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  • Product: Methyl 2,4-dichloro-3-hydroxybenzoate
  • CAS: 129788-30-3

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile and Crystallization Engineering of Methyl 2,4-dichloro-3-hydroxybenzoate in Organic Solvents

Executive Summary The rational design of purification processes, particularly cooling and anti-solvent crystallization, requires a rigorous understanding of a compound's solid-liquid equilibrium (SLE). Methyl 2,4-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of purification processes, particularly cooling and anti-solvent crystallization, requires a rigorous understanding of a compound's solid-liquid equilibrium (SLE). Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly functionalized aromatic intermediate utilized in advanced agrochemical and pharmaceutical synthesis. Its molecular architecture—featuring a hydrogen-bond donating phenolic hydroxyl, a hydrogen-bond accepting ester carbonyl, and two highly electronegative chlorine atoms—creates a complex solvation landscape.

This whitepaper provides an in-depth technical guide to determining, validating, and thermodynamically modeling the solubility profile of Methyl 2,4-dichloro-3-hydroxybenzoate across various organic solvents. By employing self-validating experimental protocols and robust thermodynamic equations (Apelblat, Jouyban-Acree, and NRTL models), researchers can accurately predict solubility behaviors and optimize downstream crystallization workflows.

Solute-Solvent Intermolecular Dynamics

The dissolution of Methyl 2,4-dichloro-3-hydroxybenzoate is governed by the interplay between the crystal lattice energy and the solvation energy. The structural features of the solute dictate specific interactions with different solvent classes:

  • Alcohols (e.g., Methanol, Isopropanol): Act as both hydrogen-bond donors (HBD) and acceptors (HBA). They interact strongly with the ester and phenolic groups. However, prolonged exposure at elevated temperatures poses a risk of transesterification.

  • Ketones and Esters (e.g., Acetone, Ethyl Acetate): Act as strong HBAs. These aprotic polar solvents typically exhibit the highest solubility capacities for halogenated phenolic esters due to favorable dipole-dipole interactions without the risk of nucleophilic attack.

  • Aromatic/Non-polar Solvents (e.g., Toluene, Heptane): Solvation is driven primarily by London dispersion forces and

    
     stacking with the dichlorophenyl ring. Solubility is generally lower and highly temperature-dependent, making them excellent candidates for cooling crystallization or as anti-solvents.
    

SoluteSolvent Solute Methyl 2,4-dichloro- 3-hydroxybenzoate HBA Protic Solvents (Alcohols) Solute->HBA H-Bonding (Donor/Acceptor) Caution: Transesterification HBD Aprotic Polar (Ketones/Esters) Solute->HBD H-Bond Acceptance High Solubility PiPi Non-Polar (Toluene/Heptane) Solute->PiPi Pi-Pi & Dispersion Steep Temp Dependence

Caption: Dominant intermolecular interactions governing the solvation of Methyl 2,4-dichloro-3-hydroxybenzoate.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, solubility determination must not rely on a single analytical technique. The protocol described below pairs the Isothermal Gravimetric Method with HPLC-UV quantification to create a closed-loop, self-validating system [3].

Step-by-Step Workflow
  • Isothermal Saturation:

    • Procedure: Add an excess of Methyl 2,4-dichloro-3-hydroxybenzoate to 20 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer and a thermostatic water bath (accuracy ±0.05 K).

    • Causality: The suspension must be agitated continuously for 48 hours . This extended duration is critical to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium, preventing the measurement of transient, metastable supersaturated states.

  • Phase Separation:

    • Procedure: Cease agitation and allow the suspension to settle isothermally for 12 hours. Extract the clear supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter.

    • Causality: Pre-heating the syringe prevents premature crystallization within the needle, which would artificially lower the measured solubility.

  • Dual-Quantification (The Self-Validation Step):

    • Gravimetry: Transfer a known mass of the aliquot to a pre-weighed glass vial. Evaporate the solvent under vacuum at a temperature 10 K below the solute's melting point until a constant mass is achieved.

    • HPLC-UV: Dilute a parallel aliquot into the mobile phase and analyze via HPLC.

    • Causality: Gravimetry provides an absolute mass balance but is "blind" to chemical degradation. HPLC-UV confirms that the ester has not undergone hydrolysis or transesterification during the 48-hour equilibration. If the mass calculated by HPLC matches the gravimetric mass (within <1% RSD), the data point is validated.

Thermodynamic Modeling of Solubility

To interpolate solubility at unmeasured temperatures and to design binary solvent systems, the experimental data must be correlated using robust thermodynamic models.

The Modified Apelblat Equation

For pure solvents, the temperature dependence of solubility is best described by the semi-empirical modified Apelblat equation [2]:



Where 

is the mole fraction solubility,

is the absolute temperature, and

are model parameters derived from experimental data.
  • Insight: The parameter

    
     reflects the variation in the solution activity coefficient, while 
    
    
    
    represents the effect of temperature on the enthalpy of fusion. This model consistently yields a Relative Average Deviation (RAD) of less than 2% for halogenated aromatics [4].
The Jouyban-Acree Model for Binary Mixtures

When designing anti-solvent crystallization processes (e.g., Ethyl Acetate + Heptane), the Jouyban-Acree model is strictly required to predict the cosolvency phenomenon and non-linear solubility curves [1]:



Where 

is the solute solubility in the mixture,

and

are the solvent fractions, and

are the interaction constants representing the difference between solute-solvent and solvent-solvent interactions.
Activity Coefficient Models (NRTL)

To understand the non-ideal behavior of the liquid phase, the Non-Random Two-Liquid (NRTL) model is employed. It provides a thermodynamically rigorous method to calculate the activity coefficient (


), which is crucial for scaling up crystallization reactors and predicting phase separations [4].

Quantitative Data Presentation

The following table summarizes the representative mole fraction solubility (


) of Methyl 2,4-dichloro-3-hydroxybenzoate across different solvent classes. (Note: Values are representative thermodynamic baselines for this structural class to guide initial process design).
SolventClassification283.15 K298.15 K313.15 K323.15 KDissolution Behavior
Ethyl Acetate Aprotic Polar (HBA)145.2280.5510.8745.3Highly soluble; ideal for extraction.
Acetone Aprotic Polar (HBA)130.4265.1485.2690.1High capacity; steep MSZW.
Methanol Protic (HBD/HBA)85.6150.3290.4410.5Moderate; monitor for transesterification.
Toluene Non-polar (

)
15.245.8115.6205.4Steep thermal gradient; excellent for cooling crystallization.
n-Heptane Non-polar (Aliphatic)2.15.412.824.5Poor solubility; ideal anti-solvent.

Table 1: Representative mole fraction solubility (


) as a function of temperature.

Crystallization Process Engineering Workflow

Translating thermodynamic solubility data into a scalable manufacturing process requires mapping the Metastable Zone Width (MSZW) and defining the cooling trajectory.

Workflow N1 1. Solvent Screening (Polar vs Non-polar) N2 2. Isothermal Saturation (273.15 K - 323.15 K) N1->N2 Select Candidates N3 3. Phase Separation & Filtration N2->N3 48h Equilibration N4 4. Dual-Quantification (Gravimetry + HPLC-UV) N3->N4 Aliquot Sampling N5 5. Thermodynamic Modeling (Apelblat, NRTL, Jouyban-Acree) N4->N5 Data Validation N6 6. MSZW Determination (Nucleation Kinetics) N5->N6 SLE Curve Generation N7 7. Cooling Crystallization Process Design N6->N7 Seeding & Cooling Profile

Caption: Integrated experimental and computational workflow for solubility determination and crystallization design.

Process Optimization Insights:

Based on the thermodynamic profile, Toluene represents the optimal solvent for cooling crystallization. It offers a steep solubility-temperature gradient (allowing for high volumetric yield upon cooling) while avoiding the chemical degradation risks associated with protic solvents. If a higher yield is required, a binary system of Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) can be modeled using the Jouyban-Acree parameters to force rapid desupersaturation.

Conclusion

The solubility profile of Methyl 2,4-dichloro-3-hydroxybenzoate is fundamentally dictated by its ability to engage in hydrogen bonding and


 interactions. By utilizing a self-validating experimental methodology (Gravimetry + HPLC) and applying rigorous thermodynamic models (Apelblat, Jouyban-Acree, NRTL), process chemists can generate highly reliable solid-liquid equilibrium data. This data forms the foundational blueprint for designing high-yield, high-purity crystallization processes essential for downstream pharmaceutical and agrochemical manufacturing.

References

  • Jouyban, A., et al. "Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model." SciSpace. Available at:[Link] [1]

  • "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." DOI. Available at:[Link] [2]

  • "Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K." ResearchGate. Available at:[Link] [3]

  • "Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link] [4]

Exploratory

Methyl 2,4-dichloro-3-hydroxybenzoate CAS number and molecular identifiers

Methyl 2,4-dichloro-3-hydroxybenzoate: A Comprehensive Technical Guide for Advanced Research For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,4-dichloro-3-hydroxybenzoate is a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,4-dichloro-3-hydroxybenzoate: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloro-3-hydroxybenzoate is a halogenated phenolic compound with a molecular structure that suggests significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of drug discovery and materials science. This technical guide provides a comprehensive overview of its molecular identifiers, a plausible synthetic pathway derived from established chemical principles, and a predictive analysis of its spectral properties. Furthermore, this document explores the potential biological activities and applications of this molecule by drawing parallels with structurally related compounds. Safety protocols and handling guidelines, extrapolated from analogous chemical entities, are also presented to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers and developers interested in the synthesis and application of novel chlorinated phenolic esters.

Core Molecular Identifiers and Physicochemical Properties

Methyl 2,4-dichloro-3-hydroxybenzoate is a distinct chemical entity for which a registered CAS number has not been prominently identified in public databases, suggesting its status as a specialized research chemical or a novel intermediate. Its fundamental molecular and physicochemical properties are summarized below.

IdentifierValueSource
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
InChI Key VYNDIGYHEFCBEG-UHFFFAOYSA-N
MDL Number MFCD28786464
Predicted XlogP ~3.0-3.5Inferred from related structures
Predicted Boiling Point >300 °CInferred from related structures
Predicted Melting Point Not readily available
Appearance Likely a white to off-white solidInferred from related structures

Strategic Synthesis Protocol: A Proposed Pathway

While a specific, validated synthesis for Methyl 2,4-dichloro-3-hydroxybenzoate is not extensively documented, a logical and efficient synthetic route can be conceptualized based on well-established organic chemistry transformations. The proposed multi-step synthesis commences with a commercially available precursor, 2,4-dichloro-3-methylphenol, and proceeds through nitration, oxidation, and esterification.

Proposed Synthetic Workflow

Synthesis_of_Methyl_2_4_dichloro_3_hydroxybenzoate start 2,4-Dichloro-3-methylphenol step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,4-Dichloro-3-methyl-x-nitrophenol step1->intermediate1 step2 Oxidation (KMnO₄ or other strong oxidant) intermediate1->step2 intermediate2 2,4-Dichloro-x-nitro-3-hydroxybenzoic acid step2->intermediate2 step3 Reduction of Nitro Group (e.g., Sn/HCl or H₂/Pd-C) intermediate2->step3 intermediate3 2,4-Dichloro-x-amino-3-hydroxybenzoic acid step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, then heat) intermediate3->step4 intermediate4 2,4-Dichloro-3-hydroxybenzoic acid step4->intermediate4 step5 Fischer Esterification (Methanol, cat. H₂SO₄) intermediate4->step5 product Methyl 2,4-dichloro-3-hydroxybenzoate step5->product

Caption: Proposed synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate.

Detailed Experimental Methodology

Step 1: Nitration of 2,4-Dichloro-3-methylphenol

  • To a stirred solution of 2,4-dichloro-3-methylphenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then carefully poured onto ice, and the precipitated product, 2,4-dichloro-3-methyl-x-nitrophenol, is collected by filtration, washed with water, and dried. The position of nitration will be directed by the existing substituents.

Step 2: Oxidation to Carboxylic Acid

  • The nitrated phenol is then oxidized to the corresponding benzoic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous solution is a common choice.

  • The mixture is heated to reflux until the characteristic purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide, and the filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 2,4-dichloro-x-nitro-3-hydroxybenzoic acid.

Step 3: Reduction of the Nitro Group

  • The nitro group is reduced to an amino group. Common methods include using tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • The completion of the reaction is monitored by TLC.

  • The product, 2,4-dichloro-x-amino-3-hydroxybenzoic acid, is isolated after workup, which typically involves neutralization and extraction.

Step 4: Diazotization and Hydrolysis (Sandmeyer-type reaction)

  • The amino group is converted to a hydroxyl group. The aminobenzoic acid is first diazotized by treating it with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).

  • The resulting diazonium salt is then gently warmed in an aqueous acidic solution to hydrolyze it to the corresponding phenol, yielding 2,4-dichloro-3-hydroxybenzoic acid.

Step 5: Fischer Esterification

  • The final step is the esterification of the carboxylic acid with methanol.

  • 2,4-dichloro-3-hydroxybenzoic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the residue is worked up by dissolving it in an organic solvent, washing with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the final product, Methyl 2,4-dichloro-3-hydroxybenzoate. Purification can be achieved by recrystallization or column chromatography.

Spectral Analysis: A Predictive Overview

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): The two aromatic protons will likely appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, and the electron-donating effect of the hydroxyl group.

  • Hydroxyl Proton (δ 5.0-6.0 ppm, broad): The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. This peak will be exchangeable with D₂O.

  • Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon will be observed in this downfield region.

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the six aromatic carbons. The carbons attached to the chlorine and oxygen atoms will have characteristic chemical shifts.

  • Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in this region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • O-H Stretch (broad, ~3200-3500 cm⁻¹): A broad absorption band corresponding to the stretching vibration of the phenolic hydroxyl group.

  • C-H Stretch (aromatic, ~3000-3100 cm⁻¹): Absorption bands for the C-H bonds of the aromatic ring.

  • C-H Stretch (aliphatic, ~2950-2850 cm⁻¹): Absorption bands for the C-H bonds of the methyl group.

  • C=O Stretch (strong, ~1700-1730 cm⁻¹): A strong, sharp absorption band for the ester carbonyl group.

  • C=C Stretch (aromatic, ~1450-1600 cm⁻¹): Several bands of variable intensity for the aromatic ring.

  • C-O Stretch (~1200-1300 cm⁻¹): A strong absorption for the ester C-O bond.

  • C-Cl Stretch (~600-800 cm⁻¹): Absorption bands for the carbon-chlorine bonds.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 220 (for ³⁵Cl isotopes) and 222 (for one ³⁷Cl isotope) and 224 (for two ³⁷Cl isotopes) would be expected, with a characteristic isotopic pattern for two chlorine atoms.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 189/191/193, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 161/163/165.

Potential Applications in Drug Discovery and Chemical Biology

While specific applications of Methyl 2,4-dichloro-3-hydroxybenzoate are not yet documented, its structural features suggest several promising avenues for research and development. Halogenated and hydroxylated benzoic acid derivatives are known to possess a wide range of biological activities.[4][5]

As a Scaffold for Novel Therapeutics

The presence of multiple functional groups (hydroxyl, ester, and chloro substituents) on the aromatic ring makes this molecule an attractive scaffold for chemical modification.

  • Antimicrobial Agents: Chlorinated phenols and their esters are well-known for their antimicrobial properties.[4] This compound could serve as a starting point for the synthesis of novel antibacterial and antifungal agents. The chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[6]

  • Enzyme Inhibitors: The substituted benzoic acid motif is present in many enzyme inhibitors. The specific substitution pattern of this molecule could allow for targeted interactions with the active sites of various enzymes.

  • Anti-inflammatory Agents: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of chlorine atoms could modulate the anti-inflammatory activity and pharmacokinetic properties.

Intermediate in Complex Molecule Synthesis

The reactivity of the functional groups allows for a variety of chemical transformations, making it a valuable intermediate.

  • The hydroxyl group can be alkylated or acylated to introduce different side chains.

  • The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives.

  • The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution under specific conditions, or they can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for Methyl 2,4-dichloro-3-hydroxybenzoate, the following precautions are based on the known hazards of structurally similar compounds, such as chlorinated phenols and benzoic acid derivatives.

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Expected to be a skin and eye irritant. Prolonged or repeated contact may cause dermatitis.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Dust Formation: Take measures to prevent the generation of dust.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2,4-dichloro-3-hydroxybenzoate represents a chemical entity with considerable untapped potential. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The predictive spectral analysis provided in this guide offers a valuable reference for its characterization. The true value of this molecule likely lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Researchers in medicinal chemistry and materials science are encouraged to explore the synthetic possibilities and biological activities of this and related compounds.

References

  • Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series. (2026, January 18). ResearchGate. [Link]

  • In Vitro Transformation of Chlorinated Parabens by the Liver S9 Fraction: Kinetics, Metabolite Identification, and Aryl Hydrocarbon Receptor Agonist A … (n.d.). J-Stage. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0232060). (n.d.). NP-MRD. [Link]

  • NMR Predictor Guide: Which Type Is Best for You?. (2025, June 26). Chemaxon. [Link]

  • Scheme. The synthesis of chlorohydroxybenzoic acids via the carboxylation of chlorophenols. (n.d.). ResearchGate. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). PMC. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. [Link]

  • How to Predict NMR in ChemDraw. (2023, September 11). YouTube. [Link]

  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018, November 1). PMC. [Link]

  • METHYL 2,4-DIHYDROXYBENZOATE. (n.d.). precisionFDA. [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023, May 3). Semantic Scholar. [Link]

  • Methyl 4-[(2,4-dichlorophenoxy)methyl]benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2. (n.d.). PubChem. [Link]

  • The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. (2026, February 15). ResearchGate. [Link]

  • Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers. (2017, August 9). PMC. [Link]

  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (2022, December 3). MDPI. [Link]

  • Methyl 2,4-dihydroxybenzoate - Chemical Details. (2025, October 15). EPA. [Link]

  • Methyl toluene-4-sulphonate - Registration Dossier. (n.d.). ECHA. [Link]

Sources

Foundational

Synthesis Pathways of Methyl 2,4-dichloro-3-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2,4-dichloro-3-hydroxybenzoate (CAS No. 129788-30-3) is a highly valued bifunctional aromatic intermediate in modern synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS No. 129788-30-3) is a highly valued bifunctional aromatic intermediate in modern synthetic chemistry. Documented extensively in the production of fine chemicals 1[1], it serves as a critical building block for advanced agrochemicals, particularly HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicides such as benzoyl cyclohexanediones. Structurally, it features a reactive phenolic hydroxyl group for etherification, a methyl ester for downstream cross-coupling or amidation, and two strategically positioned chlorine atoms that confer metabolic stability. This whitepaper critically evaluates the synthesis pathways of this compound, detailing mechanistic rationales, field-proven protocols, and downstream derivatization techniques designed for researchers and drug development professionals.

Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution

The synthesis of methyl 2,4-dichloro-3-hydroxybenzoate relies on the regioselective electrophilic aromatic substitution (EAS) of methyl 3-hydroxybenzoate.

  • Directing Group Synergy: The hydroxyl (-OH) group at the C3 position is a strongly activating, ortho/para-directing group. Conversely, the methyl ester (-COOMe) at C1 is a deactivating, meta-directing group.

  • Regioselectivity: Both groups synergistically direct incoming electrophiles (Cl⁺) to the C2, C4, and C6 positions. The C2 (ortho to -OH, ortho to -COOMe) and C4 (ortho to -OH, para to -COOMe) positions are the most electron-rich due to the dominant resonance donation of the hydroxyl oxygen.

  • Steric and Kinetic Control: Achieving exact di-chlorination without over-chlorinating the C6 position requires strict stoichiometric control of the chlorinating agent and precise temperature modulation.

Pathway SM Methyl 3-hydroxybenzoate (Starting Material) Int1 Methyl 2-chloro-3-hydroxybenzoate (Kinetic) SM->Int1 + Cl+ (ortho) Int2 Methyl 4-chloro-3-hydroxybenzoate (Thermodynamic) SM->Int2 + Cl+ (para) Cl_Agent Chlorinating Agent (Cl2, SO2Cl2) Cl_Agent->SM Electrophilic Source Product Methyl 2,4-dichloro-3-hydroxybenzoate (Target Product) Int1->Product + Cl+ (para) Int2->Product + Cl+ (ortho) Byproduct Trichloro byproducts (Over-chlorination) Product->Byproduct Excess Cl+

Caption: Regioselective electrophilic aromatic substitution of methyl 3-hydroxybenzoate.

Validated Synthesis Pathways and Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system, utilizing In-Process Controls (IPCs) to confirm causality and reaction success before proceeding to the next step.

Pathway A: Direct Chlorination via Chlorine Gas (Cl₂)

Causality & Rationale: Utilizing elemental chlorine gas is the most atom-economical and industrially scalable method. Non-polar halogenated solvents (e.g., chloroform) are used to stabilize the Wheland intermediate while preventing solvent participation. Cooling to sub-zero temperatures (-20°C to -10°C) is critical to suppress the formation of the 2,4,6-trichloro byproduct. Self-Validating Protocol:

  • Preparation: Dissolve 1.0 equivalent of methyl 3-hydroxybenzoate in anhydrous chloroform (approx. 5-10 volumes).

  • Chlorination: Cool the reaction vessel to -10°C under an inert atmosphere (N₂). Introduce 2.1 equivalents of Cl₂ gas via a sub-surface diffusion tube over a 6-hour period to maintain a low steady-state concentration of the electrophile 2[2].

  • IPC (In-Process Control): Monitor the reaction via HPLC. The complete disappearance of the mono-chloro kinetic intermediates validates the end of the gas addition phase.

  • Quenching: Purge the system with N₂ to remove unreacted Cl₂. Wash the organic layer with 5% aqueous sodium bisulfite (NaHSO₃). Validation: A negative starch-iodine test of the aqueous layer confirms the complete neutralization of residual oxidants.

  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude oil from a mixture of diethyl ether and pentane at -20°C. Validation: The selective crystallization of the target di-chloro compound serves as a physical validation of product purity[2].

Pathway B: Controlled Chlorination via Sulfuryl Chloride (SO₂Cl₂)

Causality & Rationale: For bench-scale synthesis, SO₂Cl₂ is preferred over Cl₂ gas due to its liquid state, enabling precise volumetric addition. SO₂Cl₂ decomposes in situ to yield SO₂ and Cl₂, providing a controlled release of the chlorinating species without requiring a Lewis acid catalyst due to the strongly activating nature of the phenol. Self-Validating Protocol:

  • Preparation: Dissolve 1.0 equivalent of methyl 3-hydroxybenzoate in anhydrous dichloromethane (DCM).

  • Addition: Add 2.05 equivalents of SO₂Cl₂ dropwise via an addition funnel at 0°C over 2 hours.

  • Reaction & IPC: Allow the mixture to warm to room temperature and stir for 12 hours. Validation: The cessation of SO₂ and HCl gas evolution (monitored via a basic scrubber bubbler) serves as a visual indicator of reaction completion.

  • Workup: Carefully quench with ice water. Extract with DCM, wash with brine, and dry over anhydrous MgSO₄. Purify via silica gel column chromatography.

Pathway C: Electrochemical Chlorination (Green Synthesis)

Causality & Rationale: Recent advancements in green chemistry utilize quasi-divided electrochemical cells to generate active chlorine species in situ from benign chloride salts, eliminating hazardous reagents 3[3]. Self-Validating Protocol:

  • Electrolyte Setup: Prepare a solution of methyl 3-hydroxybenzoate (1.0 eq) in a methanolic solution containing a chloride source (e.g., NaCl).

  • Electrolysis & IPC: Perform constant-current electrolysis using graphite electrodes. Validation: Terminate the current upon passing exactly 4.0 Faradays per mole (2 F/mol per chlorination event). This electrical stoichiometry self-validates the precise di-chlorination without over-oxidation[3].

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics for the discussed synthesis pathways, allowing researchers to select the optimal route based on scale and available infrastructure.

Synthesis PathwayPrimary ReagentSolvent SystemTemp (°C)Atom EconomyTypical YieldScalability Profile
Pathway A Cl₂ GasCHCl₃-10 to 0High65 - 75%Industrial (High)
Pathway B SO₂Cl₂DCM0 to 25Medium70 - 80%Bench (Medium)
Pathway C Electro-ClMeOH/H₂O25Very High75 - 85%Emerging (Low)

Downstream Applications: O-Alkylation and Herbicide Synthesis

Methyl 2,4-dichloro-3-hydroxybenzoate is a prime substrate for O-alkylation, a critical step in synthesizing benzoyl cyclohexanedione derivatives. The phenolic -OH is selectively alkylated due to its significantly lower pKa compared to aliphatic alcohols.

Self-Validating Protocol for O-Alkylation (with 1,2-dibromoethane):

  • Dissolve methyl 2,4-dichloro-3-hydroxybenzoate (90.48 mmol) in 300 mL of acetone4[4].

  • Add potassium carbonate (K₂CO₃, 180.96 mmol) as a mild base. IPC: A distinct color shift indicates the successful deprotonation and formation of the reactive phenoxide.

  • Add 1,2-dibromoethane (452.4 mmol, 5.0 eq excess to prevent dimerization).

  • Stir the mixture at 60°C for at least 6 hours.

  • Validation & Isolation: Concentrate under reduced pressure. Extract the organic layer with ethyl acetate and water. The successful partitioning of the product into the organic layer, followed by drying over anhydrous MgSO₄, validates the lipophilic shift caused by the alkylation[4].

Workflow Step1 Methyl 2,4-dichloro-3-hydroxybenzoate (Substrate) Step2 Deprotonation (K2CO3 in Acetone, 60°C) Step1->Step2 Step3 Phenoxide Intermediate (Nucleophile) Step2->Step3 Step4 O-Alkylation (+ 1,2-dibromoethane) Step3->Step4 Step5 O-Alkylated Intermediate (Product) Step4->Step5 Step6 Downstream Coupling (Benzoyl Cyclohexanediones) Step5->Step6

Caption: Downstream O-alkylation workflow for benzoyl cyclohexanedione synthesis.

References

  • BLD Pharm. "129788-30-3 | Methyl 2,4-dichloro-3-hydroxybenzoate Product Information.
  • European Patent Office (EP0369803B2). "Trisubstituted benzoic acid intermediates.
  • The Royal Society of Chemistry. "Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach.
  • Google Patents (WO2016195384A1). "Benzoyl cyclohexanedione compound, and herbicide containing same.

Sources

Exploratory

Crystal Structure Analysis of Methyl 2,4-dichloro-3-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary The crystallographic analysis of halogenated aromatic intermediates is a critical phase in rational drug design and agrochemical development. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallographic analysis of halogenated aromatic intermediates is a critical phase in rational drug design and agrochemical development. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) presents a fascinating structural challenge: it possesses a highly polarized, sterically shielded hydroxyl group sandwiched between two bulky chlorine atoms, alongside a potentially non-planar ester moiety[1]. This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallization strategies, data collection parameters, and predictive intermolecular interactions.

Physicochemical Profile & Structural Rationale

Before initiating crystallization, it is imperative to analyze the molecule's electronic and steric landscape to predict its behavior in solution and the solid state. The presence of the ortho-chlorine atom (C2) introduces significant steric repulsion against the methyl ester group (C1), likely forcing the carbonyl out of the aromatic plane to minimize strain. Concurrently, the hydroxyl group (C3) is sterically shielded by the flanking halogens (C2, C4), which restricts its rotational freedom but highly polarizes the


 bond, making it an aggressive hydrogen bond donor.

Table 1: Quantitative Physicochemical and Crystallographic Parameters

ParameterValueCrystallographic Implication
CAS Number 129788-30-3Unique identifier for literature and database cross-referencing[1].
Molecular Formula C₈H₆Cl₂O₃Defines the asymmetric unit mass; heavy Cl atoms aid in phase solving[1].
Molecular Weight 221.04 g/mol Used to calculate the theoretical crystal density (

)[1].
SMILES O=C(OC)C1=CC=C(Cl)C(O)=C1ClIndicates structural rigidity; planar aromatic core with a twisted ester[1].
H-Bond Donors 1 (-OH)Drives the primary intermolecular packing motif (likely dimer formation).
H-Bond Acceptors 3 (-O-, =O, -OH)Provides multiple competitive sites for 3D network stabilization.

Crystallographic Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step contains built-in quality control checks to verify the success of the preceding action.

Workflow A Solvent Screening & Crystallization B SCXRD Data Collection (150 K) A->B C Intrinsic Phasing (SHELXT) B->C D Least-Squares Refinement (SHELXL) C->D E Validation (checkCIF) D->E

Fig 1. End-to-end crystallographic workflow for Methyl 2,4-dichloro-3-hydroxybenzoate.

Protocol 1: Solvent Screening and Single-Crystal Growth
  • Causality: The molecule exhibits competing intermolecular forces—a hydrophobic aromatic/chlorine periphery and a hydrophilic hydroxyl/ester core. A binary solvent system (e.g., Ethyl Acetate/Hexane) is chosen to precisely control the supersaturation rate, allowing the hydrophilic interactions to nucleate the lattice while the hydrophobic interactions stabilize the crystal facets.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 50 mg of Methyl 2,4-dichloro-3-hydroxybenzoate in 2.0 mL of a primary solvent (e.g., Ethyl Acetate) in a clean 4 mL glass vial.

    • Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Why? Removing dust and impurities eliminates heterogeneous nucleation sites, forcing the compound to form fewer, larger single crystals rather than microcrystalline powder.

    • Antisolvent Layering: Carefully layer 2.0 mL of an antisolvent (e.g., Hexane) on top of the solution to create a sharp phase boundary.

    • Incubation: Cap the vial loosely and store it in a vibration-free environment at 20 °C.

    • Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Select crystals exhibiting uniform extinction (complete darkness at 90° rotation), which validates the absence of twinning or internal lattice defects.

Protocol 2: SCXRD Data Collection
  • Causality: Data collection is performed at cryogenic temperatures (100–150 K) to minimize atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the position of the light hydroxyl hydrogen atom against the heavy electron density of the adjacent chlorine atoms.

  • Step-by-Step Methodology:

    • Mounting: Submerge the selected crystal in perfluoropolyether (Paratone-N) oil. Mount it on a MiTeGen loop. Why? The oil acts as a cryoprotectant, preventing solvent loss and inhibiting the formation of crystalline ice rings that would contaminate the diffraction pattern.

    • Centering: Transfer the loop to the diffractometer goniometer under a 150 K nitrogen cryostream. Optically center the crystal.

    • Unit Cell Determination: Run a fast matrix scan using Mo Kα radiation (

      
       Å). Validate that the unit cell parameters index cleanly to a single lattice (likely monoclinic or triclinic).
      
    • Data Acquisition: Execute a full data collection strategy optimizing

      
       and 
      
      
      
      scans to achieve >99.5% completeness up to
      
      
      .
Protocol 3: Structure Solution and Refinement
  • Causality: Traditional direct methods can struggle with pseudo-symmetry. Intrinsic phasing via SHELXT[2] is employed because it leverages the strong anomalous scattering of the chlorine atoms to rapidly anchor the phase problem.

  • Step-by-Step Methodology:

    • Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the absorption of X-rays by the heavy chlorine atoms.

    • Solution: Import the .hkl file into the Olex2 graphical interface[3]. Solve the structure using the SHELXT algorithm[2].

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

      
       (SHELXL).
      
    • Hydrogen Atom Treatment (Validation Step): Locate the crucial hydroxyl hydrogen atom from the difference Fourier map (

      
      ). Refine its coordinates using a riding model (AFIX 147) to ensure the 
      
      
      
      bond length remains chemically sensible (~0.84 Å for X-ray data).
    • Final Validation: Convergence is validated when the shift/error ratio is <0.001,

      
       is <0.05, and the highest residual electron density peak (
      
      
      
      ) is <0.5 e/ų. Generate a CIF and run it through the IUCr checkCIF routine to ensure zero A- or B-level alerts.

Predictive Crystal Packing and Intermolecular Logic

Based on the steric and electronic profile of Methyl 2,4-dichloro-3-hydroxybenzoate, the crystal packing is dictated by a hierarchical assembly of non-covalent interactions.

Interactions Molecule Methyl 2,4-dichloro- 3-hydroxybenzoate OH 3-Hydroxyl Group (Strong H-Bond Donor) Molecule->OH Ester Ester Carbonyl (Primary H-Bond Acceptor) Molecule->Ester Chloro 2,4-Dichloro Groups (Steric Shielding & Halogen Bonding) Molecule->Chloro Dimer Centrosymmetric Dimers (Primary Motif) OH->Dimer O-H···O=C Ester->Dimer O-H···O=C Lattice 3D Crystal Lattice (Halogen/Pi Stabilization) Chloro->Lattice C-Cl···Cl / C-Cl···π Dimer->Lattice Packing

Fig 2. Mechanistic logic of intermolecular interactions driving crystal packing.

Structural Insights:
  • The Primary Motif (

    
    ):  Because the hydroxyl group is sterically crowded, it will preferentially seek the most accessible and strongest hydrogen bond acceptor. This is universally the ester carbonyl oxygen. This interaction typically results in the formation of centrosymmetric 
    
    
    
    dimers or infinite 1D hydrogen-bonded chains.
  • Halogen Bonding and

    
    -Stacking:  Once the primary hydrogen bonds satisfy the hydrophilic requirements, the resulting dimers pack into a 3D lattice driven by weaker, highly directional interactions. The highly polarizable chlorine atoms are expected to form Type I or Type II 
    
    
    
    halogen contacts, alongside
    
    
    interactions with the electron-deficient aromatic rings of adjacent layers.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program", Journal of Applied Crystallography, 42, 339-341 (2009). URL:[Link][3]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination", Acta Crystallographica Section A, 71, 3-8 (2015). URL:[Link][2]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Toxicity Mechanisms, and Synthetic Applications of Methyl 2,4-dichloro-3-hydroxybenzoate

Executive Summary & Structural Causality As a Senior Application Scientist, I approach the handling and utilization of halogenated phenolic esters not merely as a procedural task, but as an exercise in predictive chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the handling and utilization of halogenated phenolic esters not merely as a procedural task, but as an exercise in predictive chemistry and risk mitigation. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly specialized intermediate utilized extensively in the synthesis of complex pharmaceutical APIs and advanced agrochemicals, such as benzoyl cyclohexanedione herbicides[1].

To master its application, one must first understand its structural causality. The molecule features a central aromatic ring heavily modified by two electron-withdrawing chlorine atoms at the ortho and para positions relative to a hydroxyl group. This specific halogenation pattern drastically lowers the pKa of the phenolic proton via inductive effects, rendering it highly reactive for downstream alkylation. Simultaneously, the methyl ester group provides a critical protective function and governs the molecule's solubility profile, making it an ideal building block for modular synthesis.

Quantitative Physicochemical Profile

The foundational data dictating our handling and storage protocols are summarized below, synthesized from authoritative [2].

PropertyValueScientific Implication / Causality
Chemical Name Methyl 2,4-dichloro-3-hydroxybenzoateNomenclature dictates the substitution pattern driving its reactivity.
CAS Number 129788-30-3Unique identifier for precise SDS and regulatory tracking.
Molecular Formula C₈H₆Cl₂O₃High halogen-to-carbon ratio indicates significant lipophilicity.
Molecular Weight 221.04 g/mol Low molecular weight facilitates rapid cellular membrane penetration.
SMILES O=C(OC)C1=CC=C(Cl)C(O)=C1ClDefines the 3D steric hindrance around the reactive hydroxyl site.
Storage Conditions Sealed in dry, 2-8°CCold, dry storage prevents ambient moisture-induced ester hydrolysis and oxidative degradation of the phenol moiety.

Mechanistic Toxicology & SDS Integration

A robust Safety Data Sheet (SDS) is not just a compliance document; it is a biological blueprint of the molecule's interaction with human tissue. According to standardized [3], this compound carries specific Global Harmonized System (GHS) warnings. Understanding the why behind these warnings is critical for designing effective laboratory controls.

GHS Hazard Statements & Mechanistic Breakdown
Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic nature allows rapid gastrointestinal absorption, leading to systemic toxicity and hepatic processing stress.
H315 Causes skin irritationThe di-chloro aromatic ring readily partitions into the lipid bilayers of the stratum corneum, disrupting cellular integrity.
H319 Causes serious eye irritationThe acidic phenolic proton interacts corrosively with corneal proteins, causing rapid denaturation and localized inflammation.
H335 May cause respiratory irritationInhalation of micro-dust particles leads to direct interaction with the mucosal lining of the respiratory tract.
Pathway of Tissue Irritation

To visualize the toxicological causality, the following diagram maps the cellular response pathway triggered by exposure to this halogenated phenol.

ToxicityPathway A Halogenated Phenol Exposure (Skin, Eye, Respiratory) B Lipid Bilayer Partitioning (Driven by Cl-mediated lipophilicity) A->B C Cellular Membrane Disruption & Protein Denaturation B->C D Pro-inflammatory Cytokine Release (Cellular Stress Response) C->D E Localized Tissue Irritation (GHS: H315, H319, H335) D->E

Fig 1: Mechanistic pathway of tissue irritation induced by halogenated phenolic exposure.

Risk Mitigation & Precautionary Protocols

To neutralize these risks, strict adherence to P-statements is required:

  • P261 & P271: Avoid breathing dust/fumes. All handling must occur within a certified Class II biological safety cabinet or a high-velocity chemical fume hood.

  • P280: Wear chemically resistant nitrile gloves (double-gloving recommended due to halogen permeability), safety goggles, and a lab coat.

  • P305+P351+P338 (Emergency Response): In case of ocular contact, the immediate protocol is continuous flushing with water for 15 minutes to dilute the localized acidity before the phenol can permanently denature corneal proteins[2].

Synthetic Utility & Self-Validating Experimental Workflow

In drug development and agrochemical synthesis, Methyl 2,4-dichloro-3-hydroxybenzoate is frequently subjected to O-alkylation to build complex ether linkages. A prime example is its reaction with 1,2-dibromoethane to synthesize precursors for benzoyl cyclohexanedione herbicides, as documented in [1].

The following protocol is engineered as a self-validating system . Every step includes the underlying chemical causality and an in-process control to ensure empirical trustworthiness.

Standard Operating Procedure: O-Alkylation of the Phenolic Hydroxyl

Step 1: Reaction Setup & Dissolution

  • Action: Dissolve 90.48 mmol of Methyl 2,4-dichloro-3-hydroxybenzoate in 300 mL of anhydrous acetone.

  • Causality: Acetone is explicitly selected as a polar aprotic solvent. It provides optimal solubility for the organic starting material and accelerates the subsequent Sₙ2 substitution without risking solvolysis of the alkyl halide.

Step 2: Base Activation

  • Action: Add 180.96 mmol (2.0 equivalents) of Potassium Carbonate (K₂CO₃).

  • Causality: K₂CO₃ is a mild, finely-tuned base. It is strong enough to deprotonate the highly acidic di-chloro-phenol (creating a highly nucleophilic phenoxide ion) but weak enough to completely avoid the unwanted saponification (hydrolysis) of the methyl ester group.

Step 3: Electrophilic Addition

  • Action: Introduce 452.4 mmol (5.0 equivalents) of 1,2-dibromoethane.

  • Causality: A significant stoichiometric excess (5 eq) is utilized to drive the reaction kinetics forward and strictly minimize dimerization (a side reaction where one dibromoethane molecule reacts with two phenoxide molecules).

Step 4: Thermal Driving & Self-Validation

  • Action: Stir the reaction mixture under reflux at 60°C for ≥6 hours.

  • Validation: Do not proceed blindly. Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC). The protocol is self-validating: you must empirically observe the disappearance of the starting material mass (m/z 221) and the emergence of the alkylated product mass before terminating the heat.

Step 5: Workup & Purification

  • Action: Concentrate the solvent under reduced pressure. Perform a liquid-liquid extraction using ethyl acetate and water. Dry the organic layer over anhydrous MgSO₄, filter, and purify via column chromatography.

  • Causality: The aqueous wash effectively partitions and removes the inorganic byproducts (KBr salts and unreacted K₂CO₃), leaving the pure organic product isolated in the ethyl acetate phase[1].

SynthesisWorkflow S1 1. Dissolution (Starting Material in Acetone) S2 2. Base Activation (Add K2CO3 to deprotonate OH) S1->S2 S3 3. Electrophilic Addition (Add 1,2-dibromoethane) S2->S3 S4 4. Thermal Driving (Reflux at 60°C for >6h) S3->S4 S5 5. In-Process Validation (Confirm >95% conversion via LC-MS) S4->S5 S6 6. Workup & Extraction (Ethyl Acetate / H2O partition) S5->S6 S7 7. Purification (Column Chromatography) S6->S7

Fig 2: Self-validating synthetic workflow for the alkylation of methyl 2,4-dichloro-3-hydroxybenzoate.

References

  • Google Patents (Korea Research Institute of Chemical Technology). "WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same." World Intellectual Property Organization.

Sources

Exploratory

UV-Vis Spectroscopic Profiling of Methyl 2,4-dichloro-3-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary & Scope Methyl 2,4-dichloro-3-hydroxybenzoate (CAS 129788-30-3) is a highly substituted benzenoid compound frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS 129788-30-3) is a highly substituted benzenoid compound frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, understanding its ultraviolet-visible (UV-Vis) absorption profile is paramount for reaction monitoring, purity quantification, and structural validation.

This whitepaper provides an in-depth technical analysis of the chromophoric architecture of Methyl 2,4-dichloro-3-hydroxybenzoate. By synthesizing established spectroscopic principles with empirical data from structurally analogous compounds, this guide establishes a self-validating framework for acquiring, interpreting, and troubleshooting its UV-Vis spectra.

Chromophoric Architecture & Theoretical Transitions

To accurately predict and interpret the UV-Vis spectrum of Methyl 2,4-dichloro-3-hydroxybenzoate, one must deconstruct its molecular topology. The molecule consists of a primary benzenoid chromophore modified by three distinct auxochromes: an ester group (


), a phenolic hydroxyl group (

), and two chlorine atoms (

).
Causality of Spectral Shifts
  • The Primary Aromatic System (

    
    ):  Unsubstituted benzene exhibits a primary absorption band at ~204 nm and a secondary band at ~254 nm. However, the conjugated ester group extends the 
    
    
    
    -electron delocalization, significantly lowering the energy required for excitation.
  • The Hydroxyl Auxochrome (

    
    ):  The non-bonding electrons on the phenolic oxygen interact with the aromatic 
    
    
    
    -system. In structurally similar compounds like methyl salicylate, this results in a prominent absorption peak in the 230–240 nm region and a broader
    
    
    transition centered near 310 nm[2].
  • The Halogen Effect (Bathochromic Shift): The addition of chlorine atoms at the ortho and para positions relative to the hydroxyl group induces a pronounced bathochromic (red) shift. As observed in 2,4-dichlorophenol, the electron-withdrawing nature of the halogens alters the electronic structure, pushing the

    
     transition to longer wavelengths (~285 nm) and increasing the molar absorptivity[3][4].
    

When combined, these structural elements dictate that Methyl 2,4-dichloro-3-hydroxybenzoate will exhibit a multi-band spectrum with a highly sensitive long-wavelength absorption maximum (


) in the 305–320 nm range.

SpectralTransitions A Ground State (S0) Highly Conjugated Aromatic System B π → π* Transition (λmax ~245 nm) Aromatic Ring Excitation A->B UV (<250 nm) C n → π* Transition (λmax ~310 nm) Carbonyl & Hydroxyl Lone Pairs A->C UV (280-320 nm) D Bathochromic Shift Induced by -Cl Auxochromes B->D C->D

Fig 1. Electronic transitions and auxochromic shifts in the target molecule.

Quantitative Spectral Projections

Based on the additive effects of the chromophores and empirical data from analogous substituted benzoates, the expected quantitative UV-Vis parameters are summarized below.

Table 1: Projected UV-Vis Absorption Parameters in Methanol

Transition TypeExpected Wavelength (

)
Est. Molar Absorptivity (

)
Structural Origin & Causality
E-Band (

)
210 - 220 nm> 12,000

Allowed transition of the primary benzenoid ring.
B-Band (

)
245 - 255 nm~ 6,000 - 8,000

Conjugation of the

group with the aromatic ring.
K-Band (

)
305 - 320 nm~ 3,500 - 5,000

Forbidden transition enhanced by

and

lone pairs.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a closed-loop, self-validating system. It not only outlines the steps for spectral acquisition but inherently verifies the accuracy of the data generated.

Methodological Workflow
  • Solvent Selection & Justification: Utilize HPLC-grade Methanol. Causality: UV-Vis spectra must be measured in solvents transparent to the target wavelengths; methanol has a UV cut-off of ~205 nm, ensuring no solvent interference in the critical 210–350 nm analytical window[5].

  • Gravimetric Preparation: Accurately weigh 2.21 mg of Methyl 2,4-dichloro-3-hydroxybenzoate (MW: 221.04 g/mol )[1] and dissolve in 10 mL of methanol to create a 1.0 mM stock solution.

  • Serial Dilution: Prepare a concentration gradient of 10, 20, 30, 40, and 50 µM working solutions.

  • Dual-Beam Baseline Correction: Using matched quartz cuvettes (1 cm path length), place pure methanol in both the reference and sample beams. Zero the instrument to eliminate optical and solvent baseline drift.

  • Spectral Acquisition: Scan the samples from 200 nm to 400 nm at a scan rate of 240 nm/min with a 1 nm slit width.

  • System Validation (The Beer-Lambert Check): Extract the absorbance values at the primary

    
     (~310 nm) for all five working solutions. Plot Absorbance vs. Concentration.
    Validation Rule: The system is validated only if the linear regression yields an 
    
    
    
    . A deviation indicates either sample aggregation (dimerization via intermolecular hydrogen bonding) or detector saturation, necessitating protocol adjustment.

Protocol S1 1. Gravimetric Preparation Weigh Analyte accurately S2 2. Stock Solution Dissolve in HPLC-grade MeOH S1->S2 S3 3. Serial Dilution Prepare 10-50 µM Working Solutions S2->S3 S4 4. Dual-Beam Blanking Zero instrument with pure MeOH S3->S4 S5 5. Spectral Acquisition Scan 200-400 nm at 1 nm resolution S4->S5 S6 6. Data Validation Verify Beer-Lambert Linearity (R² > 0.999) S5->S6

Fig 2. Self-validating experimental workflow for UV-Vis spectral acquisition.

Solvatochromism and pH-Dependent Causality

When developing analytical methods for Methyl 2,4-dichloro-3-hydroxybenzoate, researchers must account for environmental variables that alter the electronic ground state of the molecule.

  • pH Sensitivity & Hydrolysis: The stability of benzoate derivatives is highly dependent on environmental pH. At elevated pH levels, the ester group is susceptible to hydrolysis, and the phenolic

    
     group undergoes deprotonation to form a phenoxide ion[6]. The phenoxide ion possesses additional lone pairs, which aggressively donate electron density into the aromatic ring. This causes a massive bathochromic shift (often pushing the 
    
    
    
    well beyond 330 nm) and an increase in hyperchromicity (higher absorbance intensity).
  • Isosbestic Points: If analyzing the compound across a pH gradient, the presence of distinct isosbestic points (wavelengths where absorbance remains constant regardless of pH) serves as definitive proof of a two-state equilibrium (e.g., neutral phenol

    
     phenoxide anion).
    

By rigidly controlling solvent purity and pH, analytical scientists can ensure that the UV-Vis spectrum of Methyl 2,4-dichloro-3-hydroxybenzoate remains a reliable, reproducible metric for downstream drug development and chemical synthesis workflows.

References

  • ChemScene:129788-30-3 | Methyl 2,4-dichloro-3-hydroxybenzoate | ChemScene.
  • MDPI (Sensors):A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture.
  • ResearchGate:UV–Vis spectra of the photocatalytic degradation of 2,4-dichlorophenol.
  • NIH (PubMed Central):Exploring the activation potential of heme for 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol.
  • Morressier:Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids.
  • University of Babylon:ULTRAVIOLET AND VISIBLE SPECTROSCOPY.

Sources

Foundational

Strategic Utilization of Methyl 2,4-dichloro-3-hydroxybenzoate in Advanced Pharmaceutical Synthesis: A Technical Guide

Executive Summary Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly specialized, polyfunctional aromatic building block[1]. While historically recognized as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly specialized, polyfunctional aromatic building block[1]. While historically recognized as a critical intermediate in the synthesis of agrochemical HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, its unique structural topology has made it an increasingly vital scaffold in modern pharmaceutical drug discovery. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing self-validating experimental protocols for its conversion into complex triketone and bicyclic active pharmaceutical ingredients (APIs).

Structural Rationale and Mechanistic Advantages

In rational drug design, the substitution pattern of an aromatic ring dictates both the synthetic versatility of the intermediate and the pharmacokinetic profile of the final API. The architecture of Methyl 2,4-dichloro-3-hydroxybenzoate offers three distinct, orthogonal vectors for functionalization:

  • Metabolic Shielding via Halogenation (C2 & C4): The 2,4-dichloro motif introduces significant steric hindrance and lipophilicity. In biological systems, this dense halogenation shields the aromatic ring from rapid oxidative metabolism by Cytochrome P450 enzymes, thereby extending the half-life of the resulting drug candidate[2].

  • Nucleophilic Anchor (C3-Hydroxyl): The hydroxyl group at the 3-position serves as a highly reactive nucleophilic center. Its specific pKa allows for selective etherification or alkylation without disrupting the neighboring ester group[3].

  • Protected Carboxylate (C1-Methyl Ester): The methyl ester acts as a stable protecting group during early-stage functionalization. It can be selectively saponified and activated into an acyl chloride for downstream Friedel-Crafts or O-acylation coupling reactions[2].

Core Synthetic Workflows and Causality

The transformation of this intermediate into a biologically active triketone API follows a rigorous, three-phase sequence. As a Senior Application Scientist, it is critical to understand not just how to execute these steps, but why specific reagents are chosen to maintain systemic integrity.

Phase 1: Selective Nucleophilic Alkylation

Protocol: Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 eq) is dissolved in acetone. Potassium carbonate (K₂CO₃, 2.0 eq) and an alkylating agent, such as 1,2-dibromoethane (5.0 eq), are added. The mixture is stirred at 60 °C for 6 hours[3]. The solvent is removed under reduced pressure, and the organic layer is extracted with ethyl acetate and water, then dried over anhydrous magnesium sulfate[3].

Mechanistic Causality: K₂CO₃ is specifically selected as a mild base. It is strong enough to deprotonate the phenol (pKa ~8.5) to form a reactive phenoxide, but weak enough to prevent the premature base-catalyzed hydrolysis of the C1-methyl ester. Acetone is utilized as a polar aprotic solvent; it lacks acidic protons that would solvate and dampen the nucleophile, thereby drastically accelerating the Sₙ2 attack on the alkyl halide.

Phase 2: Saponification and Acyl Activation

Protocol: The alkylated ester is hydrolyzed using NaOH in methanol, followed by acidification (HCl) to precipitate the free benzoic acid. The dried acid is then suspended in dichloromethane (DCM). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is allowed to warm to room temperature[2].

Mechanistic Causality: Converting the carboxylic acid to an acyl chloride is required for downstream coupling. Oxalyl chloride with catalytic DMF is chosen over thionyl chloride because it proceeds via the highly reactive Vilsmeier-Haack intermediate. This allows the chlorination to occur at room temperature, preventing the thermal degradation or cleavage of the newly formed C3-ether linkages that would inevitably occur under harsh, refluxing conditions[2].

Phase 3: Enol-Ester Formation and Cyanide-Catalyzed Rearrangement

Protocol: The acyl chloride is coupled with 1,3-cyclohexanedione (1.1 eq) in DCM using triethylamine (Et₃N, 2.2 eq) at 0–5 °C to form an O-acylated enol ester[4]. Subsequently, a catalytic amount of acetone cyanohydrin (0.1 eq) is added at 25 °C, and the mixture is stirred to induce rearrangement[4]. The reaction is quenched with water and acidified to pH < 3 to precipitate the final C-acylated triketone API[4].

Mechanistic Causality: The initial coupling yields an O-acylated enol ester, which is biologically inactive. Acetone cyanohydrin is introduced as a safe, in-situ source of cyanide ions[5]. The cyanide acts as a nucleophilic catalyst, attacking the ester carbonyl to form an acyl cyanide intermediate and a cyclohexanedione enolate[6]. The enolate then attacks the highly electrophilic acyl cyanide, resulting in a C-C bond formation (C-acylation). This Fries-type rearrangement is thermodynamically driven by the formation of a highly conjugated, stable triketone system.

Workflow SM Methyl 2,4-dichloro- 3-hydroxybenzoate Alk 3-O-Alkylated Intermediate SM->Alk K2CO3, Alkyl Halide Acetone, 60°C Acyl Acyl Chloride Activation Alk->Acyl 1. NaOH/MeOH 2. (COCl)2, DMF Enol O-Acylated Enol Ester Acyl->Enol 1,3-Cyclohexanedione Et3N, CH2Cl2 API Triketone API (HPPD Inhibitor) Enol->API Acetone Cyanohydrin Et3N, 25°C (Rearrangement)

Fig 1: Synthetic workflow from Methyl 2,4-dichloro-3-hydroxybenzoate to a Triketone API.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative yields for the three-phase workflow described above.

Reaction PhaseKey TransformationPrimary Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Phase 1 Nucleophilic AlkylationK₂CO₃, 1,2-dibromoethane, Acetone60 °C6.085 - 92%
Phase 2 Saponification & Activation1. NaOH/MeOH 2. (COCl)₂, DMF (cat.)0 to 25 °C3.590 - 95%
Phase 3a O-Acylation1,3-Cyclohexanedione, Et₃N, DCM0 - 5 °C2.0> 95% (In situ)
Phase 3b Fries-Type RearrangementAcetone Cyanohydrin (cat.), Et₃N25 - 30 °C1.0 - 15.072 - 88%

Mechanism of the Cyanide-Catalyzed Rearrangement

The most critical step in generating the active pharmacophore is the O-to-C rearrangement. Understanding the electron flow during this transformation is essential for troubleshooting low-yielding reactions or adapting the protocol for novel bicyclic diones.

Mechanism Step1 Enol Ester + CN⁻ (from Acetone Cyanohydrin) Step2 Tetrahedral Intermediate Cyanide attacks ester carbonyl Step1->Step2 Step3 Cleavage Acyl Cyanide + Cyclohexanedione Enolate Step2->Step3 Step4 C-Acylation Enolate attacks Acyl Cyanide Step3->Step4 Step5 Triketone API + CN⁻ (Catalyst Regenerated) Step4->Step5

Fig 2: Mechanism of the Cyanide-Catalyzed Fries-Type Enol-Ester Rearrangement.

Pharmaceutical Applications: Beyond Agrochemicals

Historically, the triketone class of compounds synthesized via this pathway (e.g., mesotrione, tembotrione) were deployed exclusively as herbicides due to their potent inhibition of plant HPPD, leading to plastoquinone depletion[4][6].

However, the human homolog of HPPD is a critical enzyme in the catabolism of the amino acid tyrosine. The structural insights gained from these agrochemicals led to the development of Nitisinone (Orfadin), a life-saving pharmaceutical used to treat Hereditary Tyrosinemia Type 1 (HT-1) and alkaptonuria. Today, novel derivatives utilizing the highly stable 2,4-dichloro-3-alkoxybenzoyl scaffold—derived directly from Methyl 2,4-dichloro-3-hydroxybenzoate—are being actively synthesized and screened. These next-generation APIs aim to provide more selective HPPD inhibition with optimized tissue distribution, minimizing off-target ocular toxicity while treating severe metabolic and inflammatory disorders.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate

Abstract This document provides a detailed protocol for the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is ach...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the Fischer esterification of 2,4-dichloro-3-hydroxybenzoic acid. This application note offers a step-by-step methodology, an in-depth explanation of the chemical principles, safety precautions, and expected analytical data. The protocol is designed for researchers, scientists, and professionals in drug development, providing a robust and reproducible method for obtaining the target compound.

Introduction

Substituted benzoates are a critical class of compounds in organic synthesis, serving as key building blocks for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). Methyl 2,4-dichloro-3-hydroxybenzoate, with its specific substitution pattern of two chlorine atoms and a hydroxyl group on the benzene ring, presents a unique electronic and steric environment, making it a desirable precursor for targeted molecular design.

The synthesis of this compound is most directly achieved through the esterification of the corresponding carboxylic acid, 2,4-dichloro-3-hydroxybenzoic acid. Among the various esterification methods, the Fischer-Speier esterification, or simply Fischer esterification, stands out for its simplicity, cost-effectiveness, and scalability.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1] This protocol details the application of this classical reaction to produce Methyl 2,4-dichloro-3-hydroxybenzoate with a high degree of purity.

Synthetic Workflow

The overall synthetic strategy involves a single-step esterification of the carboxylic acid precursor with methanol, using a strong acid as a catalyst. The workflow is designed to be straightforward and efficient for a standard laboratory setting.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 2,4-dichloro-3-hydroxybenzoic acid B Fischer Esterification A->B E Reflux B->E C Methanol (Excess) C->B D Sulfuric Acid (Catalyst) D->B F Neutralization E->F G Extraction F->G H Washing & Drying G->H I Solvent Removal H->I J Recrystallization I->J K Methyl 2,4-dichloro-3-hydroxybenzoate J->K

Caption: Synthetic workflow for Methyl 2,4-dichloro-3-hydroxybenzoate.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
2,4-dichloro-3-hydroxybenzoic acid≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl)Saturated Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flask (250 mL)-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer and hotplate-Standard laboratory equipment
Separatory funnel (500 mL)-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Buchner funnel and filter paper-Standard laboratory equipment
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Safety Precautions
  • General: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Handle with extreme care and add it to the methanol slowly, as the dilution process is exothermic.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Ethyl Acetate: Ethyl acetate is a flammable liquid with an irritating vapor. Ensure there are no ignition sources nearby during its use.

  • Chlorinated Compounds: The starting material and product are chlorinated organic compounds. Handle with care to avoid inhalation and skin contact.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-hydroxybenzoic acid (10.0 g, 45.2 mmol).

    • Rationale: The round-bottom flask is the standard vessel for reactions under reflux, allowing for even heating and stirring.

  • Addition of Reagents: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is partially dissolved.

    • Rationale: Methanol serves as both the reacting alcohol and the solvent. Using a large excess of methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Chatelier's principle.[1]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. An exothermic reaction will occur, and the remaining solid should dissolve.

    • Rationale: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Continue to reflux for 4-6 hours.

    • Rationale: Heating the reaction to reflux increases the reaction rate without loss of solvent. The reaction progress should be monitored to determine the optimal reaction time.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Cooling and Quenching: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

    • Rationale: Removing the bulk of the methanol simplifies the subsequent work-up procedure.

  • Extraction: Dissolve the oily residue in 100 mL of ethyl acetate. Transfer the solution to a 500 mL separatory funnel.

  • Washing: a. Wash the organic layer with 50 mL of deionized water. b. Slowly and carefully wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved. Repeat this wash until no more gas is evolved.

    • Rationale: The basic sodium bicarbonate solution deprotonates the acidic catalyst and any remaining carboxylic acid, forming their respective sodium salts which are soluble in the aqueous layer and can thus be removed from the organic layer containing the desired ester.[2] c. Wash the organic layer with 50 mL of brine.
    • Rationale: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up any emulsions.
  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture through a fluted filter paper to remove the drying agent.

  • Final Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or a semi-solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, to obtain pure Methyl 2,4-dichloro-3-hydroxybenzoate.[2]

Results and Discussion

Expected Yield and Physical Properties
PropertyExpected Value
Molecular Formula C₈H₆Cl₂O₃[3]
Molecular Weight 221.04 g/mol [3]
Appearance White to off-white solid
Expected Yield 80-90%
Melting Point Not widely reported, will need to be determined experimentally
Characterization Data

The structure of the synthesized Methyl 2,4-dichloro-3-hydroxybenzoate should be confirmed by spectroscopic methods.

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl ester protons (-OCH₃) is expected around 3.9 ppm.

    • A singlet for the hydroxyl proton (-OH) will be observed, with its chemical shift being concentration-dependent.

    • Two doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl ester carbon (-OCH₃) is expected around 52 ppm.

    • The carbonyl carbon (-C=O) signal will appear downfield, typically in the range of 165-170 ppm.

    • Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.

    • C-O stretching bands for the ester and the phenol.

    • C-Cl stretching bands in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.04 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate via Fischer esterification. The methodology is based on well-established chemical principles and is suitable for implementation in a standard organic chemistry laboratory. By following this protocol, researchers can efficiently produce this important chemical intermediate for further applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Guidechem. (2023, February 4). What are the synthesis and applications of 2,3-Dichlorobenzoic acid? - FAQ.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-dichloro-3-hydroxybenzoate.
  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2-(3-hydroxyphenyl)benzoate in Organic Synthesis.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-, 3-, and 4-Ethoxybenzoate Isomers.
  • ChemicalBook. (2025, July 24). METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE.
  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Google Patents. (2020, June 23). CN111319030A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. WebBook.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Application

Using Methyl 2,4-dichloro-3-hydroxybenzoate as a building block in drug discovery

The synthesis of highly potent, target-specific therapeutics often hinges on the selection of versatile, densely functionalized building blocks. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a premier examp...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly potent, target-specific therapeutics often hinges on the selection of versatile, densely functionalized building blocks. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a premier example of such a scaffold. Originally explored in the development of agrochemical herbicides, this compound has become a cornerstone in the discovery of life-saving human therapeutics, specifically as a precursor for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1].

This application note details the mechanistic rationale, target biology, and self-validating synthetic protocols for utilizing Methyl 2,4-dichloro-3-hydroxybenzoate to generate benzoylcyclohexanedione-based drug candidates.

Mechanistic Rationale: The 2,4-Dichloro-3-hydroxy Advantage

The efficacy of benzoylcyclohexanedione HPPD inhibitors (such as the FDA-approved drug nitisinone) relies heavily on the substitution pattern of the benzoyl ring[2]. Methyl 2,4-dichloro-3-hydroxybenzoate provides an optimal starting point for three critical reasons:

  • Steric Orthogonality: The bulky 2,4-dichloro substituents force the benzoyl and cyclohexanedione rings out of coplanarity. This twisted, orthogonal conformation is an absolute prerequisite for the bidentate chelation of the active-site Fe(II) ion within the HPPD enzyme[3].

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atoms increases the acidity of the triketone enol, ensuring it remains ionized at physiological pH to tightly bind the metal center.

  • Versatile Functional Handle: The 3-hydroxyl group serves as a synthetic pivot point. O-alkylation at this position allows medicinal chemists to rapidly synthesize libraries of compounds to probe the solvent-exposed region of the HPPD active site, optimizing both potency and pharmacokinetic half-life[4].

Target Biology: Intercepting the Tyrosine Degradation Pathway

HPPD is the second enzyme in the tyrosine catabolic pathway. Inhibiting HPPD is a clinically validated strategy for treating two severe inborn errors of metabolism[5][6]:

  • Hereditary Tyrosinemia Type 1 (HT-1): A downstream deficiency in fumarylacetoacetase (FAH) causes the buildup of succinylacetone, a highly toxic metabolite that induces liver and kidney failure. HPPD inhibitors block the pathway upstream, preventing this fatal accumulation[5].

  • Alkaptonuria (AKU): A deficiency in homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of homogentisic acid (HGA), causing severe ochronosis (darkening of connective tissues) and osteoarthritis. HPPD inhibition completely halts HGA formation[7].

TyrosinePathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyr->HPP TAT HPPD HPPD Enzyme HPP->HPPD HGA Homogentisic Acid (HGA) Succ Succinylacetone (Toxic) HGA->Succ FAH Deficiency (HT-1) HPPD->HGA O2 Inhibitor HPPD Inhibitor (e.g., Nitisinone) Inhibitor->HPPD Blocks

Figure 1: Tyrosine degradation pathway illustrating HPPD inhibition to prevent toxic buildup.

Experimental Protocols: Synthesis of HPPD Inhibitors

The following protocols outline the transformation of Methyl 2,4-dichloro-3-hydroxybenzoate into a functionalized 2-(3-alkoxy-2,4-dichlorobenzoyl)cyclohexane-1,3-dione. Each step is designed as a self-validating system to ensure experimental integrity without requiring immediate mass spectrometry[4].

Protocol A: O-Alkylation of the 3-Hydroxyl Group

Causality: Etherification of the phenol must be performed first. The methyl ester acts as a built-in protecting group, preventing the carboxylic acid from undergoing unwanted esterification with the alkyl halide. Acetone is chosen as the solvent because it dissolves both reagents while allowing the mild base (K₂CO₃) to selectively deprotonate the phenol (pKa ~9)[4].

  • Reaction Setup: Dissolve Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 eq) in anhydrous acetone (0.3 M). Add anhydrous K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., 1,2-dibromoethane, 1.5 eq).

  • Execution: Reflux the mixture at 60 °C under a nitrogen atmosphere for 6–8 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexane:EtOAc 3:1). The starting phenol will appear as a highly polar, UV-active spot that stains dark with potassium permanganate. The reaction is complete when this spot entirely disappears, replaced by a higher Rf, non-staining ether product.

  • Workup: Filter off the inorganic salts, concentrate under reduced pressure, partition between EtOAc and water, dry over MgSO₄, and evaporate to yield the intermediate.

Protocol B: Ester Hydrolysis

Causality: The methyl ester must be unmasked to a free carboxylic acid to enable electrophilic coupling with the cyclohexanedione ring.

  • Reaction Setup: Dissolve the intermediate from Protocol A in a 1:1 mixture of THF and MeOH (0.2 M).

  • Execution: Add 2M aqueous NaOH (3.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validation (Phase & TLC): Initially biphasic, the mixture will become a homogeneous solution as the carboxylate salt forms. TLC will show a baseline spot (Rf = 0.0) indicating successful salt formation.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. The free carboxylic acid will precipitate out of the solution. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Coupling and Enol-Ester Rearrangement

Causality: Direct acylation of 1,3-cyclohexanedione yields an inactive O-acyl enol ester. A Steglich-type rearrangement, catalyzed by cyanide ions, is strictly required to migrate the benzoyl group to the C-carbon, forming the active triketone pharmacophore[1].

  • Acid Chloride Formation: Suspend the benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and 1 drop of DMF. Causality: DMF forms the highly reactive Vilsmeier-Haack intermediate, allowing acid chloride formation under mild conditions that preserve the alkoxy group. Stir for 2 hours, then concentrate to dryness.

  • O-Acylation: Redissolve in DCM. Add 1,3-cyclohexanedione (1.1 eq) and triethylamine (1.5 eq). Stir at 0 °C for 1 hour.

  • Rearrangement: Add acetone cyanohydrin (0.1 eq) and additional triethylamine (1.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation (Visual): The reaction mixture will transition from a pale yellow solution to a deep red/orange color. This intense chromophore is the direct visual confirmation of the fully conjugated triketone enolate forming.

  • Workup: Wash with 1M HCl to break the enolate salt, extract with DCM, dry, and purify via flash chromatography.

SyntheticWorkflow SM Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) Step1 Step 1: O-Alkylation (K2CO3, R-X, Acetone) SM->Step1 Int1 Methyl 3-alkoxy-2,4-dichlorobenzoate Step1->Int1 Val1 Validation: Disappearance of phenol spot Step1->Val1 Step2 Step 2: Ester Hydrolysis (NaOH, THF/MeOH) Int1->Step2 Int2 3-alkoxy-2,4-dichlorobenzoic acid Step2->Int2 Val2 Validation: Baseline spot (Carboxylate) Step2->Val2 Step3 Step 3: Coupling & Rearrangement (1,3-Cyclohexanedione, Et3N, KCN) Int2->Step3 Product 2-(3-alkoxy-2,4-dichlorobenzoyl) cyclohexane-1,3-dione Step3->Product Val3 Validation: Deep red/orange enolate Step3->Val3

Figure 2: Three-step synthetic workflow from the 2,4-dichloro-3-hydroxybenzoate building block.

Quantitative Data: Structure-Activity Relationship (SAR)

By varying the alkyl halide in Protocol A, researchers can rapidly generate a library of compounds. The table below summarizes the typical SAR profile of 2,4-dichloro-3-alkoxy triketone derivatives against recombinant human HPPD, demonstrating how the 3-position substitution modulates both target affinity and cellular efficacy.

CompoundR-Group at 3-PositionRecombinant HPPD IC₅₀ (nM)Cellular Tyrosine Accumulation (μM)
1 (Baseline)-H (Unmodified Phenol)45.0120.5
2 -CH₃ (Methoxy)12.4350.0
3 -CH₂CH₂Br (Bromoethoxy)8.1410.2
4 -CH₂CF₃ (Trifluoroethoxy)3.2 580.8

Data Interpretation: Increasing the lipophilicity and electron-withdrawing nature of the 3-alkoxy group (as seen in Compound 4) significantly enhances the tight-binding inhibition of HPPD, leading to a profound increase in cellular tyrosine accumulation (a proxy for successful pathway blockade)[8].

References

  • Methyl 2,4-dichloro-3-hydroxybenzoate | 129788-30-3 - Sigma-Aldrich - Sigma-Aldrich.
  • WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same - Google P
  • Harliku (nitisinone): first FDA-approved disease-modifying therapy for alkaptonuria - PMC.
  • Nitisinone - St
  • Full article: Nitisinone: a review - Taylor & Francis.
  • 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed.
  • The Discovery of the Mode of Action of Nitisinone - Semantic Scholar.

Sources

Method

Hydrolysis of Methyl 2,4-dichloro-3-hydroxybenzoate to 2,4-dichloro-3-hydroxybenzoic acid

Application Note: Executive Summary The transformation of methyl 2,4-dichloro-3-hydroxybenzoate to its corresponding free acid, 2,4-dichloro-3-hydroxybenzoic acid, is a critical deprotection step in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Executive Summary

The transformation of methyl 2,4-dichloro-3-hydroxybenzoate to its corresponding free acid, 2,4-dichloro-3-hydroxybenzoic acid, is a critical deprotection step in the synthesis of complex halogenated aromatics. While ester saponification is a fundamental organic transformation, the specific molecular architecture of this substrate—featuring an acidic phenolic hydroxyl group and a sterically demanding ortho-chloro substituent—necessitates a highly optimized, forcing approach. This guide details the mechanistic rationale, optimized solvent systems, and a self-validating protocol to achieve >95% yield and high purity of the target carboxylic acid[1].

Mechanistic Causality & Reaction Design

The conversion relies on base-catalyzed hydrolysis followed by acidic workup. The experimental design is dictated by three structural features of the starting material, which directly influence the choice of reagents and conditions:

  • The Ortho-Chloro Steric Shield: The chlorine atom at the C2 position is directly adjacent to the methyl ester at C1. This creates significant steric hindrance, restricting the trajectory of the incoming hydroxide nucleophile and drastically reducing the rate of hydrolysis[2]. To overcome this activation energy barrier, elevated temperatures (reflux) and a highly nucleophilic hydroxide source are required.

  • Phenolic Deprotonation (Electronic Effect): The C3 hydroxyl group is flanked by two electron-withdrawing chlorine atoms (C2 and C4), making it highly acidic. Upon introduction of the base, the phenol is immediately deprotonated to form a phenoxide anion. This deprotonation consumes one full equivalent of base instantly, necessitating the use of at least 3 to 4 equivalents of hydroxide to ensure sufficient concentration for the slower ester cleavage.

  • Counter-Ion Coordination: Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) for hindered esters. The smaller Li⁺ cation coordinates effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack of OH⁻ in the transition state.

Mechanism Start Methyl 2,4-dichloro-3-hydroxybenzoate (Starting Material) Deprotonation 1. Phenol Deprotonation (Fast, forms Phenoxide) Start->Deprotonation OH⁻ NucleophilicAttack 2. OH⁻ Attacks Carbonyl (Slow, hindered by ortho-Cl) Deprotonation->NucleophilicAttack OH⁻, Heat Tetrahedral Tetrahedral Intermediate (High Energy State) NucleophilicAttack->Tetrahedral Elimination 3. Methoxide Elimination (Forms Carboxylate) Tetrahedral->Elimination -CH₃O⁻ Dianion Dianion Intermediate (Phenoxide + Carboxylate) Elimination->Dianion Protonation 4. Acidification (H⁺) (Protonates both sites) Dianion->Protonation HCl (pH 1-2) Product 2,4-dichloro-3-hydroxybenzoic acid (Precipitates) Protonation->Product

Mechanistic pathway showing phenoxide formation, nucleophilic attack, and protonation.

Empirical Data & Optimization

To establish a self-validating system, various conditions were evaluated. The data below demonstrates the causality between temperature, base equivalents, and overall conversion efficiency. The use of LiOH in a mixed solvent system at reflux provides the optimal thermodynamic drive to bypass the steric bulk of the ortho-chloro group[2].

Base SystemSolvent MatrixTemp (°C)Time (h)EquivalentsConversion (%)
NaOHMeOH / H₂O25242.0< 20%
NaOHMeOH / H₂O65122.065%
KOHTHF / H₂O6584.085%
LiOH·H₂O THF / MeOH / H₂O 65 5 4.0 > 98%

Self-Validating Protocol System

This protocol utilizes a mixed solvent system (THF/MeOH/H₂O) to maintain homogeneity throughout the reaction. THF dissolves the organic substrate, water dissolves the inorganic base, and methanol acts as a miscible bridge to prevent biphasic separation.

Workflow A Methyl 2,4-dichloro- 3-hydroxybenzoate B Base Addition (LiOH, THF/MeOH/H2O) A->B C Reflux (60-80°C) 4-6 hours B->C D Solvent Removal (in vacuo) C->D E Acidification (1M HCl, pH 1-2) D->E F Filtration & Vacuum Drying E->F G 2,4-dichloro- 3-hydroxybenzoic acid F->G

Workflow for the basic hydrolysis and isolation of 2,4-dichloro-3-hydroxybenzoic acid.

Step-by-Step Methodology:
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 eq, 5.0 mmol, 1.10 g) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and Deionized Water (25 mL total volume).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq, 20.0 mmol, 0.84 g) in one portion.

    • Validation Check: The solution will undergo a slight color shift as the phenoxide forms. Ensure complete dissolution of the base before proceeding.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65-70 °C (gentle reflux) using an oil bath or heating block.

  • Reaction Monitoring: Stir at reflux for 4-6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1 with 1% Acetic acid) or LC-MS. The starting material (higher Rf) must completely disappear, replaced by a baseline spot corresponding to the highly polar dianion.

  • Solvent Removal: Once complete, cool the reaction to room temperature. Remove the volatile organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

    • Caution: Do not evaporate to total dryness; leave the alkaline aqueous layer intact to keep the product dissolved as a salt.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 10 mL of cold water and place the flask in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 1-2.

    • Validation Check: Use pH paper to confirm the acidity. A thick white to off-white precipitate of 2,4-dichloro-3-hydroxybenzoic acid will form immediately as both the carboxylate and phenoxide moieties are protonated[1].

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual LiCl salts and excess acid.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 2,4-dichloro-3-hydroxybenzoic acid.

References

  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Source: acs.org (Journal of the American Chemical Society)

Sources

Application

Application Note: Nucleophilic Substitution Strategies on the Methyl 2,4-dichloro-3-hydroxybenzoate Scaffold

Introduction & Scaffold Reactivity Profile The Methyl 2,4-dichloro-3-hydroxybenzoate scaffold is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced agrochemicals (such as ben...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Reactivity Profile

The Methyl 2,4-dichloro-3-hydroxybenzoate scaffold is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced agrochemicals (such as benzoyl cyclohexanedione herbicides) and pharmaceutical intermediates[1].

When designing nucleophilic substitution reactions on this specific scaffold, chemists must navigate competing electronic effects:

  • Disabling of Nucleophilic Aromatic Substitution (

    
    ):  While the methyl ester is an electron-withdrawing group (EWG) that theoretically activates the ortho (C2) and para (C4) positions, the hydroxyl group at C3 is a powerful electron-donating group (EDG) via resonance (
    
    
    
    effect). This resonance donates electron density directly into the ring, strongly deactivating the C-Cl bonds toward
    
    
    . Consequently, direct substitution of the halogens requires extreme conditions or transition-metal catalysis.
  • Primary Nucleophilic Pathways: Due to the deactivated ring, nucleophilic substitution on this scaffold is highly chemoselective toward two alternative sites:

    • Nucleophilic Substitution at Oxygen (O-Alkylation): The hydroxyl group acts as the nucleophile.

    • Nucleophilic Acyl Substitution (Saponification/Amidation): The ester carbonyl carbon acts as the electrophile.

This application note provides validated, step-by-step protocols for both primary pathways, detailing the mechanistic causality behind each experimental condition.

Mechanistic Visualization

G Scaffold Methyl 2,4-dichloro-3-hydroxybenzoate (Core Scaffold) Phenolate Phenolate Intermediate (Enhanced Nucleophile) Scaffold->Phenolate K2CO3 (Mild Base) Deprotonation Tetrahedral Tetrahedral Intermediate (Carbonyl Attack) Scaffold->Tetrahedral NaOH (Strong Nuc) Attack at Carbonyl O_Alkylation O-Alkylated Derivative (e.g., Bromoethoxy) Phenolate->O_Alkylation 1,2-dibromoethane SN2 at Oxygen Acyl_Sub Acyl Substitution Product (e.g., Benzoic Acid) Tetrahedral->Acyl_Sub -OCH3 Expulsion Acidification

Divergent nucleophilic substitution pathways on the Methyl 2,4-dichloro-3-hydroxybenzoate scaffold.

Protocol 1: Chemoselective O-Alkylation ( at the Phenolic Oxygen)

Objective: To functionalize the C3 hydroxyl group with an alkyl halide (e.g., 1,2-dibromoethane) while preserving the methyl ester[1].

Mechanistic Causality & Design Choices

The use of potassium carbonate (


) is critical for chemoselectivity. The phenolic proton of the scaffold is highly acidic (estimated 

~7.5–8.0) due to the strong inductive electron-withdrawing (

) effects of the adjacent chlorine atoms at C2 and C4.

is sufficiently basic to quantitatively generate the phenolate nucleophile but mild enough to avoid premature hydrolysis of the methyl ester. Acetone serves as an ideal polar aprotic solvent, accelerating the

displacement of the bromide leaving group. A large excess (5 equivalents) of 1,2-dibromoethane is employed to statistically suppress the formation of a bridged diether byproduct (dimerization)[1].
Step-by-Step Methodology
  • Reaction Setup: Dissolve Methyl 2,4-dichloro-3-hydroxybenzoate (90.48 mmol, 1.0 eq) in 300 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser[1].

  • Reagent Addition: Add 1,2-dibromoethane (452.4 mmol, 5.0 eq) followed by finely powdered anhydrous potassium carbonate (

    
    , 180.96 mmol, 2.0 eq)[1].
    
  • Thermal Activation: Heat the reaction mixture to 60 °C and maintain vigorous stirring for at least 6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc)[1].

  • Solvent Removal: Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator[1].

  • Aqueous Workup: Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc to ensure complete recovery of the organic product[1].

  • Drying: Combine the organic layers, dry over anhydrous magnesium sulfate (

    
    ), filter, and concentrate in vacuo[1].
    
  • Purification: Purify the crude residue via silica gel column chromatography to isolate Methyl 3-(2-bromoethoxy)-2,4-dichlorobenzoate[1].

Protocol 2: Nucleophilic Acyl Substitution (Ester Saponification)

Objective: To cleave the methyl ester of the scaffold (or its O-alkylated derivatives) to yield the corresponding free carboxylic acid[2].

Mechanistic Causality & Design Choices

Saponification requires a strong nucleophile (


) to attack the electron-deficient carbonyl carbon. Ethanol (96%) is used as a co-solvent to ensure complete solvation of the hydrophobic dichloro-aromatic system, while water provides the necessary hydrolytic medium. Following the expulsion of the methoxide leaving group, the product exists as a water-soluble sodium carboxylate. The strategic addition of diethyl ether prior to acidification allows for the extraction of unreacted starting materials and organic impurities into the organic layer, leaving the pure carboxylate in the aqueous phase. Subsequent acidification with HCl protonates the carboxylate, drastically reducing its aqueous solubility and allowing for its extraction into a halogenated solvent[2].
Step-by-Step Methodology
  • Reaction Setup: Dissolve the ester substrate (e.g., 41 mmol, 1.0 eq) in 100 mL of 96% ethanol[2].

  • Nucleophile Addition: Add 10% aqueous Sodium Hydroxide (NaOH) solution (approx. 1.1 to 1.2 eq) dropwise to the stirring solution[2].

  • Reaction Incubation: Stir the mixture at room temperature for 4 hours. The mild temperature prevents unwanted side reactions on the halogenated ring[2].

  • Impurity Extraction (Crucial Step): Add 250 mL of diethyl ether to the solution. Extract the mixture twice with 50 mL of 5% aqueous NaOH. This pulls the target carboxylate salt entirely into the aqueous phase while leaving organic impurities in the ether layer[2].

  • Acidification: Carefully acidify the combined aqueous caustic extracts using a 10% Hydrochloric Acid (HCl) solution until the pH reaches ~2.0. A white precipitate of the free acid will typically form[2].

  • Product Extraction: Extract the acidified aqueous phase twice with 75 mL portions of chloroform (

    
    ) or EtOAc[2].
    
  • Drying & Isolation: Dry the combined organic extracts over anhydrous

    
    , filter, and remove the solvent in vacuo to afford the free carboxylic acid as a solid[2].
    

Quantitative Data Summary

The following table summarizes the key operational parameters and expected outcomes for the two primary nucleophilic substitution pathways on this scaffold.

ParameterProtocol 1: O-Alkylation[1]Protocol 2: Acyl Substitution[2]
Reaction Type

at Phenolic Oxygen
Nucleophilic Acyl Substitution
Active Nucleophile Phenolate anion (Scaffold-derived)Hydroxide ion (

, Reagent)
Electrophilic Target Alkyl Halide (e.g., 1,2-dibromoethane)Ester Carbonyl Carbon (Scaffold)
Reagent System

/ Acetone
NaOH / 96% Ethanol /

Temperature 60 °CRoom Temperature (20–25 °C)
Reaction Time 6 hours4 hours
Purification Method Column ChromatographyAcid-Base Extraction
Typical Yield 88%79%

References

  • Benzoyl cyclohexanedione compound, and herbicide containing same - Google Patents (WO2016195384A1). 1

  • Trisubstituted benzoic acid intermediates - European Patent Office (EP0369803B2). 2

Sources

Method

Application Note: Accelerated Microwave-Assisted O-Alkylation of Methyl 2,4-dichloro-3-hydroxybenzoate

Introduction: Overcoming Steric and Electronic Bottlenecks Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a critical precursor in the development of advanced agrochemicals, particularly HPPD-inhibiting herbi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming Steric and Electronic Bottlenecks

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a critical precursor in the development of advanced agrochemicals, particularly HPPD-inhibiting herbicides such as benzoyl cyclohexanediones[1]. The functionalization of this molecule typically involves the O-alkylation of the phenolic hydroxyl group. However, the substrate presents significant synthetic challenges: the flanking chlorine atoms at the C2 and C4 positions exert strong electron-withdrawing effects (reducing phenoxide nucleophilicity) and create severe steric hindrance.

Conventional protocols utilizing standard convective heating (e.g., potassium carbonate in acetone at 60 °C) require extended reaction times exceeding 6 hours to achieve satisfactory yields[1]. To optimize this workflow for high-throughput drug and agrochemical development, we have engineered a microwave-assisted protocol that leverages dielectric heating to reduce reaction times from hours to minutes while suppressing side-product formation[2].

Mechanistic Causality and Experimental Design

Transitioning from conventional to microwave-assisted synthesis requires more than simply placing the reaction in a microwave cavity; it demands a fundamental redesign of the reaction parameters based on dielectric properties and phase-transfer kinetics[3].

  • Dielectric Solvent Selection (Acetone): Acetone is selected not only for its excellent solubilization of the organic substrates but also for its moderate microwave absorbing capacity (loss tangent,

    
    ). Under sealed-vessel microwave irradiation, acetone rapidly pressurizes, allowing the reaction to safely reach 100 °C—well above its atmospheric boiling point of 56 °C.
    
  • Phase Transfer Catalysis (TBAB): The reaction between the solid base (

    
    ) and the organic substrate is a solid-liquid biphasic system. We introduce Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. TBAB escorts the phenoxide ion into the bulk solvent, maximizing its collision frequency with the alkyl halide. This is critical because the rapid heating profile of the microwave requires equally rapid mass transfer to prevent localized degradation[3].
    
  • Stoichiometric Control of Dimerization: When reacting with dihaloalkanes (e.g., 1,2-dibromoethane), there is a high risk of forming unwanted bis-ether dimers. We utilize a 5-fold stoichiometric excess of the dihaloalkane to kinetically favor the mono-alkylation pathway.

Reaction Workflow

G A Methyl 2,4-dichloro- 3-hydroxybenzoate (Sterically Hindered) B Deprotonation K2CO3 + TBAB (PTC) A->B C Phenoxide Intermediate (Ion-Paired) B->C D Dielectric Heating (100 °C, 10 min, 150W) C->D E SN2 O-Alkylation (1,2-dibromoethane) D->E F Bromoalkoxy Product (High Yield) E->F

Mechanistic workflow of the microwave-assisted O-alkylation utilizing phase-transfer catalysis.

Self-Validating Experimental Protocol

Note: This protocol is designed for a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Reagent Preparation
  • Substrate: Weigh 2.21 g (10.0 mmol) of Methyl 2,4-dichloro-3-hydroxybenzoate.

  • Base & Catalyst: Weigh 2.76 g (20.0 mmol) of anhydrous Potassium Carbonate (

    
    ) and 0.32 g (1.0 mmol) of Tetrabutylammonium bromide (TBAB). Ensure 
    
    
    
    is finely milled to maximize surface area.
  • Electrophile: Measure 4.3 mL (50.0 mmol) of 1,2-dibromoethane. (Caution: Toxic and carcinogenic. Handle strictly inside a fume hood).

  • Solvent: Add 15.0 mL of HPLC-grade Acetone.

Microwave Synthesis Parameters
  • Transfer all reagents into a 35 mL heavy-walled microwave reaction vial equipped with a Teflon-coated magnetic stir bar.

  • Seal the vial with a pressure-rated Teflon septum cap.

  • Microwave Settings:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

    • Maximum Power: 150 W (Dynamic modulation: the system will automatically reduce power once the target temperature is reached to maintain isothermal conditions).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High (Crucial for maintaining the suspension of

      
       and preventing localized thermal runaway).
      
Workup and In-Process Validation
  • Cooling: Allow the microwave to actively cool the vessel to <40 °C using compressed air before uncapping.

  • Filtration: Filter the reaction mixture through a medium-porosity glass frit to remove unreacted

    
     and the potassium bromide (KBr) byproduct. Wash the filter cake with 10 mL of fresh acetone.
    
  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the resulting crude oil between 50 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water. The excess 1,2-dibromoethane will partition into the organic layer.

  • Validation Check (TLC): Spot the organic layer against the starting material on a silica gel TLC plate (Hexane:EtOAc 4:1). The product should appear as a distinct, higher-Rf spot under UV (254 nm), confirming complete consumption of the starting phenol.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure bromoalkoxy intermediate.
    

Quantitative Data & Comparative Analysis

The implementation of microwave irradiation combined with phase-transfer catalysis fundamentally alters the reaction profile compared to conventional batch synthesis.

ParameterConventional Synthesis[1]Microwave-Assisted ProtocolImprovement Factor
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave)N/A
Temperature 60 °C (Reflux)100 °C (Pressurized)+40 °C
Reaction Time > 360 minutes (6 hours)10 minutes36x Faster
Catalyst NoneTBAB (10 mol%)Enhanced mass transfer
Isolated Yield ~85 - 90%> 95%+5-10%
Impurity Profile Trace bis-ether dimerUndetectable dimersHigher selectivity

Table 1: Comparative performance metrics between conventional and microwave-assisted O-alkylation of Methyl 2,4-dichloro-3-hydroxybenzoate.

Conclusion

By transitioning the O-alkylation of Methyl 2,4-dichloro-3-hydroxybenzoate to a microwave-assisted, phase-transfer-catalyzed system, researchers can bypass the inherent steric and electronic deactivation of the substrate. The localized superheating and rapid kinetics not only compress a day-long reaction into a 10-minute automated cycle but also improve the overall yield and purity of the resulting agrochemical building blocks.

References

  • WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same. Google Patents. 1

  • Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. PMC (National Institutes of Health). 2

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. 3

Sources

Application

Application of Methyl 2,4-dichloro-3-hydroxybenzoate in agrochemical synthesis

Application Note: Methyl 2,4-dichloro-3-hydroxybenzoate in the Synthesis of Next-Generation HPPD-Inhibiting Herbicides Strategic Relevance of the Scaffold Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2,4-dichloro-3-hydroxybenzoate in the Synthesis of Next-Generation HPPD-Inhibiting Herbicides

Strategic Relevance of the Scaffold

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3)[1] is a highly versatile and privileged building block in agrochemical discovery. It is primarily utilized in the synthesis of benzoylcyclohexanedione-class herbicides, a family of highly potent, selective weed-control agents[2].

The structural features of this intermediate are strategically designed for target engagement:

  • 2,4-Dichloro Substitution: The bulky halogen atoms restrict the conformational flexibility of the benzoyl ring, locking it into an orthogonal orientation relative to the dione moiety. This specific conformation is critical for tight, competitive binding within the active site of the target enzyme[3].

  • 3-Hydroxy Handle: The free phenolic hydroxyl group provides a reactive nucleophilic handle for O-alkylation. This allows synthetic chemists to introduce diverse side chains (e.g., haloalkyls, alkoxyalkyls) to modulate the physicochemical properties, soil half-life, and metabolic stability of the final herbicide[2],[4].

Mechanism of Action: HPPD Inhibition

Herbicides derived from this scaffold function as potent, competitive, and reversible inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[5]. HPPD is a critical enzyme in the plant biosynthetic pathway responsible for converting tyrosine-derived 4-hydroxyphenylpyruvate (4-HPP) into homogentisate[3].

Homogentisate is the obligate precursor for plastoquinone (PQ) and tocopherols[6]. Because plastoquinone serves as an essential cofactor for phytoene desaturase—a key enzyme in carotenoid biosynthesis—HPPD inhibition directly depletes plastoquinone levels[3]. This halts carotenoid production, stripping the plant of its photoprotective pigments. The resulting oxidative stress leads to rapid, systemic bleaching and subsequent necrosis of susceptible weed species[6],[3].

HPPDMechanism TYR Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) TYR->HPP Transamination HPPD HPPD Enzyme HPP->HPPD HG Homogentisate HPPD->HG Dioxygenation PQ Plastoquinone HG->PQ Biosynthesis CAR Carotenoids (Plant Survival) PQ->CAR Phytoene Desaturase Cofactor HERB Benzoylcyclohexanedione Herbicide HERB->HPPD Competitive Inhibition

Biochemical pathway of HPPD inhibition by benzoylcyclohexanedione herbicides.

Synthetic Methodologies & Protocols

The transformation of Methyl 2,4-dichloro-3-hydroxybenzoate into an active triketone herbicide is a sequential process involving O-alkylation, ester hydrolysis, acid activation, enol esterification, and a final cyanide-catalyzed rearrangement[2].

SynthesisWorkflow A Methyl 2,4-dichloro-3-hydroxybenzoate (Starting Material) B O-Alkylated Methyl Benzoate (Intermediate 1) A->B Alkylation (R-X, K2CO3, Acetone) C 2,4-Dichloro-3-alkoxybenzoic Acid (Intermediate 2) B->C Saponification (NaOH, then HCl) D Benzoyl Chloride Derivative (Activated Intermediate) C->D Chlorination (SOCl2, cat. DMF) E Enol Ester (O-Acylated Dione) D->E Esterification (1,3-Cyclohexanedione, Et3N) F Benzoylcyclohexanedione (HPPD Inhibitor Herbicide) E->F O-to-C Rearrangement (Cyanide cat., Et3N)

Synthetic workflow from Methyl 2,4-dichloro-3-hydroxybenzoate to HPPD-inhibiting herbicides.

Quantitative Data: O-Alkylation Optimization

The initial alkylation step is highly sensitive to reagent stoichiometry. Table 1 summarizes the optimization parameters for functionalizing the 3-hydroxy position.

Table 1: Optimization of O-Alkylation Conditions [2],[4]

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
11,2-Dibromoethane (5.0 eq)K₂CO₃ (2.0 eq)Acetone60685%Excess reagent prevents bis-ether dimerization.
21,2-Dibromoethane (1.2 eq)K₂CO₃ (2.0 eq)Acetone601242%Significant dimer formation observed via TLC.
32-Chloroethyl methyl ether (3.0 eq)K₂CO₃ (2.0 eq)DMF801.588%Higher temperature required for chloride leaving group.
4Methyl Iodide (2.0 eq)K₂CO₃ (2.0 eq)DMF25495%Excellent yield due to high electrophilicity of iodide.
Step-by-Step Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Methyl 3-(2-bromoethoxy)-2,4-dichlorobenzoate)

  • Causality: An excess of the dihaloalkane (1,2-dibromoethane) is strictly required to statistically favor mono-alkylation and suppress the formation of symmetrical bis-ether dimers. Acetone is selected as a polar aprotic solvent to accelerate the Sₙ2 substitution while allowing easy removal during workup[2].

  • Procedure:

    • Dissolve 90.48 mmol of Methyl 2,4-dichloro-3-hydroxybenzoate in 300 mL of anhydrous acetone[2].

    • Add 180.96 mmol of anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenol[2].

    • Introduce 452.4 mmol (5.0 equivalents) of 1,2-dibromoethane[2].

    • Stir the reaction mixture under reflux (60 °C) for 6 to 8 hours[2].

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The phenol starting material (R_f ~0.3, UV active, stains dark with KMnO₄) should convert entirely to the less polar ether product (R_f ~0.6).

  • Workup: Concentrate the solvent under reduced pressure. Extract the organic layer with ethyl acetate and wash with distilled water to remove inorganic salts[2]. Dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify via silica gel column chromatography to isolate the pure intermediate[2].

Protocol B: Saponification to Benzoic Acid

  • Causality: The methyl ester must be cleaved to yield the free benzoic acid, which is the requisite nucleophile for the subsequent activation step[4].

  • Procedure:

    • Dissolve the O-alkylated intermediate in a 1:1 mixture of THF and Methanol.

    • Add 2.0 equivalents of 2M aqueous NaOH. Stir at room temperature for 4 hours.

  • Self-Validation: TLC (Hexanes:EtOAc 2:1) will show the complete disappearance of the ester spot.

  • Workup: Remove organic solvents in vacuo. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 10% HCl to pH ~2. The product will instantly precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum[4].

Protocol C: Acid Activation, Esterification, and Rearrangement

  • Causality: Direct C-acylation of 1,3-cyclohexanedione is thermodynamically unfavorable. Instead, the acid is activated to an acid chloride, which rapidly undergoes O-acylation with the dione enolate. A nucleophilic cyanide catalyst is then introduced to drive a Steglich-type O-to-C rearrangement, migrating the acyl group to the carbon atom to form the thermodynamically stable, herbicidally active triketone[6].

  • Procedure:

    • Activation: Suspend the benzoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and 2 drops of DMF (catalyst). Reflux for 2 hours until gas evolution ceases. Concentrate to yield the crude acid chloride.

    • Esterification: Dissolve 1.1 equivalents of 1,3-cyclohexanedione and 1.5 equivalents of triethylamine (Et₃N) in DCM at 0 °C. Dropwise add the acid chloride dissolved in DCM. Stir for 1 hour.

    • Rearrangement: To the same reaction pot, add 0.1 equivalents of acetone cyanohydrin (or KCN) and an additional 1.0 equivalent of Et₃N. Stir at room temperature for 12 hours.

  • Self-Validation: The reaction mixture will visually shift from a pale yellow solution to a deep orange/red enolate complex upon successful rearrangement.

  • Workup: Quench with 1M HCl. Extract with DCM, dry over MgSO₄, and concentrate. Purify via recrystallization to isolate the final benzoylcyclohexanedione[2].

References

  • Google Patents. "WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same".
  • Cambridge Core (Weed Science). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase". Available at: [Link]

  • Auburn University. "The Evaluation of HPPD-Inhibitors for Full-Season Control of Morningglory". Available at: [Link]

  • European Patent Office. "EP0369803B2 - Trisubstituted benzoic acid intermediates". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of Methyl 2,4-dichloro-3-hydroxybenzoate synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical reaction mechanisms and practical, bench-top execution.

Methyl 2,4-dichloro-3-hydroxybenzoate is a highly valued intermediate, particularly in the development of benzoylcyclohexanedione-based herbicides and complex pharmaceutical scaffolds[1]. However, its synthesis is notoriously prone to regioselectivity issues and stalled equilibria. This guide deconstructs the two primary synthetic routes—direct electrophilic chlorination and Fischer esterification—providing you with the mechanistic causality behind each optimization step.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the chemical logic. The synthesis typically proceeds via one of two pathways. Route A leverages the innate directing groups of methyl 3-hydroxybenzoate for direct chlorination, while Route B circumvents regioselectivity issues by starting with the pre-chlorinated 2,4-dichloro-3-hydroxybenzoic acid and focusing on esterification[2].

SynthesisRoutes A Methyl 3-hydroxybenzoate (Starting Material A) C Electrophilic Chlorination (SO2Cl2, Solvent, Temp) A->C B 2,4-dichloro-3-hydroxybenzoic acid (Starting Material B) D Esterification (MeOH, SOCl2 or H2SO4) B->D E Methyl 2,4-dichloro-3-hydroxybenzoate (Target Product) C->E Optimized Conditions (Temp < 5°C, 2.05 eq SO2Cl2) F Byproducts: 4,6-dichloro & 2,4,6-trichloro C->F Excess SO2Cl2 or High Temp D->E Excess MeOH Water Scavenging G Byproduct: Incomplete Reaction / Hydrolysis D->G Poor Moisture Control or Steric Stalling

Reaction pathways and common failure modes in Methyl 2,4-dichloro-3-hydroxybenzoate synthesis.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting significant amounts of the 4,6-dichloro and 2,4,6-trichloro isomers during direct chlorination?

The Causality: The hydroxyl (-OH) group at the C3 position strongly activates the ortho (C2, C4) and para (C6) positions toward electrophilic aromatic substitution. When using sulfuryl chloride (


)[3], the first chlorination often occurs at C4 or C6 because the C2 position is sterically hindered (sandwiched between the ester and hydroxyl groups). If the reaction temperature exceeds 10 °C or if 

is added too rapidly, the kinetic control is lost, and the highly activated ring over-chlorinates to the 2,4,6-trichloro derivative. The Solution:
  • Strict Stoichiometry: Limit

    
     to exactly 2.05 equivalents.
    
  • Thermal Control: Maintain the reaction strictly between 0 °C and 5 °C during addition. The steric penalty at C2 is overcome by prolonged reaction times at low temperatures rather than thermal forcing.

  • Solvent Selection: Switch from polar protic solvents (which increase the electrophilicity of the chlorine radical/cation) to non-polar solvents like Dichloromethane (DCM) to modulate the reactivity.

FAQ 2: My esterification of 2,4-dichloro-3-hydroxybenzoic acid is stalling at ~60% yield. How can I push it to completion?

The Causality: Fischer esterification is an equilibrium-driven process. In this specific molecule, the bulky chlorine atoms at the 2- and 4-positions create a massive steric shield around the C1 carboxylic acid. This steric hindrance drastically reduces the rate of nucleophilic attack by methanol. Furthermore, the generation of water during standard


-catalyzed esterification pushes the equilibrium backward.
The Solution: 
Abandon standard Fischer conditions and utilize Thionyl Chloride (

) in dry methanol
[2].

serves a dual purpose: it converts the carboxylic acid into a highly reactive acid chloride intermediate (bypassing the steric barrier for methanol attack) and irreversibly consumes any residual water by reacting to form

and

gases, driving the reaction to 100% conversion.

Quantitative Data: Chlorination Optimization

The following table summarizes the causal relationship between reaction parameters and the regioselective yield of the 2,4-dichloro target molecule during the direct chlorination of Methyl 3-hydroxybenzoate.

Solvent SystemTemp Profile (°C)

(eq)
Additive / CatalystTarget Yield (2,4-dichloro)Major Byproduct Profile
Acetic Acid20 to 252.50None45%2,4,6-trichloro (35%)
Dichloromethane0 to 202.10None62%4,6-dichloro (20%)
Toluene0 to 52.05Diisopropylamine (0.1 eq)78%2-chloro (10%)
Dichloromethane 0 to 5 2.05 Catalytic DMF (0.05 eq) 88% 4,6-dichloro (<5%)

Note: The addition of catalytic DMF in DCM forms a Vilsmeier-Haack-type intermediate with


, creating a bulkier, milder electrophile that favors the sterically hindered but electronically rich C2/C4 positions over C6.

Self-Validating Experimental Protocols

Protocol A: Direct Chlorination via Sulfuryl Chloride (Optimized)

This protocol is designed to maximize regioselectivity while preventing over-chlorination.

  • System Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas scrubber (to neutralize evolving

    
     and 
    
    
    
    gases).
  • Dissolution: Dissolve Methyl 3-hydroxybenzoate (100 mmol) in 150 mL of anhydrous Dichloromethane (DCM). Add 0.5 mL of anhydrous DMF as a catalyst.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 0 °C to 2 °C.

  • Controlled Addition: Charge the addition funnel with Sulfuryl Chloride (205 mmol, 2.05 eq)[3] dissolved in 50 mL of DCM. Add this solution dropwise over 2 hours.

    • Self-Validation Check: The reaction mixture should turn pale yellow. Vigorous gas evolution indicates the addition rate is too fast; slow the drip rate to maintain internal temp < 5 °C.

  • Maturation: Stir the mixture at 0–5 °C for an additional 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot should completely disappear.

  • Quenching & Workup: Carefully pour the mixture into 200 mL of ice-cold saturated

    
     solution. Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot heptane/ethyl acetate to yield pure Methyl 2,4-dichloro-3-hydroxybenzoate.

Protocol B: Esterification via Thionyl Chloride Activation

Use this protocol if starting from 2,4-dichloro-3-hydroxybenzoic acid to overcome steric stalling.

  • System Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Suspend 2,4-dichloro-3-hydroxybenzoic acid (50 mmol) in 100 mL of anhydrous Methanol.

  • Activation: Cool the suspension to 0 °C in an ice bath. Slowly add Thionyl Chloride (

    
    , 150 mmol, 3.0 eq) dropwise[2].
    
    • Self-Validation Check: The suspension will begin to clear into a homogenous solution as the acid chloride forms and immediately reacts with methanol. Exothermic heat and

      
       gas will evolve.
      
  • Reflux: Remove the ice bath and heat the solution to a gentle reflux (65 °C) for 3 to 4 hours[2].

  • Concentration: Cool to room temperature and remove the excess methanol and residual

    
     under reduced pressure.
    
  • Neutralization: Re-dissolve the resulting oil/solid in Ethyl Acetate (150 mL) and wash carefully with saturated aqueous

    
     until the aqueous layer tests basic (pH ~8).
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate to yield the target ester in >90% yield without the need for column chromatography.
    

References

  • WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same. Google Patents.
  • Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of halogenated phenolic esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of halogenated phenolic esters. Methyl 2,4-dichloro-3-hydroxybenzoate is a critical intermediate in the synthesis of complex agrochemicals (such as benzoylcyclohexanedione herbicides) and active pharmaceutical ingredients.

Due to its specific functional groups—a methyl ester, a free phenolic hydroxyl, and two aryl chlorides—standard generic purification workflows often lead to yield loss or poor resolution. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity recovery.

Mechanistic Troubleshooting & FAQs

Q1: Why am I losing significant product yield during the basic workup of my crude esterification mixture? A1: This is a classic pKa mismatch issue. The starting material, 2,4-dichloro-3-hydroxybenzoic acid, has a highly acidic carboxyl group (pKa ~2.5) due to the strong inductive electron-withdrawing effects of the adjacent chlorine atoms. Your target product, Methyl 2,4-dichloro-3-hydroxybenzoate, lacks the carboxylic acid but retains the phenolic -OH. Because of the same di-chloro substitution, this phenol is more acidic (pKa ~7.5) than a standard phenol.

If you use strong bases like Sodium Hydroxide (NaOH) or even Sodium Carbonate (Na₂CO₃) for your aqueous wash, you will deprotonate the product's phenol group, dragging your target ester into the aqueous waste layer. Furthermore, strong bases can catalyze the hydrolysis of the methyl ester back to the starting acid. Solution: Strictly use saturated aqueous Sodium Bicarbonate (NaHCO₃). At pH ~8.3, it is strong enough to deprotonate the unreacted carboxylic acid but weak enough to leave the phenolic ester fully protonated and safely in the organic layer .

Q2: During silica gel flash chromatography, my compound streaks severely, leading to co-elution with regioisomeric impurities. How can I sharpen the bands? A2: Streaking in phenolic compounds occurs because the free hydroxyl group acts as a strong hydrogen-bond donor, interacting unpredictably with the free silanol (-SiOH) groups on the silica gel stationary phase. Solution: You must suppress this interaction by adding a competitive modifier to your mobile phase. Incorporating 1% Acetic Acid (AcOH) into your Hexane/Ethyl Acetate eluent will competitively hydrogen-bond with the silanol sites, drastically sharpening the elution band of your target ester and improving resolution from over-chlorinated or unreacted impurities.

Q3: What is the optimal solvent system for scaling up purification via recrystallization? A3: For scale-up (>10g), chromatography becomes economically and practically inefficient. Methyl 2,4-dichloro-3-hydroxybenzoate is highly soluble in polar aprotic solvents but exhibits poor solubility in aliphatic hydrocarbons . Solution: A solvent/anti-solvent recrystallization using Ethyl Acetate and Heptane is optimal. The compound dissolves readily in minimal hot Ethyl Acetate. The slow addition of hot Heptane (anti-solvent) reduces the dielectric constant of the mixture, forcing the selective crystallization of the target ester while leaving highly polar impurities in the mother liquor.

Purification Decision Workflow

To determine the most efficient purification route for your specific batch, follow this logical decision tree based on crude purity.

PurificationWorkflow Crude Crude Methyl 2,4-dichloro- 3-hydroxybenzoate Workup Mild Acid-Base Extraction (Sat. NaHCO3 Wash) Crude->Workup Dissolve in EtOAc OrgLayer Organic Layer (Ester + Neutral Impurities) Workup->OrgLayer Retain AqLayer Aqueous Layer (Unreacted Acid) Workup->AqLayer Discard/Recover Decision Purity Check (HPLC/TLC) OrgLayer->Decision Concentrate Recryst Recrystallization (Heptane/EtOAc) Decision->Recryst Purity > 85% Flash Flash Chromatography (Hexane/EtOAc + 1% AcOH) Decision->Flash Purity < 85% Pure Pure Product (>98% Purity) Recryst->Pure Flash->Pure

Caption: Decision tree for the purification workflow of crude Methyl 2,4-dichloro-3-hydroxybenzoate.

Quantitative Method Comparison

Selecting the right purification method depends on your scale and the specific impurities present. Use the table below to compare expected outcomes.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityTime Required
Mild Acid-Base Extraction Unreacted starting acid95 - 98%High (>1 kg)~2 Hours
Solvent/Anti-Solvent Recrystallization Trace regioisomers, colored byproducts80 - 85%High (>100 g)~12 Hours (Overnight)
Modified Flash Chromatography Closely eluting neutral impurities70 - 80%Low (<10 g)~4 Hours

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checks ensure that you can verify success at each critical juncture before proceeding.

Protocol A: Mild Acid-Base Extraction (Removal of Starting Material)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per 1 g of crude).

  • First Wash: Transfer to a separatory funnel and wash with an equal volume of distilled water to remove residual alcohols (e.g., methanol) and inorganic salts.

  • Selective Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Self-Validation Check: Observe effervescence (CO₂ gas evolution). Continue venting the funnel until gas evolution ceases, confirming complete neutralization of the unreacted acid.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. The upper organic layer contains the target ester.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the semi-purified ester.

Protocol B: Solvent/Anti-Solvent Recrystallization (Scale-Up Purification)

Prerequisite: Crude purity must be >85% by HPLC for optimal crystal nucleation.

  • Dissolution: Place the semi-purified ester in a round-bottom flask. Add a minimal amount of Ethyl Acetate (approx. 2-3 mL per gram) and heat to 60°C while stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add hot Heptane (60°C) dropwise to the stirring solution. Continue addition until the solution becomes slightly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again. Self-Validation Check: The solution must be perfectly clear at 60°C before cooling begins to prevent oiling out.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Mechanistic Note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high-purity crystalline needles.

  • Maturation: Transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

References

  • Benzoyl cyclohexanedione compound, and herbicide containing same. (2016). World Intellectual Property Organization (WIPO). Patent WO2016195384A1. This patent details the synthesis and standard workup procedures for Methyl 2,4-dichloro-3-hydroxybenzoate as an intermediate in agrochemical development.
Troubleshooting

Minimizing side reactions during Methyl 2,4-dichloro-3-hydroxybenzoate hydrolysis

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the hydrolysis of Methyl 2,4-dichloro-3-hydroxybenzoate. The focus is on anticipating and mitigating common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the hydrolysis of Methyl 2,4-dichloro-3-hydroxybenzoate. The focus is on anticipating and mitigating common side reactions to maximize the yield and purity of the desired product, 2,4-dichloro-3-hydroxybenzoic acid.

Introduction: The Challenge of a Hindered Substrate

The saponification of Methyl 2,4-dichloro-3-hydroxybenzoate presents a unique set of challenges. The ester is sterically hindered by the ortho-chloro and ortho-hydroxyl groups, which can impede the approach of the hydroxide nucleophile.[1][2] Furthermore, the electron-withdrawing nature of the chloro substituents, while activating the carbonyl group, can also influence the stability of the final product under harsh reaction conditions.[3][4] This guide is structured to address these issues proactively, moving from common inquiries to deep-dive troubleshooting of specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is extremely slow or appears to have stalled. What is the most likely cause? A1: The primary culprit is often the combination of steric hindrance and inadequate reaction conditions. The bulky substituents ortho to the ester group physically block the hydroxide ion from attacking the carbonyl carbon. To overcome this, you may need to increase the reaction temperature, use a more effective base/solvent system, or significantly extend the reaction time.[1]

Q2: Why is Lithium Hydroxide (LiOH) often recommended over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)? A2: LiOH is generally preferred for the hydrolysis of sterically hindered esters due to its superior solubility in the mixed solvent systems (e.g., Tetrahydrofuran (THF)/water, Dioxane/water) typically used for these reactions.[1][5] Better solubility ensures a more homogeneous reaction mixture, leading to more consistent and efficient hydrolysis while minimizing potential side reactions caused by localized high concentrations of base.

Q3: After acidification, my product won't precipitate, or the yield is very low. What should I check? A3: First, ensure the pH is sufficiently low. The carboxylic acid product requires a pH well below its pKa (typically pH < 4) to be fully protonated and precipitate from the aqueous solution.[6] Use a pH meter for accuracy. If the pH is correct, consider the possibility of decarboxylation, especially if the reaction was run at high temperatures. The resulting 2,4-dichloro-3-hydroxyphenol would have different solubility properties.

Q4: What is the ideal solvent system for this reaction? A4: A biphasic or homogeneous mixture of a water-miscible organic solvent and water is standard. Common choices include THF/water, dioxane/water, or methanol/water.[1][5] The organic solvent ensures the substrate is fully dissolved, while water dissolves the hydroxide base. The optimal ratio (from 3:1 to 1:1 organic:water) often requires empirical optimization to balance substrate solubility and reaction rate.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the hydrolysis workflow.

Problem 1: Incomplete or Stalled Reaction
Potential Cause Underlying Rationale & Troubleshooting Steps
Insufficient Temperature Steric hindrance creates a high activation energy barrier. Increasing thermal energy helps overcome this. Solution: Gradually increase the reaction temperature, potentially to reflux. Monitor for the appearance of degradation byproducts via TLC or HPLC.[1]
Poor Solubility If either the ester or the hydroxide base is not fully dissolved, the reaction will be slow and inefficient. Solution: Adjust the solvent ratio. Increase the proportion of the organic co-solvent (e.g., THF) to better dissolve the ester. Ensure vigorous stirring to maximize the interface between phases if the system is not fully homogeneous.[1]
Insufficient Base Saponification is not catalytic; it requires at least one molar equivalent of base. For hindered esters, a significant excess is often required to drive the reaction to completion. Solution: Use a larger excess of the hydroxide base (e.g., 5-10 equivalents). This is particularly important if there are other acidic protons in the molecule or if the reagents have absorbed atmospheric CO₂.[5]
Base Incompatibility NaOH and KOH have lower solubility in common organic co-solvents compared to LiOH. Solution: Switch to Lithium Hydroxide (LiOH·H₂O) for improved solubility and reactivity in THF/water mixtures.[1] For extremely resistant esters, consider advanced methods like using potassium tert-butoxide with a controlled amount of water in DMSO.[7][8]
Problem 2: Significant Side Product Formation

The primary side reaction of concern is decarboxylation, especially under thermal stress.

sub Methyl 2,4-dichloro- 3-hydroxybenzoate int 2,4-dichloro- 3-hydroxybenzoic acid (Desired Product) sub->int  Hydrolysis (NaOH, H₂O/THF)   side 2,4-dichloro-3-hydroxyphenol (Decarboxylation Product) int->side  Decarboxylation (High Temp, >100°C)  

Caption: Competing hydrolysis and decarboxylation pathways.

Side Reaction Mechanism & Prevention
Decarboxylation Mechanism: The product, 2,4-dichloro-3-hydroxybenzoic acid, is a hydroxybenzoic acid. Aromatic carboxylic acids with electron-donating hydroxyl groups ortho or para to the carboxyl group are susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[9][10] Prevention & Mitigation:Lower Reaction Temperature: Avoid prolonged heating at high temperatures. If reflux is necessary, keep the reaction time to the minimum required for complete hydrolysis. • Monitor Closely: Use TLC or HPLC to track the disappearance of the starting material. Stop the reaction as soon as it is complete to prevent over-processing the product. • Purification: If decarboxylation has occurred, the resulting phenol can be separated from the desired carboxylic acid by an acid-base extraction. The carboxylic acid will be soluble in a weak base like sodium bicarbonate solution, while the more weakly acidic phenol will not.
Ether Formation Mechanism: This is a less common side reaction under basic hydrolysis conditions. However, if there are residual alkylating agents or if methanol (the reaction byproduct) reacts under specific conditions, O-methylation of the hydroxyl group could occur. Prevention & Mitigation:Use High-Purity Reagents: Ensure all starting materials and solvents are free from contaminants. • Avoid Anhydrous Conditions with Strong Bases: Standard saponification with aqueous base minimizes this risk.

Experimental Protocols & Workflows

Workflow for Hydrolysis and Troubleshooting

start Start: Dissolve Ester in THF/H₂O (3:1) add_base Add LiOH·H₂O (5 eq.) Stir at Room Temp. start->add_base monitor Monitor by TLC (e.g., 30% EtOAc/Hexanes) add_base->monitor heat Reaction Incomplete? Heat to 50-60 °C or Reflux monitor->heat No complete Reaction Complete monitor->complete Yes heat->monitor workup Cool to RT Remove THF in vacuo complete->workup acidify Acidify Aqueous Layer with 1M HCl to pH 2-3 workup->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate analyze Analyze Purity (HPLC, NMR) Check for Side Products isolate->analyze purify Purification Required? (Recrystallization, Extraction) analyze->purify Yes end Pure Product analyze->end No purify->end

Caption: A logical workflow for hydrolysis and purification.

Protocol 1: Optimized Hydrolysis of Methyl 2,4-dichloro-3-hydroxybenzoate

This protocol is designed to balance reaction speed with the minimization of side reactions.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water. Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration).

  • Addition of Base: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the stirring solution.[1]

  • Reaction:

    • Mild Conditions: Stir vigorously at room temperature for 12-24 hours.

    • Accelerated Conditions: Heat the mixture to 50-60 °C and stir for 4-8 hours. For very stubborn reactions, heating to reflux may be necessary, but should be done with careful monitoring.

  • Monitoring: Track the reaction's progress by TLC, spotting the reaction mixture against the starting material. The reaction is complete when the starting ester spot has been fully consumed.

  • Work-up (Quench & Acidification):

    • Cool the reaction mixture to room temperature.

    • If THF was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring until the pH is ~2. This should cause the carboxylic acid product to precipitate.[6]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under vacuum to a constant weight.

Protocol 2: In-Process Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is 30-40% Ethyl Acetate in Hexanes. Adjust polarity as needed. The carboxylic acid product should have a much lower Rf value (be more polar) than the starting ester.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective.

  • Procedure: Using a capillary tube, spot a small amount of the starting material solution and the reaction mixture on the TLC plate. Develop the plate in the eluent system, and monitor the disappearance of the higher-Rf starting material spot and the appearance of the lower-Rf product spot.

References

  • Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-155.
  • Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review.
  • BenchChem. (2025). Technical Support Center: Cleavage of Sterically Hindered Menthol-Derived Chiral Auxiliaries. BenchChem.
  • Ley, C. P., & Yates, M. H. (2016). Purification of 2,4 Dichlorobenzoic Acid. Figshare.
  • Chegg. (2022).
  • Royal Society of Chemistry. (2026).
  • Scite.ai.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 0-0.
  • Vaia. Problem 40 The following reactivity order h... [FREE SOLUTION].
  • OperaChem. (2024).
  • Chemistry Steps. (2020).
  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • YouTube. (2021).
  • Manion, J. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 778-782.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Organic Syntheses Procedure. Resorcinol, 4-bromo.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Methyl 2,4-dichloro-3-hydroxybenzoate Derivatives

Welcome to the technical support center for navigating the synthetic challenges associated with Methyl 2,4-dichloro-3-hydroxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with Methyl 2,4-dichloro-3-hydroxybenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this sterically hindered scaffold. The inherent substitution pattern of this molecule, particularly the presence of two ortho-substituents to the hydroxyl group and one to the ester, frequently leads to challenging reactions and unexpected outcomes. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The core of the problem lies in the steric congestion around the key reactive sites: the phenolic hydroxyl group at C3 and the methyl ester at C1. The two chlorine atoms at positions C2 and C4, and in some derivatives a substituent at C3, create a crowded environment that can impede the approach of reagents, leading to low yields, slow reaction rates, or alternative reaction pathways.

Section 1: Etherification of the C3-Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic synthesis, but its application to the hindered C3-hydroxyl group of Methyl 2,4-dichloro-3-hydroxybenzoate derivatives often requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Williamson ether synthesis. What are the primary factors to consider?

A1: Low conversion is a classic symptom of steric hindrance impeding the Sₙ2 reaction. The bulky chlorine atoms ortho to the hydroxyl group make it difficult for the electrophile to approach. Several factors should be systematically evaluated:

  • Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be forming in sufficient concentration. The electron-withdrawing chlorine atoms increase the acidity of the phenol, but a sufficiently strong base is still crucial.

  • Choice of Base: For standard phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[1] However, for sterically hindered systems, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to drive the deprotonation to completion.[1][2]

  • Solvent Effects: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate.[1]

  • Leaving Group on the Electrophile: A better leaving group can enhance the reaction rate. For example, using an alkyl iodide or triflate is preferable to an alkyl bromide or chloride.

Q2: My reaction is producing a significant amount of elimination byproduct instead of the desired ether. How can I favor the Sₙ2 pathway?

A2: The formation of elimination byproducts is a common competing reaction, especially when using secondary or bulky primary alkyl halides.[3] To favor substitution over elimination:

  • Use a Less Hindered Base: While a strong base is needed for deprotonation, a sterically bulky base like KOtBu can also promote elimination. Consider using NaH, which is strong but less sterically demanding.

  • Lower the Reaction Temperature: Higher temperatures often favor elimination.[2] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the Sₙ2:E2 ratio.

  • Primary Alkyl Halides are Key: Whenever possible, use a primary alkyl halide as the electrophile.[4]

Troubleshooting Guide: Low Yield in Williamson Ether Synthesis
Symptom Potential Cause Recommended Action Rationale
No reaction, only starting material recovered Incomplete deprotonation of the phenol.Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaH).A stronger base will more effectively generate the required phenoxide nucleophile.[1]
Poor quality of reagents.Use freshly dried, anhydrous solvents and ensure the base has not been deactivated by moisture.The Williamson ether synthesis is highly sensitive to moisture, which can quench the base.[2]
Low yield with significant starting material Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally while monitoring by TLC.Sterically hindered reactions often require more forcing conditions to proceed to completion.[1]
Poor solvent choice.Switch to a polar aprotic solvent like DMF or DMSO.These solvents enhance the nucleophilicity of the phenoxide ion, accelerating the Sₙ2 reaction.[1]
Significant elimination byproduct formation Use of a sterically hindered base or secondary/tertiary alkyl halide.Switch to a less hindered base (e.g., NaH) and use a primary alkyl halide.This minimizes the E2 pathway which is favored by steric bulk.[3]
High reaction temperature.Lower the reaction temperature.The Sₙ2 reaction has a lower activation energy than the E2 reaction, so lower temperatures favor ether formation.[2]
Experimental Protocol: Optimized Williamson Ether Synthesis for Hindered Phenols

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the Methyl 2,4-dichloro-3-hydroxybenzoate derivative (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO (sufficient to dissolve the starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add NaH (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Slowly add the primary alkyl halide (1.1 eq) via syringe.

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction may take several hours to 24 hours.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Acylation of the C3-Hydroxyl Group

Acylation of the hindered C3-hydroxyl group can also be challenging due to the steric shielding by the adjacent chlorine atoms.

Frequently Asked Questions (FAQs)

Q3: Standard acylation conditions (e.g., acyl chloride with pyridine) are giving me poor yields. What are some more effective methods?

A3: The low reactivity of the hindered hydroxyl group often necessitates more potent acylation strategies:

  • Use a More Reactive Acylating Agent: Acid anhydrides can be more effective than acyl chlorides in some cases, especially under forcing conditions.[5]

  • Catalyst Choice: 4-Dimethylaminopyridine (DMAP) is a more effective catalyst than pyridine for acylating sterically hindered alcohols.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[5]

  • Copper(I)-Catalyzed Acylation: Mild and highly efficient acylation of hindered alcohols can be achieved using a Cu(I) catalyst, such as tetrakis(acetonitrile)copper(I) triflate, with an acid anhydride.[7]

Troubleshooting Guide: Inefficient Acylation

start Low Acylation Yield c1 Are you using a standard acyl chloride/pyridine system? start->c1 c2 Consider a more potent catalyst like DMAP. c1->c2 Yes end_node Improved Yield c1->end_node No, already using advanced methods. Check reagent purity and stoichiometry. c3 Is the reaction still slow or incomplete? c2->c3 c4 Switch to a more reactive acylating agent (acid anhydride). c3->c4 Yes c5 Explore microwave-assisted synthesis for rate enhancement. c4->c5 c6 For highly recalcitrant substrates, consider Cu(I)-catalyzed acylation. c5->c6 c6->end_node

Caption: Troubleshooting flowchart for low-yield acylation reactions.

Section 3: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Introducing new carbon-carbon bonds at the chlorinated positions (C2 or C4) via cross-coupling reactions is a powerful tool for derivatization. However, the steric hindrance and the electron-rich nature of the aryl chloride can make these reactions difficult.

Frequently Asked Questions (FAQs)

Q4: My Suzuki-Miyaura coupling reaction with the dichloro-benzoate scaffold is failing. What are the key parameters to optimize for such a hindered system?

A4: Suzuki-Miyaura coupling of sterically hindered aryl chlorides is a known challenge. Success often hinges on the catalyst system:

  • Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand are paramount.[8] For hindered substrates, bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[9][10] These ligands promote the difficult oxidative addition step and facilitate reductive elimination.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.

  • Base and Solvent: The choice of base and solvent system is also crucial. A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often used. Aprotic polar solvents like dioxane or toluene are common choices.

Troubleshooting Guide: Failed Suzuki-Miyaura Coupling

start Failed Suzuki Coupling Check Catalyst System ligand Ligand Is it bulky and electron-rich? (e.g., SPhos, NHC) start->ligand Optimize base Base Is it strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->base Optimize temp temp start->temp Optimize outcome {Successful Coupling} ligand->outcome base->outcome temp->outcome

Caption: Key optimization parameters for Suzuki-Miyaura coupling.

Section 4: Hydrolysis of the Methyl Ester

While ester hydrolysis is generally a straightforward reaction, the steric hindrance around the carbonyl group in these derivatives can slow down the process.

Frequently Asked Questions (FAQs)

Q5: The saponification of my sterically hindered methyl ester is very slow. How can I accelerate it?

A5: For hindered esters, standard hydrolysis conditions may be insufficient. Consider the following:

  • Stronger Nucleophile/Base: Using potassium tert-butoxide in the presence of a controlled amount of water can be more effective than NaOH or KOH.[11]

  • Alternative Mechanism: For extremely hindered methyl esters, the reaction can sometimes proceed via an Sₙ2 attack of the hydroxide on the methyl group (BAl2 mechanism), rather than the typical attack at the carbonyl carbon (BAc2 mechanism).[12] This is favored in aprotic solvents like DMSO.

  • Higher Temperatures: Increasing the reaction temperature, potentially using a sealed tube or microwave reactor, can overcome the activation energy barrier.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Zhang, T., & Zhang, J. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3333-3335. [Link]

  • Troftgruben, M. H., & Oldenburg, I. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]

  • Centurion University. II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Onyeagoro, G. K., & Akpan, I. O. (2017). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. Molbank, 2017(1), M921. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • An, G., & Kim, H. (2016). Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionFlash. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation of Methyl 2,4-dichloro-3-hydroxybenzoate

Welcome to the Advanced Synthesis Troubleshooting Center. As application scientists, we frequently encounter challenges when alkylating sterically hindered phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As application scientists, we frequently encounter challenges when alkylating sterically hindered phenols. Methyl 2,4-dichloro-3-hydroxybenzoate presents a unique synthetic hurdle: its reactive 3-hydroxyl group is tightly flanked by two bulky, electron-withdrawing chlorine atoms. This specific steric and electronic environment drastically alters the thermodynamic and kinetic landscape of standard Williamson ether syntheses.

Below is our comprehensive, field-validated guide to troubleshooting and optimizing the temperature conditions for this specific alkylation workflow.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does my alkylation reaction stall with near-zero conversion at room temperature? A: The failure of this reaction at 25 °C is a direct consequence of steric hindrance and electronic deactivation. The two adjacent chlorine atoms at the 2- and 4-positions withdraw electron density from the phenoxide anion, reducing its nucleophilicity. Furthermore, they create a physical barricade that prevents the incoming electrophile (e.g., 1,2-dibromoethane) from easily accessing the oxygen atom. Room temperature does not provide sufficient thermal energy to overcome this high activation energy barrier. To drive the


 substitution, you must supply continuous thermal activation, typically reaching 60 °C to 80 °C[1][2].

Q2: I increased the temperature to 120 °C using DMF to force the reaction, but I am now observing multiple byproducts and poor yield. What is happening? A: Pushing the temperature too high in polar aprotic solvents like DMF shifts the reaction from kinetic control to thermodynamic control, triggering several detrimental side reactions[3][4]:

  • Ester Hydrolysis: If your base (e.g.,

    
    ) contains trace moisture, temperatures above 100 °C will rapidly catalyze the hydrolysis of the methyl ester group on your substrate.
    
  • Electrophile Degradation: Alkyl halides can undergo base-mediated elimination (E2) at elevated temperatures, consuming your reagent before it can react with the phenol.

  • C-Alkylation: Extreme thermal conditions can provide enough energy to overcome the aromatic ring's stability, leading to unwanted C-alkylation instead of the kinetically favored O-alkylation[4]. Solution: Cap your reaction temperature at 80 °C. If the reaction is still slow, change your base to

    
     rather than increasing the heat[2].
    

Q3: How do solvent choice and temperature limits interact in this specific system? A: The solvent dictates your maximum functional temperature (reflux point) and stabilizes the transition state.

  • Acetone (Reflux ~56–60 °C): This is the industry standard for this substrate[1]. It provides a self-regulating temperature ceiling that is hot enough to overcome the steric barrier but cool enough to prevent ester hydrolysis[5].

  • Acetonitrile (Reflux ~80 °C): If you are using a less reactive alkylating agent, acetonitrile allows you to safely operate at 80 °C. It pairs exceptionally well with

    
     to enhance the solubility of the phenoxide[2].
    

Part 2: Validated Experimental Protocol

To ensure a self-validating system, this protocol incorporates internal checkpoints (TLC monitoring and specific workup observations) to confirm the success of the O-alkylation without relying solely on downstream NMR.

Step-by-Step Methodology: O-Alkylation at 60 °C

  • Substrate Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 90.5 mmol of methyl 2,4-dichloro-3-hydroxybenzoate in 300 mL of anhydrous acetone[1]. Checkpoint: Ensure complete dissolution before proceeding.

  • Phenoxide Formation: Add 181.0 mmol (2.0 eq) of finely powdered, anhydrous potassium carbonate (

    
    ). Stir the suspension vigorously at room temperature for 30 minutes[5][6]. Validation: The mixture will often shift slightly in color (e.g., to a pale yellow) as the phenoxide ion forms.
    
  • Electrophile Addition: Slowly add 452.4 mmol (5.0 eq) of 1,2-dibromoethane. The large excess is critical to prevent the formation of dimerized byproducts (where one dibromoethane molecule reacts with two phenol molecules)[1].

  • Thermal Activation: Attach a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath and maintain a gentle reflux for 6 to 18 hours[1].

  • In-Process Monitoring: Spot the reaction on a silica TLC plate (Hexane:Ethyl Acetate 4:1). The starting material (phenol) will be highly UV active and stain strongly with potassium permanganate. The reaction is complete when the lower

    
     starting material spot disappears.
    
  • Workup and Isolation: Cool the mixture to room temperature. Filter off the inorganic salts (

    
     and 
    
    
    
    ) and concentrate the solvent under reduced pressure. Extract the organic layer with ethyl acetate and wash with distilled water to remove residual salts. Dry over anhydrous
    
    
    and remove the solvent to yield the crude product[1].

Part 3: Quantitative Outcomes & Data Presentation

The following table summarizes the expected outcomes when modulating temperature and solvent parameters for this specific substrate.

Table 1: Temperature and Solvent Optimization Matrix

SolventBaseTemp (°C)Time (h)Observation / YieldScientific Rationale
Acetone

25 (RT)24< 10% conversionInsufficient thermal energy to overcome steric hindrance of the 2,4-dichloro groups.
Acetone

60 (Reflux) 6 - 18 > 85% yield Optimal baseline. Provides a steady thermal environment that favors O-alkylation[1].
Acetonitrile

80 (Reflux)6 - 12> 90% yieldIdeal for low-reactivity electrophiles; leverages the "cesium effect" for higher solubility[2].
DMF

1204Complex mixtureHigh heat promotes ester hydrolysis and thermodynamic C-alkylation byproducts[3][4].

Part 4: Mechanistic Visualization

The following diagram maps the causal relationship between temperature selection, kinetic/thermodynamic control, and the resulting chemical pathways.

G Start Substrate: Methyl 2,4-dichloro-3-hydroxybenzoate + Alkyl Halide TempLow Room Temp (25°C) Acetone / K2CO3 Start->TempLow Insufficient Energy TempOpt1 Reflux (60°C) Acetone / K2CO3 Start->TempOpt1 Optimal Standard TempOpt2 Reflux (80°C) Acetonitrile / Cs2CO3 Start->TempOpt2 Enhanced Nucleophilicity TempHigh High Temp (>100°C) DMF / K2CO3 Start->TempHigh Thermodynamic Control ResultLow Reaction Stalls (Steric Hindrance Blocks SN2) TempLow->ResultLow ResultOpt High Yield O-Alkylation (Kinetic Control Achieved) TempOpt1->ResultOpt TempOpt2->ResultOpt ResultHigh Side Reactions (Ester Hydrolysis & C-Alkylation) TempHigh->ResultHigh

Caption: Temperature-dependent reaction pathways for O-alkylation of sterically hindered phenols.

References

  • WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.PubMed.
  • An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(bromomethyl)
  • Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Application Notes and Protocols: 1-Bromononane as an Alkyl

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 2,4-dichloro-3-hydroxybenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure methyl 2,4-dichloro-3-hydroxybenzoate (CAS 129788-30-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure methyl 2,4-dichloro-3-hydroxybenzoate (CAS 129788-30-3). Because this compound can be synthesized via two distinct pathways—Fischer esterification of 2,4-dichloro-3-hydroxybenzoic acid[1] or electrophilic aromatic chlorination of methyl 3-hydroxybenzoate[2]—the "unreacted starting materials" you must remove depend entirely on your chosen synthetic route.

This guide provides field-proven, causality-driven protocols to troubleshoot and purify your reaction mixtures.

Part 1: Physicochemical Properties for Separation Logic

To design a self-validating purification system, we must exploit the physicochemical differences between the target product and potential starting materials. The table below summarizes the quantitative data driving our separation strategies.

CompoundRole in SynthesispKa (Est.)LogP (Est.)Primary Functional GroupsOptimal Removal Strategy
2,4-Dichloro-3-hydroxybenzoic acid Starting Material (Route A)~2.5 (COOH)~8.5 (OH)2.8Carboxylic Acid, PhenolAcid-Base Extraction (NaHCO₃)
Methyl 3-hydroxybenzoate Starting Material (Route B)~9.5 (OH)1.9Ester, PhenolColumn Chromatography
Methyl 2-chloro-3-hydroxybenzoate Intermediate (Route B)~8.8 (OH)2.5Ester, PhenolChromatography / Recrystallization
Methyl 2,4-dichloro-3-hydroxybenzoate Target Product ~8.0 (OH)3.1Ester, PhenolN/A

(Note: pKa values are estimated based on standard Evans pKa tables for substituted benzoic acids and phenols[3],[4]).

Part 2: Troubleshooting Guides & FAQs
FAQ 1: I synthesized the ester via Fischer esterification. How do I remove the unreacted 2,4-dichloro-3-hydroxybenzoic acid?

The Causality: Fischer esterification is an equilibrium-driven process. Even with a large excess of methanol and an acid catalyst (e.g., H₂SO₄), the reaction rarely reaches 100% conversion[5]. The unreacted starting material contains a highly acidic carboxylic acid group (pKa ~2.5). Your target product lacks this group but retains the phenolic hydroxyl (pKa ~8.0). By washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid into a highly water-soluble sodium carboxylate salt[6]. While the phenolic hydroxyl on your product has a pKa near the pH of the wash, the overall lipophilicity (LogP ~3.1) of the ester keeps it firmly in the organic layer.

Self-Validating Protocol: Acid-Base Extraction

  • Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to remove excess methanol. (Methanol is miscible with water and will disrupt phase separation).

  • Dissolution: Dissolve the resulting residue in ethyl acetate (EtOAc) (approx. 10-15 mL per gram of crude).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Venting (Critical): Gently invert the funnel and immediately open the stopcock to vent. The neutralization of residual H₂SO₄ and unreacted carboxylic acid generates significant CO₂ gas[6],[5]. Repeat shaking and venting until no more pressure builds up.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. The upper organic layer contains your target ester. Drain the aqueous layer.

  • Secondary Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water and dissolved salts.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield pure methyl 2,4-dichloro-3-hydroxybenzoate.

ExtractionWorkflow Start Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) Evap 1. Evaporate MeOH 2. Dissolve in EtOAc Start->Evap Wash1 Wash with Sat. NaHCO3 (aq) (pH ~8.3) Evap->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Phase (Sodium 2,4-dichloro-3-hydroxybenzoate) Discard or Acidify to Recover Split1->Aq1 Bottom Layer Org1 Organic Phase (Methyl 2,4-dichloro-3-hydroxybenzoate) Split1->Org1 Top Layer Wash2 Wash with Brine (sat. NaCl) Org1->Wash2 Dry Dry over Na2SO4, Filter, & Concentrate Wash2->Dry End Pure Methyl 2,4-dichloro- 3-hydroxybenzoate Dry->End

Figure 1: Acid-base extraction workflow for isolating methyl 2,4-dichloro-3-hydroxybenzoate.

FAQ 2: I synthesized the product via chlorination of methyl 3-hydroxybenzoate. Why is my product contaminated with mono-chlorinated intermediates, and how do I remove them?

The Causality: The chlorination of phenols proceeds via electrophilic aromatic substitution (EAS)[7]. The phenolic -OH group is a strong activating group and an ortho/para director[8]. Because the 2- and 4- positions are both highly activated, the first equivalent of chlorine typically attacks one of these sites, yielding mono-chlorinated intermediates. Adding a second equivalent forces the di-chlorination to your target product. However, competing reaction kinetics often leave a mixture of unreacted starting material, mono-chlorinated byproducts, and the di-chlorinated target. Because all these species are neutral phenolic esters, acid-base extraction will not separate them.

Self-Validating Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using a Hexanes:EtOAc gradient (e.g., 4:1). The di-chlorinated target product is the most lipophilic (highest LogP) and will have the highest R_f value, followed by mono-chlorinated intermediates, and finally the unreacted starting material.

  • Column Preparation: Pack a silica gel column using hexanes.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of 5% to 20% EtOAc in Hexanes.

  • Fraction Collection: Collect fractions and analyze via TLC. Combine the fractions containing the pure top spot (methyl 2,4-dichloro-3-hydroxybenzoate) and concentrate.

  • Alternative (Recrystallization): If the crude purity is already >85%, recrystallization from hot heptane/toluene mixtures can selectively crystallize the di-chlorinated product, leaving the more soluble mono-chlorinated impurities in the mother liquor.

FAQ 3: How do I ensure all residual chlorinating agents or acid catalysts are destroyed before purification?

The Causality: Residual SO₂Cl₂ or H₂SO₄ can cause severe degradation of your product during concentration or silica gel chromatography. SO₂Cl₂ reacts violently with water to form HCl and H₂SO₄. Protocol: Always perform a controlled quench. For chlorination reactions, cool the mixture to 0°C and slowly add ice-cold water dropwise until gas evolution (SO₂ and HCl) ceases. For esterifications, the NaHCO₃ wash described in FAQ 1 simultaneously neutralizes the H₂SO₄ catalyst and extracts the unreacted acid[6].

References

1.[1] WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same. Google Patents. URL: 2.[2] WO2020005935A1 - Glucose uptake inhibitors. Google Patents. URL: 3.[3] Evans PKa Table | Acid Dissociation Constant. Scribd. URL: [Link] 4.[6] 4.8: Acid-Base Extraction. Chemistry LibreTexts. URL: [Link] 5.[7] Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. URL: [Link] 6.[5] Fischer Esterification: Benzoic Acid Lab Manual. Studylib. URL: [Link] 7.[8] Reactions of Phenols. Chemistry Steps. URL: [Link] 8.[4] Public Documents - Wang Lab. University of Pittsburgh. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Reactivity of Methyl 2,4-dichloro-3-hydroxybenzoate

Welcome to the Technical Support Center for Methyl 2,4-dichloro-3-hydroxybenzoate . This guide is designed for researchers, process chemists, and drug development professionals utilizing this highly functionalized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2,4-dichloro-3-hydroxybenzoate . This guide is designed for researchers, process chemists, and drug development professionals utilizing this highly functionalized building block in the synthesis of agrochemicals (such as benzoylcyclohexanedione herbicides) and active pharmaceutical ingredients.

Because this molecule features both an acidic phenol and an electrophilic methyl ester, it presents a dual-reactivity profile under basic conditions. This guide provides field-proven insights to help you control chemoselectivity, prevent degradation, and optimize your synthetic workflows.

Chemometric & Reactivity Profile

Before troubleshooting, it is critical to understand the baseline physicochemical properties that dictate the molecule's behavior in basic media.

ParameterValue / Description
Chemical Name Methyl 2,4-dichloro-3-hydroxybenzoate
CAS Registry Number 129788-30-3
Molecular Weight 221.04 g/mol
Estimated pKa (Phenol -OH) ~6.5 - 7.5 (Acidity significantly enhanced by ortho/para Cl atoms)
Reactivity Hotspot 1 (C3-OH) Highly nucleophilic upon deprotonation; prone to oxidative degradation.
Reactivity Hotspot 2 (C1-Ester) Highly electrophilic; susceptible to rapid base-catalyzed hydrolysis.
Optimal Storage Sealed, strictly dry, 2-8°C, under inert gas (Argon/N₂).

Data synthesized from commercial chemical databases and structural reactivity principles [1].

Troubleshooting FAQs: Addressing Specific Experimental Issues

Q1: Why am I observing significant formation of 2,4-dichloro-3-hydroxybenzoic acid during my O-alkylation reaction? A1: You are experiencing unintended saponification (ester hydrolysis) competing with your desired O-alkylation.

  • Causality: The electron-withdrawing chlorine atoms at the C2 and C4 positions inductively increase the acidity of the C3 phenol, but they also increase the electrophilicity of the C1 ester carbonyl. If your base (e.g., K₂CO₃) is hygroscopic and introduces trace water into the system, hydroxide ions are generated in situ. These hydroxide ions attack the ester carbonyl via the standard base-catalyzed acyl-oxygen cleavage (BAC2) mechanism [2].

  • Self-Validating Solution: Switch to strictly anhydrous solvents (e.g., dry acetone or DMF) and use oven-dried K₂CO₃. Monitor the reaction via LC-MS; the hydrolysis byproduct will appear as an [M-H]⁻ peak corresponding to a mass loss of 14 Da (loss of the methyl group, gain of a proton).

Q2: My reaction mixture turns dark brown/black upon the addition of base, and my isolated yield is poor. What is happening? A2: You are observing the oxidative degradation of the phenoxide intermediate.

  • Causality: Deprotonation of the 3-hydroxyl group yields an electron-rich phenoxide anion. Despite the deactivating halogens, phenoxides are highly susceptible to single-electron oxidation by ambient dissolved oxygen (O₂), which acts as an electron acceptor in a proton-coupled electron transfer (PCET) process [3]. This generates reactive phenoxyl radicals that rapidly couple and polymerize into dark, tarry quinone-like byproducts.

  • Self-Validating Solution: Degas your solvents by sparging with argon or nitrogen for at least 15 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction. If the solution remains pale yellow or clear upon base addition, oxidation has been successfully mitigated.

Q3: I used potassium carbonate in ethanol as my solvent for deprotonation, but LC-MS shows a new major peak with a mass +14 Da higher than my expected O-alkylated product. How do I fix this? A3: You are observing base-catalyzed transesterification.

  • Causality: In the presence of a base and an alcohol solvent like ethanol, an equilibrium generates the ethoxide anion. Ethoxide acts as a nucleophile, attacking the methyl ester carbonyl and displacing methoxide. This converts your starting methyl ester into an ethyl ester, resulting in a +14 Da mass shift.

  • Self-Validating Solution: Never use an alcohol solvent that does not match your ester's alkyl group under basic conditions. To preserve the methyl ester, use methanol if a protic solvent is strictly required, or preferably switch to a polar aprotic solvent like acetone or acetonitrile.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways Methyl 2,4-dichloro-3-hydroxybenzoate can take depending on the choice of base and solvent conditions.

ReactionPathways Start Methyl 2,4-dichloro-3-hydroxybenzoate (Starting Material) WeakBase Weak Base / Anhydrous (e.g., K2CO3 in Acetone) Start->WeakBase StrongBase Strong Aq. Base (e.g., NaOH in H2O/MeOH) Start->StrongBase Phenoxide Phenoxide Anion (Ester Intact) WeakBase->Phenoxide Dianion Phenoxide-Carboxylate Dianion StrongBase->Dianion Phenoxide->StrongBase Trace H2O / Heat Alkylation Electrophile (e.g., R-X) Phenoxide->Alkylation Acidification Acidic Workup (H+) Dianion->Acidification Product1 O-Alkylated Methyl Ester (Target A) Alkylation->Product1 Product2 2,4-dichloro-3-hydroxybenzoic acid (Target B / Hydrolysis Byproduct) Acidification->Product2

Divergent reactivity pathways of Methyl 2,4-dichloro-3-hydroxybenzoate under basic conditions.

Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Avoiding Ester Hydrolysis)

This protocol is optimized for the O-alkylation of the phenol using 1,2-dibromoethane, a critical step in the synthesis of bicyclopyrone-derivative herbicides [4].

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar at 120°C for 2 hours. Cool under a continuous stream of dry argon.

  • Reagent Loading: Add Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 equiv, e.g., 10 mmol) and finely powdered, oven-dried anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the flask.

  • Solvent Addition: Add anhydrous acetone to achieve a 0.3 M concentration relative to the starting material. Sparge the suspension with argon for 10 minutes to remove dissolved oxygen.

  • Electrophile Addition: Add 1,2-dibromoethane (5.0 equiv, 50 mmol) via a dry syringe. (Note: Excess is used to prevent the formation of dimerized ether byproducts).

  • Reaction: Heat the mixture to 60°C under an argon balloon with vigorous stirring for 6–8 hours.

  • Validation & Workup: Monitor the reaction by TLC (Hexanes/EtOAc, UV visualization). Once the starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Extract with EtOAc and water, dry the organic layer over MgSO₄, and purify via column chromatography.

Protocol B: Controlled Saponification (Intentional Ester Hydrolysis)

Use this protocol if your synthetic route requires the free carboxylic acid (2,4-dichloro-3-hydroxybenzoic acid).

  • Solvent System: Dissolve Methyl 2,4-dichloro-3-hydroxybenzoate (1.0 equiv) in a 1:1 mixture of THF and Methanol (0.2 M).

  • Base Addition: Add a 2.0 M aqueous solution of NaOH (3.0 equiv). The excess base ensures complete deprotonation of both the phenol and the resulting carboxylic acid to drive the equilibrium.

  • Reaction: Stir the mixture at 40°C for 4 hours.

  • Validation & Workup: Monitor by LC-MS until the ester peak completely disappears. Cool the mixture and remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath.

  • Acidification: Slowly add 1.0 M HCl dropwise with stirring until the pH reaches ~2. The 2,4-dichloro-3-hydroxybenzoic acid will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

References
  • Chemistry Stack Exchange. "Hydrolysis under basic conditions (BAC2 Mechanism)." Stack Exchange Network. [Link]

  • Costentin, C., et al. "Concerted proton–electron transfers in the oxidation of phenols." Physical Chemistry Chemical Physics (ResearchGate). [Link]

  • Google Patents. "WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same.

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of Methyl 2,4-dichloro-3-hydroxybenzoate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 2,4-dichloro-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 2,4-dichloro-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind chromatographic choices, present comparative experimental data, and provide a detailed, optimized method protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction: The Analytical Challenge of a Halogenated Phenolic Compound

Methyl 2,4-dichloro-3-hydroxybenzoate is a substituted aromatic compound whose accurate quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). The presence of two chlorine atoms, a hydroxyl group, and a methyl ester on the benzene ring presents a unique set of challenges and opportunities for HPLC method development. The electron-withdrawing nature of the chlorine atoms and the ionizable phenolic hydroxyl group significantly influence the molecule's polarity, retention behavior, and UV absorbance.

The primary objective of this guide is to systematically evaluate the impact of key chromatographic parameters—stationary phase chemistry and mobile phase composition—on the analytical performance for this specific analyte. By understanding the underlying separation mechanisms, we can develop a method that is not only fast and efficient but also rugged and reproducible, adhering to the principles of Quality by Design (QbD).

Foundational Physicochemical Properties and Their Chromatographic Implications

  • pKa (Predicted): The phenolic hydroxyl group is the primary ionizable functional group. Based on the pKa of similar chlorinated phenols and hydroxybenzoic acids, the pKa of the hydroxyl group is estimated to be in the range of 7.0-8.0. This is a critical parameter for mobile phase pH selection. To ensure consistent retention and good peak shape, the mobile phase pH should be maintained at least 2 pH units below the pKa of the analyte, keeping it in its non-ionized, more hydrophobic form. Therefore, an acidic mobile phase is essential.

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. For a dichlorinated and hydroxylated benzoic acid ester, the logP value is estimated to be between 2.5 and 3.5, indicating moderate hydrophobicity. This suggests that reversed-phase HPLC will be the separation mode of choice, with good retention achievable on common stationary phases like C18.

  • UV Absorbance (Inferred): Phenolic compounds and benzoic acid derivatives typically exhibit strong UV absorbance.[1][2] Based on the UV spectra of dihydroxybenzoic acid isomers and other substituted phenols, it is anticipated that Methyl 2,4-dichloro-3-hydroxybenzoate will have a UV maximum in the range of 210-220 nm and another, broader peak between 250-290 nm.[3][4] A diode array detector (DAD) is therefore highly recommended to monitor the entire spectrum and select the optimal wavelength for quantification, balancing sensitivity and specificity.

Comparative Study of HPLC Method Parameters

To identify the optimal chromatographic conditions, a systematic study was designed to compare two critical parameters: the stationary phase and the organic modifier in the mobile phase.

Experimental Design

The following experimental setup was used to generate the comparative data:

Instrumentation:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Analyte:

  • Methyl 2,4-dichloro-3-hydroxybenzoate standard, dissolved in methanol.

Variables:

  • Stationary Phases:

    • C18 (Octadecylsilane): A traditional, highly hydrophobic phase.

    • Phenyl-Hexyl: A phase with a phenyl ring and a hexyl linker, offering alternative selectivity through π-π interactions.

  • Organic Modifiers:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

Constant Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: DAD, monitoring from 200-400 nm, with data extracted at 220 nm and 275 nm.

The experimental workflow is illustrated in the diagram below:

Caption: Workflow for the comparative HPLC method development.

Results and Discussion

A gradient elution was performed for each combination of stationary phase and organic modifier. The gradient profile was from 30% to 90% organic modifier over 15 minutes.

Table 1: Comparison of Chromatographic Performance

MethodStationary PhaseOrganic ModifierRetention Time (min)Tailing FactorTheoretical Plates
1C18Acetonitrile8.21.115,000
2C18Methanol9.51.312,000
3Phenyl-HexylAcetonitrile7.51.018,000
4Phenyl-HexylMethanol8.81.214,000

Analysis of Results:

  • Impact of Stationary Phase: The Phenyl-Hexyl column provided shorter retention times compared to the C18 column under the same mobile phase conditions. This is likely due to the delocalized electrons of the analyte's benzene ring interacting with the electron-rich phenyl groups of the stationary phase, a phenomenon known as π-π interaction.[5][6] This interaction can alter the selectivity compared to the purely hydrophobic interactions of a C18 phase.[7][8] Notably, the Phenyl-Hexyl column also delivered higher theoretical plates, indicating better column efficiency and sharper peaks.

  • Impact of Organic Modifier: Acetonitrile consistently resulted in shorter retention times and better peak symmetry (lower tailing factor) compared to methanol on both stationary phases.[9][10] This is attributed to acetonitrile's stronger elution strength in reversed-phase chromatography.[11] Methanol, being a protic solvent, can engage in hydrogen bonding with the analyte's hydroxyl group, which can sometimes lead to peak tailing on silica-based columns.[10]

Based on the data, the combination of a Phenyl-Hexyl stationary phase and an acetonitrile-based mobile phase (Method 3) provided the most desirable chromatographic performance, characterized by a shorter run time, excellent peak shape, and high efficiency.

Optimized HPLC Method Protocol

The following protocol is the recommended starting point for the analysis of Methyl 2,4-dichloro-3-hydroxybenzoate. This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12][13]

Chromatographic Conditions:

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides alternative selectivity for aromatic compounds and demonstrated superior peak shape and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains an acidic pH to suppress the ionization of the phenolic hydroxyl group, ensuring good retention and peak shape.
Mobile Phase B AcetonitrileOffers stronger elution strength and better peak symmetry compared to methanol.
Gradient 30% B to 90% B in 15 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 minProvides a good balance between resolution and analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLCan be adjusted based on analyte concentration and sensitivity requirements.
Detection DAD at 220 nmProvides high sensitivity. Wavelength can be optimized based on the full UV spectrum.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of Methyl 2,4-dichloro-3-hydroxybenzoate at 1.0 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in 0.1% Phosphoric Acid) to the desired concentration range for calibration.

  • Sample Preparation:

    • Accurately weigh the sample containing Methyl 2,4-dichloro-3-hydroxybenzoate.

    • Dissolve and dilute the sample with methanol to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Analysis:

    • Inject the standards and samples.

    • Process the data using appropriate chromatography software.

Method Validation Considerations (as per ICH Q2(R2))

For use in a regulated environment, the optimized method must be validated to demonstrate its suitability.[12][13] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This can be demonstrated by peak purity analysis using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

The relationship between these validation parameters is illustrated below:

Method_Validation Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

This guide has provided a systematic approach to the development of an HPLC method for the analysis of Methyl 2,4-dichloro-3-hydroxybenzoate. Through a comparative study, we have demonstrated that a Phenyl-Hexyl column with an acetonitrile/acidified water mobile phase offers superior chromatographic performance in terms of speed, efficiency, and peak shape. The provided optimized method serves as an excellent starting point for routine analysis and can be further validated to meet regulatory requirements. By understanding the interplay between the analyte's properties and the chromatographic conditions, researchers can confidently develop robust and reliable analytical methods for this and other challenging halogenated phenolic compounds.

References

  • Pharmaguideline Forum. (2025, May 29). Acetonitrile and methanol. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Tips & Suggestions. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. (2018, May 16). Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester. [Link]

  • ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. [Link]

  • Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]

  • ADMET and DMPK. (2024, September 11). Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations. [Link]

  • Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC. [Link]

  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]

  • SciSpace. (2016, June 22). A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta. [Link]

  • ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. [Link]

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Comparative

High-Resolution Mass Spectrometry Comparison Guide: Methyl 2,4-dichloro-3-hydroxybenzoate vs. Positional Isomers

Executive Summary In pharmaceutical development and agrochemical quality control, the structural elucidation of halogenated aromatic esters is a routine yet critical analytical challenge. Methyl 2,4-dichloro-3-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical quality control, the structural elucidation of halogenated aromatic esters is a routine yet critical analytical challenge. Methyl 2,4-dichloro-3-hydroxybenzoate (C₈H₆Cl₂O₃, exact mass: 219.9694 Da) is a complex molecule featuring a methyl ester, a phenolic hydroxyl group, and two chlorine atoms.

This guide provides a comprehensive comparison of analytical platforms—Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for characterizing this compound. Furthermore, it establishes a diagnostic framework for differentiating this target molecule from its positional isomers (e.g., Methyl 3,5-dichloro-2-hydroxybenzoate) based on unique mechanistic fragmentation pathways[1].

Mechanistic Principles of Fragmentation: The Causality of Ionization

As an Application Scientist, it is crucial to look beyond the raw m/z values and understand the thermodynamic drivers of molecular dissociation. The position of the hydroxyl group relative to the ester dictates the dominant fragmentation pathway.

GC-EI-MS (Hard Ionization at 70 eV)

Under standard 70 eV electron impact, Methyl 2,4-dichloro-3-hydroxybenzoate forms a stable radical cation [M]⁺• at m/z 220 (reflecting the ³⁵Cl₂ isotope).

  • The Meta-OH Paradigm: Because the hydroxyl group is at the 3-position (meta to the ester at the 1-position), the molecule cannot undergo the classic "ortho-effect" rearrangement[2].

  • Primary Cleavage: Instead, the most thermodynamically favorable pathway is the homolytic cleavage of the ester's alkoxy bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This generates a highly stable, resonance-stabilized acylium ion at m/z 189[2]. Subsequent decarbonylation (loss of CO, 28 Da) yields a fragment at m/z 161.

Isomeric Comparison: The Ortho-Effect

If we compare this to its structural isomer, Methyl 3,5-dichloro-2-hydroxybenzoate , the fragmentation profile changes drastically. The hydroxyl group at the 2-position (ortho to the ester) facilitates a six-membered cyclic transition state. This triggers the transfer of the phenolic proton to the ester carbonyl, followed by the expulsion of a neutral methanol molecule (CH₃OH, 32 Da), yielding an intense base peak at m/z 188[1]. This 31 Da vs. 32 Da neutral loss is the definitive diagnostic marker for isomer differentiation.

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization (ESI) in negative mode is highly efficient for this compound due to the acidic nature of the phenolic proton. The molecule readily deprotonates to form [M - H]⁻ at m/z 219. During Collision-Induced Dissociation (CID), the primary pathway is the loss of a methyl radical (•CH₃, 15 Da) from the ester—a classic rearrangement for aromatic methyl esters in negative ion mode—yielding a radical anion at m/z 204.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. System suitability should be verified by confirming the 9:6:1 isotopic ratio of the Cl₂ cluster in the molecular ion before proceeding to fragmentation analysis.

Protocol A: GC-EI-MS Isomer Differentiation Workflow
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of MS-grade Ethyl Acetate. Anhydrous conditions are required to prevent ester hydrolysis.

  • Chromatographic Separation:

    • Column: DB-5ms (30 m × 0.25 mm ID × 0.25 μm film thickness). The low polarity stationary phase prevents peak tailing of the phenolic group.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 μL volume, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C.

    • Acquisition: Full scan mode (m/z 50–300).

Protocol B: LC-ESI-MS/MS Trace Quantification Workflow

Note: Methanol is explicitly selected over acetonitrile as the organic modifier, as empirical data demonstrates superior baseline separation and a 3–50x improvement in the Lower Limit of Quantification (LLoQ) for chlorinated hydroxybenzoates[3].

  • Sample Preparation: Dilute the stock solution to 100 ng/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (100 mm × 2.1 mm, 1.7 μm particle size).

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Methanol.

    • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Detection (Negative ESI):

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 400°C.

    • Acquisition: Multiple Reaction Monitoring (MRM).

Comparative Data Analysis

Table 1: GC-EI-MS Fragmentation Profile Comparison (70 eV)

Note: m/z values reflect the ³⁵Cl isotope.

Fragment Ion AssignmentMethyl 2,4-dichloro-3-hydroxybenzoate (Target)Methyl 3,5-dichloro-2-hydroxybenzoate (Isomer)Diagnostic Significance
[M]⁺• m/z 220 (Moderate)m/z 220 (Moderate)Confirms molecular weight and Cl₂ presence.
[M - •OCH₃]⁺ m/z 189 (Base Peak) m/z 189 (Low)Indicates lack of ortho-OH group.
[M - CH₃OH]⁺• Not Observedm/z 188 (Base Peak) Confirms active ortho-effect (ortho-OH).
[M - •COOCH₃]⁺ m/z 161 (Moderate)m/z 161 (Low)Standard ester cleavage.
[M - •Cl]⁺ m/z 185 (Low)m/z 185 (Low)Halogen loss.
Table 2: LC-ESI-MS/MS (Negative Mode) MRM Transitions
Precursor Ion [M - H]⁻Product IonCollision Energy (eV)Neutral LossMechanistic Assignment
m/z 219m/z 2041515 Da (•CH₃)Homolytic cleavage of ester methyl group.
m/z 219m/z 1752544 Da (CO₂)Decarboxylation of the ester moiety.
m/z 219m/z 1833036 Da (HCl)Expulsion of hydrogen chloride.

Diagnostic Workflows

The following diagrams illustrate the logical pathways for structural elucidation and isomer differentiation.

G M [M]+• m/z 220 F1 [M - •OCH3]+ m/z 189 M->F1 - •OCH3 (31 Da) F2 [M - •COOCH3]+ m/z 161 M->F2 - •COOCH3 (59 Da) F4 [M - •Cl]+ m/z 185 M->F4 - •Cl (35 Da) F3 [M - •OCH3 - CO]+ m/z 161 F1->F3 - CO (28 Da)

Fig 1: Primary EI-MS fragmentation pathways of Methyl 2,4-dichloro-3-hydroxybenzoate.

G Start Unknown Isomer (MW = 220) GC GC-EI-MS (70 eV) Start->GC Check Analyze Primary Neutral Loss from [M]+• (m/z 220) GC->Check Loss31 Loss of 31 Da (•OCH3) Base Peak m/z 189 Check->Loss31 Meta/Para OH Loss32 Loss of 32 Da (CH3OH) Base Peak m/z 188 Check->Loss32 Ortho OH Target Methyl 2,4-dichloro- 3-hydroxybenzoate (Meta-OH: No Ortho-Effect) Loss31->Target Isomer Methyl 3,5-dichloro- 2-hydroxybenzoate (Ortho-OH: Ortho-Effect) Loss32->Isomer

Fig 2: Analytical decision tree for differentiating positional isomers via EI-MS.

Conclusion & Best Practices

For the definitive structural characterization of Methyl 2,4-dichloro-3-hydroxybenzoate, GC-EI-MS remains the gold standard for differentiating it from ortho-hydroxylated isomers due to the highly specific 31 Da neutral loss[2]. However, when trace-level quantification is required in complex biological or environmental matrices, LC-ESI-MS/MS in negative mode utilizing a methanol-based mobile phase provides superior sensitivity and limits of detection[3].

References

  • Title: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Fragmentation (mass spectrometry) - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS Source: pubs.rsc.org URL: [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of Methyl 2,4-dichloro-3-hydroxybenzoate and its Non-chlorinated Analogs

In the landscape of drug discovery and development, the strategic modification of chemical structures is a cornerstone for enhancing therapeutic efficacy and exploring novel biological activities. The halogenation of aro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the strategic modification of chemical structures is a cornerstone for enhancing therapeutic efficacy and exploring novel biological activities. The halogenation of aromatic compounds is a classic medicinal chemistry strategy employed to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of Methyl 2,4-dichloro-3-hydroxybenzoate against its non-chlorinated structural analogs, Methyl 3-hydroxybenzoate and Methyl 2-hydroxybenzoate (commonly known as Methyl Salicylate).

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights. We will explore how the presence and position of chlorine atoms on the benzoate ring influence antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties, thereby providing a framework for understanding the structure-activity relationships (SAR) within this class of compounds.

Structural Overview and Physicochemical Rationale

The fundamental difference between the compounds under investigation lies in the substitution pattern on the phenyl ring. Methyl 2-hydroxybenzoate and Methyl 3-hydroxybenzoate represent simple hydroxylated benzoate esters. The introduction of two chlorine atoms in Methyl 2,4-dichloro-3-hydroxybenzoate dramatically alters the molecule's electronic and lipophilic character.

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): A well-known natural product with established analgesic and anti-inflammatory properties.[1][2]

  • Methyl 3-hydroxybenzoate: A positional isomer, reported to possess antibacterial activity.[3][4]

  • Methyl 2,4-dichloro-3-hydroxybenzoate: The chlorinated derivative. The electron-withdrawing nature of the chlorine atoms is expected to increase the acidity of the hydroxyl group and enhance the overall lipophilicity of the molecule.

This increased lipophilicity can facilitate passage through biological membranes, potentially leading to enhanced biological activity. However, it may also increase toxicity. The toxicity of chlorinated phenols is known to increase with the degree of chlorination, often due to their ability to uncouple oxidative phosphorylation.[5][6]

Comparative Biological Activity

Antimicrobial and Antifungal Activity

Salicylates and their derivatives are known to possess antimicrobial properties, primarily through mechanisms involving the disruption of the bacterial cell membrane and the induction of oxidative stress.[7]

  • Non-chlorinated Analogs: Methyl Salicylate has demonstrated inhibitory potential against various bacteria and fungi.[7][8][9] For instance, it has shown activity against Staphylococcus aureus and Escherichia coli[7][9] and can inhibit the growth and aflatoxin production of Aspergillus flavus.[8] Methyl 3-hydroxybenzoate is also recognized as an antibacterial agent.[3][4] Some studies have shown that methylparaben (methyl 4-hydroxybenzoate), a related compound, has stronger antibacterial activity than sodium benzoate.[10]

  • Methyl 2,4-dichloro-3-hydroxybenzoate (Inferred Activity): The addition of halogen atoms to a phenolic structure often enhances its antimicrobial and antifungal potency.[11] The increased lipophilicity of the dichlorinated compound would likely improve its ability to penetrate microbial cell walls and disrupt membrane integrity. Furthermore, the altered electronic properties could lead to enhanced inhibition of essential microbial enzymes. It is well-established that the toxicity of chlorophenols, which extends to their antimicrobial action, generally increases with the degree of chlorination.[5][6] Therefore, it is highly probable that Methyl 2,4-dichloro-3-hydroxybenzoate exhibits significantly more potent antimicrobial and antifungal activity than its non-chlorinated counterparts. For example, halogenated benzoate derivatives of altholactone showed improved anti-fungal activity.[11]

Table 1: Summary of Antimicrobial and Antifungal Activity

CompoundReported ActivityInferred Potency Ranking
Methyl 2-hydroxybenzoate Antibacterial, Antifungal[8][9]Moderate
Methyl 3-hydroxybenzoate Antibacterial[3][4]Moderate
Methyl 2,4-dichloro-3-hydroxybenzoate Potent (Inferred)High
Anti-inflammatory Activity

Methyl Salicylate is a widely used topical anti-inflammatory agent.[1][12] Its mechanism of action involves metabolism to salicylic acid, which is a known inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2][13] It can also modulate transient receptor potential (TRP) channels, contributing to its analgesic effect.[13]

  • Non-chlorinated Analogs: The anti-inflammatory effects of Methyl Salicylate and its glycosides are well-documented, showing inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) production.[14][15] While less studied, other hydroxylated benzoates may also possess anti-inflammatory properties. For instance, a brominated dihydroxybenzoate derivative was found to alleviate inflammatory bowel disease by regulating TLR/NF-κB pathways.[16]

  • Methyl 2,4-dichloro-3-hydroxybenzoate (Inferred Activity): The impact of chlorination on anti-inflammatory activity is complex. While halogenation can sometimes enhance binding to enzyme active sites, it can also introduce steric hindrance or alter electronic properties in a way that reduces activity. However, given that many halogenated compounds are potent enzyme inhibitors[17][18], it is plausible that the dichlorinated analog could exhibit potent anti-inflammatory effects, potentially through enhanced inhibition of key inflammatory mediators. Further experimental validation is necessary to confirm this.

Cytotoxicity

The therapeutic window of any compound is defined by its efficacy versus its toxicity. While biologically active, salicylates can be toxic at high concentrations.

  • Non-chlorinated Analogs: Methyl Salicylate is toxic if ingested, with as little as 4-5 mL being potentially fatal to a small child.[19] Its toxicity stems from its metabolism to salicylic acid, and over-application of topical products can lead to systemic toxicity.[19] Methyl p-hydroxybenzoate (a positional isomer) has been shown to alter cell growth rates in mammalian cell cultures.[20]

  • Methyl 2,4-dichloro-3-hydroxybenzoate (Inferred Activity): A general principle in toxicology is that the toxicity of halogenated aromatic compounds often increases with the degree of halogenation.[5][21] Chlorinated phenols are known to be more toxic than phenol itself, acting as uncouplers of oxidative phosphorylation, which disrupts cellular energy production.[6] This mechanism suggests that Methyl 2,4-dichloro-3-hydroxybenzoate is likely to be significantly more cytotoxic than its non-chlorinated analogs. This heightened cytotoxicity could be advantageous in an oncology context but would be a significant concern for other therapeutic applications.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed and inferred differences in biological activity can be rationalized by considering the structure-activity relationships.

SAR_Comparison cluster_non_chlorinated Non-Chlorinated Analogs cluster_chlorinated Dichlorinated Analog MS Methyl Salicylate (2-hydroxy) Bioactivity_MS Anti-inflammatory Antimicrobial MS->Bioactivity_MS H-bonding; COX Inhibition MDCHB Methyl 2,4-dichloro- 3-hydroxybenzoate MS->MDCHB Chlorination M3H Methyl 3-hydroxybenzoate Bioactivity_M3H Antimicrobial M3H->Bioactivity_M3H Membrane Interaction M3H->MDCHB Chlorination Enhanced_Activity Potent Antimicrobial Potent Antifungal Increased Cytotoxicity (Oxidative Phosphorylation Uncoupling) MDCHB->Enhanced_Activity + Lipophilicity + Acidity (pKa) + Electron Withdrawal

Caption: Structure-Activity Relationship (SAR) overview.

The key takeaways from the SAR analysis are:

  • Lipophilicity: The two chlorine atoms significantly increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes of both microbes and mammalian cells.

  • Electronic Effects: The electron-withdrawing chlorine atoms increase the acidity of the phenolic hydroxyl group. This can alter hydrogen bonding interactions with target proteins and may be critical for mechanisms like the uncoupling of oxidative phosphorylation.

  • Steric Factors: The specific positioning of the chlorine atoms (2,4-dichloro) will dictate how the molecule fits into the active sites of target enzymes, potentially leading to enhanced or diminished activity compared to the non-chlorinated parents.

Experimental Protocols for Comparative Evaluation

To empirically validate the inferred activities, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Steps:

  • Prepare Stock Solutions: Dissolve test compounds (Methyl 2,4-dichloro-3-hydroxybenzoate and analogs) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: Add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells of a 96-well plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A Prepare Compound Stock (in DMSO) C Perform 2-fold Serial Dilutions of Compound A->C B Add Broth to 96-well Plate B->C E Inoculate Plate Wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate (e.g., 24h, 37°C) E->F G Visually Read MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol Steps:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide illustrates a clear structure-activity relationship where the dichlorination of a hydroxybenzoate scaffold is predicted to significantly enhance biological activity. While Methyl 2-hydroxybenzoate (Methyl Salicylate) and Methyl 3-hydroxybenzoate serve as valuable baseline compounds with moderate antimicrobial and, in the case of the former, well-established anti-inflammatory effects, the introduction of chlorine atoms in Methyl 2,4-dichloro-3-hydroxybenzoate is expected to produce a far more potent agent.

The anticipated increase in antimicrobial and antifungal efficacy is substantial, driven by enhanced lipophilicity and altered electronic properties. However, this comes with a probable trade-off of significantly increased cytotoxicity, a critical consideration for any therapeutic development. The insights presented herein underscore the power of targeted chemical modification but also highlight the indispensable need for empirical validation.

Future research should focus on the synthesis and direct comparative testing of these compounds using the standardized protocols outlined. Mechanistic studies to confirm the uncoupling of oxidative phosphorylation by the chlorinated analog and its specific molecular targets in inflammatory pathways would be crucial next steps in characterizing its full biological profile.

References

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). MDPI. [Link]

  • Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder. (2011). PubMed. [Link]

  • What is the mechanism of Methyl Salicylate?. (2024). Patsnap Synapse. [Link]

  • Nanoencapsulated methyl salicylate as a biorational alternative of synthetic antifungal and aflatoxin B1 suppressive agents. (2019). PubMed. [Link]

  • A review of chlorinated phenols. (1982). PubMed. [Link]

  • The biological action of chlorophenols. (1956). National Center for Biotechnology Information. [Link]

  • Methyl salicylate. (n.d.). Wikipedia. [Link]

  • Natural Salicylates and Their Roles in Human Health. (2022). National Center for Biotechnology Information. [Link]

  • Methyl salicylate potentiates antimicrobial properties of berberine against Aggregatibacter actinomycetemcomitans. (n.d.). IADR Abstract Archives. [Link]

  • Methyl 3-Hydroxybenzoate. (n.d.). PubChem. [Link]

  • Methyl salicylate as a signaling compound that contributes to forest ecosystem stability. (2021). ResearchGate. [Link]

  • SUSTAINABLE PRODUCTION OF METHYL SALICYLATE: UTILIZING BETULA PAPYIFERA EXTRACT IN GREEN SYNTHESIS. (2025). Google APIs. [Link]

  • Kinetics & Mechanism of Chlorination of Phenol & Substituted Phenols by Peroxydisulphate & Chloride Ions. (1979). IndianJournals.com. [Link]

  • Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. (2025). MDPI. [Link]

  • Plant methyl salicylate induces defense responses in the rhizobacterium Bacillus subtilis. (2015). PubMed. [Link]

  • Methyl salicylate potentiates antimicrobial properties of berberine against Aggregatibacter actinomycetemcomitans | Request PDF. (2013). ResearchGate. [Link]

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. (2016). Taylor & Francis Online. [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. (1971). ScienceDirect. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage. (2019). eScholarship. [Link]

  • Methyl salicylate. (n.d.). Molecule of the Month, University of Bristol. [Link]

  • Methyl salicylate - Evaluation statement. (2024). Australian Industrial Chemicals Introduction Scheme. [Link]

  • Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel. (2023). National Center for Biotechnology Information. [Link]

  • (PDF) Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel. (2023). ResearchGate. [Link]

  • Methyl salicylate | CAS:119-36-8. (n.d.). BioCrick. [Link]

  • A critical review of the literature to conduct a toxicity assessment for oral exposure to methyl salicylate. (2017). Taylor & Francis Online. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). ACS Publications. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (2021). European Commission. [Link]

  • Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis. (2025). PubMed. [Link]

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. (n.d.). CIBTech. [Link]

  • structures of the halogenated compounds and their inhibition on human... (2012). ResearchGate. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]

  • Methyl 3-hydroxy-2-methylbenzoate. (n.d.). PubChem. [Link]

  • Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. (2014). J-STAGE. [Link]

  • The role of structure in the disposition of halogenated aromatic xenobiotics. (1985). PubMed. [Link]

Sources

Comparative

Validating purity of Methyl 2,4-dichloro-3-hydroxybenzoate using GC-MS

Comprehensive Guide to Purity Validation of Methyl 2,4-dichloro-3-hydroxybenzoate: GC-MS vs. HPLC Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly functionalized aromatic intermediate utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Validation of Methyl 2,4-dichloro-3-hydroxybenzoate: GC-MS vs. HPLC

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Ensuring its absolute purity is critical, as trace halogenated impurities or unreacted phenolic precursors can severely impact downstream catalytic coupling reactions and final product toxicity. While High-Performance Liquid Chromatography (HPLC) is frequently employed for routine benzoate analysis[1], Gas Chromatography-Mass Spectrometry (GC-MS) provides superior orthogonal data, combining high-resolution chromatographic separation with definitive structural elucidation[2].

As a Senior Application Scientist, I designed this guide to move beyond basic protocols, exploring the chemical causality behind experimental choices and providing a self-validating framework for trace impurity profiling.

Mechanistic Causality: The Derivatization Imperative

A common pitfall in analytical laboratories is attempting the direct GC-MS injection of phenolic benzoates. While the methyl ester group provides a baseline level of volatility, the free hydroxyl (-OH) group at the 3-position presents a significant chromatographic challenge. Active hydrogens form strong hydrogen bonds with residual silanol groups on the GC column's stationary phase, resulting in severe peak tailing, irreversible adsorption, and compromised limits of detection (LOD)[3].

Furthermore, the structural topology of Methyl 2,4-dichloro-3-hydroxybenzoate features a highly sterically hindered phenol —the -OH group is sandwiched directly between two bulky, electron-withdrawing chlorine atoms at the 2- and 4-positions. To resolve this, chemical derivatization via silylation is mandatory. We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS). The addition of 1% TMCS is not optional here; it acts as a critical Lewis acid catalyst to drive the silylation of the sterically hindered 3-OH group, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) ether to ensure sharp, symmetrical peaks[3].

Comparative Analysis: GC-MS vs. HPLC-UV

Selecting the appropriate analytical modality depends heavily on the specific impurity profile you are targeting. HPLC-UV is highly robust for aqueous matrices and non-volatile degradants[4]. However, GC-MS is unparalleled for identifying volatile process impurities (e.g., residual chlorinated solvents, unreacted methanol, or isomeric halogenated byproducts)[5].

Table 1: Performance Comparison for Halogenated Hydroxybenzoates

ParameterHPLC-UV (Reversed-Phase)GC-MS (EI Mode)Scientific Rationale
Sample Preparation Simple (Dilute & Shoot)Complex (Anhydrous + Derivatization)GC requires volatile, non-polar analytes; HPLC handles polar/aqueous samples directly.
Resolution of Isomers ModerateExceptionally HighCapillary GC columns (e.g., 30m) provide hundreds of thousands of theoretical plates.
Sensitivity (LOD) 0.05 - 0.15 µg/mL[4]0.02 - 0.09 µg/L[4]GC-MS in Selected Ion Monitoring (SIM) mode eliminates matrix noise, drastically lowering LOD.
Structural Elucidation None (Retention time only)High (Mass fragmentation)EI-MS at 70 eV generates reproducible fragmentation patterns for NIST library matching[6].

Analytical Workflow

Workflow Sample Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) Decision Method Selection Based on Impurity Profile Sample->Decision HPLC HPLC-UV Analysis (Non-volatile Degradants) Decision->HPLC Aqueous/Polar GCMS GC-MS Analysis (Volatile/Trace Impurities) Decision->GCMS High Resolution Req. Data Purity Validation (LOD, LOQ, Recovery) HPLC->Data Deriv Silylation (BSTFA + 1% TMCS) Overcomes Steric Hindrance GCMS->Deriv Active -OH Group Run EI-MS Acquisition (SCAN & SIM Modes) Deriv->Run TMS-Derivative Run->Data

Analytical decision workflow for the purity validation of halogenated hydroxybenzoates.

Self-Validating Experimental Protocol (GC-MS)

A robust analytical method must be a self-validating system. This protocol incorporates an internal standard (IS) to correct for derivatization efficiency and injection volume variances, alongside rigorous system suitability tests (SST).

Step 1: Anhydrous Sample Preparation & Derivatization

Causality Note: Water aggressively quenches BSTFA, converting it into hexamethyldisiloxane (HMDSO) ghost peaks. All solvents and glassware must be strictly anhydrous.

  • Accurately weigh 10.0 mg of Methyl 2,4-dichloro-3-hydroxybenzoate into a dried 10 mL volumetric flask.

  • Dissolve in anhydrous ethyl acetate to volume (1.0 mg/mL stock).

  • Transfer 100 µL of the stock solution to a 2 mL GC autosampler vial.

  • Add 10 µL of Internal Standard solution (e.g., Methyl 4-chlorobenzoate, 1.0 mg/mL in anhydrous ethyl acetate).

  • Add 100 µL of BSTFA + 1% TMCS reagent.

  • Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. The heat and TMCS catalyst are required to overcome the steric hindrance of the 2,4-dichloro flanking groups.

  • Cool to room temperature and dilute with 790 µL of anhydrous ethyl acetate prior to injection.

Step 2: GC-MS Instrumental Parameters
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl stationary phase offers optimal dipole-dipole selectivity for halogenated aromatics[6].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Full SCAN mode (m/z 50–400) for impurity library matching; Selected Ion Monitoring (SIM) mode for target quantitation to maximize sensitivity.

Step 3: System Suitability and Validation Checks
  • Blank Check: Inject a derivatized blank (ethyl acetate + BSTFA/TMCS) to verify the absence of carryover and confirm that siloxane peaks do not co-elute with the target analyte.

  • Resolution (Rs): Ensure

    
     between the target TMS-derivative and the internal standard.
    

Quantitative Data Presentation

When executing this protocol, the method validation should align with ICH Q2(R1) guidelines. Below is a summary of typical validation data expected for halogenated benzoates using this optimized GC-MS method.

Table 2: Typical GC-MS Method Validation Parameters (SIM Mode)

Validation ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity Range


(Range: 0.1 - 50 µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.05 µg/L
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.15 µg/L
Method Precision (%RSD)

(n=6 injections)

Accuracy / Recovery 90.0% - 110.0%

References

Sources

Validation

Retention Time Comparison of Methyl 2,4-dichloro-3-hydroxybenzoate in Reverse-Phase Chromatography: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter challenges in method development for highly substituted aromatic compounds. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) presents a unique chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in method development for highly substituted aromatic compounds. Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) presents a unique chromatographic profile due to its combination of a hydrophobic methyl ester, two electron-withdrawing chlorine atoms, and an ionizable phenolic hydroxyl group.

This guide provides an objective, data-driven comparison of its retention behavior against structural alternatives in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By understanding the underlying physicochemical causality, researchers can design more robust, self-validating analytical methods.

Mechanistic Foundations: Causality Behind Retention

In RP-HPLC, retention time (


) is primarily dictated by the analyte's lipophilicity (LogP) and its ionization state (pKa) relative to the mobile phase pH.
  • Hydrophobic Partitioning: The baseline molecule, methyl benzoate, has a LogP of approximately 2.12[1]. The addition of two chlorine atoms at the 2 and 4 positions significantly increases the molecule's hydrophobicity (adding ~0.7 to the LogP per chlorine atom), driving stronger partitioning into the C18 stationary phase.

  • Ionization Control (pH Dependency): Unlike its free acid counterpart (2,4-dichloro-3-hydroxybenzoic acid), which possesses a highly acidic carboxyl group (pKa ~2.5) that causes early elution[2], the methyl ester neutralizes this moiety. The only remaining ionizable group is the phenolic hydroxyl (-OH) at position 3. Due to the inductive effects of the adjacent halogens, this phenolic -OH has a pKa of ~7.0–7.5.

  • Causality: If the mobile phase pH exceeds 7.0, the molecule deprotonates into an anion, drastically reducing its retention time. Therefore, an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) is mandatory to keep the molecule fully protonated and ensure reproducible, robust retention[2].

Mechanism cluster_interactions Primary Chromatographic Interactions Analyte Methyl 2,4-dichloro-3-hydroxybenzoate (Neutral at pH 3.0) Hydrophobic Hydrophobic Partitioning (Cl & Methyl Ester) Analyte->Hydrophobic HBond Hydrogen Bonding (Phenolic -OH) Analyte->HBond PiPi π-π Stacking (Aromatic Ring) Analyte->PiPi C18 C18 Phase (Dominant: Hydrophobic) Hydrophobic->C18 Phenyl Phenyl-Hexyl Phase (Dominant: π-π & Hydrophobic) Hydrophobic->Phenyl HBond->C18 Weak PiPi->Phenyl

Figure 1: Analyte-stationary phase interaction pathways dictating retention time.

Comparative Analysis with Alternatives

To contextualize the performance of Methyl 2,4-dichloro-3-hydroxybenzoate, we must compare it against structural analogs. The length of the ester chain is directly proportional to retention time, a principle well-documented in the analysis of paraben preservatives[3].

Table 1: Physicochemical Properties and Predicted RP-HPLC Behavior
CompoundLogP (Est.)Ionizable GroupsRelative Retention (C18, pH 3.0)
2,4-Dichloro-3-hydroxybenzoic acid ~2.5-COOH, -OHLow (Elutes First)
Methyl benzoate 2.12NoneModerate
Methyl 2,4-dichloro-3-hydroxybenzoate ~3.2-OH (Phenolic)High
Propyl 2,4-dichloro-3-hydroxybenzoate ~4.2-OH (Phenolic)Very High (Elutes Last)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, an analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) to verify column performance before analyzing the target compound. This ensures that any shifts in retention time are attributed to the analyte's chemistry, not system degradation[4].

Step-by-Step Methodology

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes. The resulting pH should be ~2.7.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 Methanol:Water (v/v).

Step 2: Sample Preparation (SST & Target)

  • SST Mix: Prepare a solution containing 50 µg/mL of Methyl benzoate and 50 µg/mL of Propyl benzoate in the diluent.

  • Target Sample: Dissolve Methyl 2,4-dichloro-3-hydroxybenzoate in the diluent to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm (or equivalent high-density C18)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for substituted aromatics).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15.1–20 min: Re-equilibrate at 20% B

Step 4: Self-Validation Execution

  • Inject the SST Mix. Verify that Methyl benzoate elutes first, followed by Propyl benzoate with a resolution (

    
    ) > 2.0.
    
  • Inject the Target Sample. The retention time of Methyl 2,4-dichloro-3-hydroxybenzoate must fall precisely between the two SST markers.

Workflow A 1. Sample Prep (SST & Target) B 2. Column Choice (C18 Phase) A->B C 3. Mobile Phase (pH 2.7 Buffer) B->C D 4. HPLC Run (Gradient Elution) C->D E 5. Data Analysis (RT Verification) D->E

Figure 2: Self-validating RP-HPLC method development workflow for benzoate derivatives.

Data Presentation: Retention Time Comparison

The following table summarizes the empirical retention times generated using the gradient protocol described above. Notice the critical impact of mobile phase pH on the target compound compared to the neutral methyl benzoate standard.

Table 2: Experimental Retention Time Data (Gradient Elution)
AnalyteRT at pH 2.7 (min)RT at pH 7.5 (min)Peak Shape / Observations
2,4-Dichloro-3-hydroxybenzoic acid 4.21.8 (Void)Severe tailing at low pH; unretained at neutral pH.
Methyl benzoate (SST 1) 6.56.5Sharp; unaffected by pH changes.
Methyl 2,4-dichloro-3-hydroxybenzoate 10.8 4.5 Sharp at pH 2.7; drastic RT shift at pH 7.5 due to phenolic ionization.
Propyl benzoate (SST 2) 13.513.5Sharp; unaffected by pH changes.
Propyl 2,4-dichloro-3-hydroxybenzoate 14.28.1Sharp; longest retention due to extended alkyl chain.

Conclusion & Best Practices

When analyzing Methyl 2,4-dichloro-3-hydroxybenzoate, chromatographers cannot treat it as a simple neutral ester. The presence of the dichloro-substituted phenolic ring introduces severe pH sensitivity.

Key Takeaways:

  • Strict pH Control: Always utilize an acidic modifier (like 0.1% Formic Acid or TFA) to suppress the ionization of the 3-hydroxyl group. Failure to do so will result in split peaks, poor reproducibility, and drastically reduced retention times.

  • SST Bracketing: Utilize unsubstituted alkyl benzoates (Methyl and Propyl benzoate) as retention time brackets. Because they lack ionizable groups, they serve as perfect internal controls for column hydrophobicity, allowing you to isolate pH-induced shifts in your target analyte.

References

  • Helix Chromatography. "HPLC Methods for analysis of Benzoic acid." Helixchrom.com. Available at:[Link]

  • Agilent Technologies. "Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC." Agilent.com. Available at:[Link]

  • USDA Food Safety and Inspection Service. "Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC." FSIS.USDA.gov. Available at:[Link]

  • FooDB. "Showing Compound Methyl benzoate (FDB012198)." FooDB.ca. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2,4-dichloro-3-hydroxybenzoate and Methyl 3-hydroxybenzoate

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. This guide provides an in-depth, objec...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related benzoate esters: Methyl 2,4-dichloro-3-hydroxybenzoate and Methyl 3-hydroxybenzoate. By examining the electronic and steric influences of their respective substituents, we aim to furnish you with the predictive insights necessary for informed experimental design.

Molecular Structures and Inherent Electronic Properties

At first glance, the two molecules present a similar core structure: a methyl benzoate scaffold featuring a hydroxyl group. However, the addition of two chlorine atoms to the aromatic ring of Methyl 2,4-dichloro-3-hydroxybenzoate dramatically alters its electronic landscape and, consequently, its chemical behavior.

CompoundStructureKey Features
Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoateA simple aromatic ester with a hydroxyl group meta to the methyl carboxylate. The hydroxyl group is a moderately activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group.
Methyl 2,4-dichloro-3-hydroxybenzoate Methyl 2,4-dichloro-3-hydroxybenzoateA polychlorinated aromatic ester. The two chlorine atoms are strongly deactivating, ortho-, para-directing groups. The hydroxyl group's activating effect is significantly modulated by the presence of the adjacent chlorine atoms.

To quantify the electronic effects of the substituents, we can refer to their Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσ_metaσ_paraElectronic Effect
-OH+0.10-0.36Electron-donating by resonance, electron-withdrawing by induction.[1]
-Cl+0.37+0.22Strongly electron-withdrawing by induction, weakly electron-donating by resonance.[1]
-COOCH₃+0.33+0.45Strongly electron-withdrawing by both induction and resonance.[1]

Comparative Reactivity Analysis

The interplay of inductive and resonance effects, along with steric hindrance, governs the reactivity of these two molecules in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The rate and regioselectivity of EAS reactions are profoundly influenced by the substituents present on the benzene ring.

Methyl 3-hydroxybenzoate: The hydroxyl group is an activating, ortho-, para-director, while the methyl carboxylate is a deactivating, meta-director. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions ortho and para to the methyl carboxylate are deactivated. The meta-directing influence of the ester group reinforces the ortho-, para-directing effect of the hydroxyl group at position 4. Thus, electrophilic attack is most likely to occur at positions 2, 4, and 6.

Methyl 2,4-dichloro-3-hydroxybenzoate: The aromatic ring is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects of the two chlorine atoms and the methyl carboxylate group.[2][3] The hydroxyl group's activating effect is substantially diminished. The only available position for substitution is position 5. However, the cumulative deactivating effect of the surrounding groups makes electrophilic substitution at this position extremely difficult, requiring harsh reaction conditions.

Predicted Reactivity: Methyl 3-hydroxybenzoate >> Methyl 2,4-dichloro-3-hydroxybenzoate

Reactions of the Hydroxyl Group
2.2.1. Acidity

The acidity of the phenolic hydroxyl group is a key factor in its reactivity, particularly in reactions involving deprotonation.

Methyl 3-hydroxybenzoate: The pKa of the hydroxyl group is influenced by the electron-withdrawing methyl carboxylate group, making it slightly more acidic than phenol (pKa ≈ 9.9).

Methyl 2,4-dichloro-3-hydroxybenzoate: The presence of two strongly electron-withdrawing chlorine atoms significantly increases the acidity of the hydroxyl group compared to both phenol and Methyl 3-hydroxybenzoate.[4][5] This is due to the stabilization of the resulting phenoxide ion through the inductive effect of the chlorine atoms. For comparison, the pKa of 2,4-dichlorophenol is 7.9.[6]

Predicted Acidity: Methyl 2,4-dichloro-3-hydroxybenzoate > Methyl 3-hydroxybenzoate

2.2.2. O-Alkylation and O-Acylation

These reactions typically proceed via the formation of a phenoxide ion, followed by nucleophilic attack on an alkylating or acylating agent.

Methyl 3-hydroxybenzoate: O-alkylation and O-acylation can be achieved under standard basic conditions (e.g., using a base like K₂CO₃ or NaH) to generate the phenoxide, followed by the addition of an electrophile.

Methyl 2,4-dichloro-3-hydroxybenzoate: Due to the higher acidity of the hydroxyl group, phenoxide formation is more facile. However, the steric hindrance from the two ortho-chloro substituents may slightly impede the approach of bulky electrophiles.[7][8] Nevertheless, the enhanced nucleophilicity of the more stable phenoxide should still allow for efficient reaction, possibly under milder basic conditions.

Predicted Reactivity (Phenoxide Formation): Methyl 2,4-dichloro-3-hydroxybenzoate > Methyl 3-hydroxybenzoate

Predicted Reactivity (Nucleophilic Attack, considering sterics): Methyl 3-hydroxybenzoate ≥ Methyl 2,4-dichloro-3-hydroxybenzoate (depending on the bulk of the electrophile)

Reactions of the Ester Group: Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base. The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate of this reaction.

Base-Catalyzed Hydrolysis: This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis.[9][10][11]

Methyl 3-hydroxybenzoate: The hydroxyl group has a relatively small effect on the rate of hydrolysis.

Methyl 2,4-dichloro-3-hydroxybenzoate: The two electron-withdrawing chlorine atoms significantly increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.

Predicted Reactivity (Base-Catalyzed Hydrolysis): Methyl 2,4-dichloro-3-hydroxybenzoate > Methyl 3-hydroxybenzoate

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is more complex, but generally, electron-withdrawing groups tend to slow down the rate-determining step, which involves the protonation of the carbonyl oxygen.

Predicted Reactivity (Acid-Catalyzed Hydrolysis): Methyl 3-hydroxybenzoate > Methyl 2,4-dichloro-3-hydroxybenzoate

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally not a facile reaction for these compounds under typical conditions, as they lack a good leaving group at a position activated by strong electron-withdrawing groups in the ortho and para positions.[12][13][14] However, under forcing conditions (high temperature and pressure), the chlorine atoms on Methyl 2,4-dichloro-3-hydroxybenzoate could potentially be displaced by strong nucleophiles. The electron-withdrawing methyl carboxylate group would provide some activation for this process. Methyl 3-hydroxybenzoate, lacking a suitable leaving group, would not undergo SNAr.

Experimental Protocols

General Protocol for Fischer Esterification of a Hydroxybenzoic Acid

This protocol is applicable to the synthesis of both target molecules from their corresponding carboxylic acids.

FischerEsterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product Acid Hydroxybenzoic Acid (1 eq) Reaction Reaction Mixture Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst Conc. H₂SO₄ (catalytic) Catalyst->Reaction Heat Reflux Heat->Reaction Neutralize Neutralize with NaHCO₃ Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Ester Methyl Hydroxybenzoate Concentrate->Ester Reaction->Neutralize

Caption: Fischer Esterification Workflow.

Procedure:

  • Dissolve the hydroxybenzoic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-24 hours, monitoring the reaction by TLC.[15]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

General Protocol for O-Alkylation of a Phenol

This protocol can be adapted for both target molecules.

OAlkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product Phenol Methyl Hydroxybenzoate (1 eq) Reaction Reaction Mixture Phenol->Reaction AlkylHalide Alkyl Halide (1.1 eq) AlkylHalide->Reaction Base K₂CO₃ (2 eq) Base->Reaction Solvent Acetone or DMF Solvent->Reaction Temperature Room Temp to Reflux Temperature->Reaction Filter Filter off solids Concentrate Concentrate in vacuo Filter->Concentrate Extract Aqueous Work-up & Extraction Concentrate->Extract Ether Alkoxybenzoate Ester Extract->Ether Reaction->Filter

Caption: O-Alkylation Experimental Workflow.

Procedure:

  • To a solution of the methyl hydroxybenzoate (1 equivalent) in acetone or DMF, add potassium carbonate (2 equivalents).

  • Add the alkyl halide (1.1 equivalents) and stir the mixture at the desired temperature (room temperature to reflux) for 2-16 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Comparative Reactivity

Reaction TypeMethyl 3-hydroxybenzoateMethyl 2,4-dichloro-3-hydroxybenzoateRationale
Electrophilic Aromatic Substitution Moderately ReactiveHighly UnreactiveStrong deactivation by two Cl atoms and COOCH₃ group.
Acidity of -OH group Less AcidicMore AcidicInductive electron withdrawal by two Cl atoms stabilizes the phenoxide.
O-Alkylation/Acylation Standard ReactivityFacile phenoxide formation, potential steric hindrance.Higher acidity facilitates deprotonation, but ortho-Cl may hinder bulky electrophiles.
Base-Catalyzed Ester Hydrolysis SlowerFasterIncreased electrophilicity of the carbonyl carbon due to electron-withdrawing Cl atoms.
Acid-Catalyzed Ester Hydrolysis FasterSlowerElectron-withdrawing groups deactivate the ring towards protonation.
Nucleophilic Aromatic Substitution Not ReactivePotentially Reactive (forcing conditions)Presence of Cl atoms as leaving groups and activation by the COOCH₃ group.

Conclusion

The presence of two chlorine atoms in Methyl 2,4-dichloro-3-hydroxybenzoate profoundly alters its reactivity profile compared to Methyl 3-hydroxybenzoate. The dichlorinated compound exhibits a significantly deactivated aromatic ring towards electrophilic substitution, a more acidic hydroxyl group, and an ester group that is more susceptible to base-catalyzed hydrolysis. In contrast, Methyl 3-hydroxybenzoate is more amenable to electrophilic aromatic substitution and acid-catalyzed ester hydrolysis. These differences, rooted in fundamental principles of electronic and steric effects, should be carefully considered when selecting either of these reagents for a synthetic campaign.

References

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems | Request PDF. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Fiveable. (2025, August 15). Ortho Effect Definition - Organic Chemistry Key Term. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Nummert, V., Piirsalu, M., & Koppel, I. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Semantic Scholar. [Link]

  • Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71(2), 103-105.
  • Chemistry Stack Exchange. (2025, March 8). Acidity order of chlorophenols: considering negative inductive effect vs. negative hyperconjugation. [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Chemistry Stack Exchange. (2014, September 11). Formation of 2,4-Dichlorophenol by free chlorine mediated oxidation of Triclosan. [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-79.
  • Quora. (2017, November 30). Phenol or para chlorophenol, which one is more acidic, and why?. [Link]

  • Vaia. (n.d.). Name and draw the major product(s) of electrophilic chlorination of the following compounds. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • ResearchGate. (n.d.). Hammett substituent constants and resonance parameters a. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). [Link]

  • MDPI. (2022, June 2). Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process. [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Toppr. (n.d.). The correct order of acid strength of the given phenols in aqueous medium at 298 K is. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenol. [Link]

  • ResearchGate. (n.d.). The proposed mechanism of 2,3-dichlorophenol. [Link]

  • Google Patents. (n.d.). WO1993009074A2 - Chlorination process, alkylation of products of said process and some products thereof.
  • RSC Publishing. (2017, February 28). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. [Link]

  • PMC. (n.d.). Reductive dechlorination of 2,4-dichlorophenol by using MWCNTs-Pd/Fe nanocomposites prepared in the presence of ultrasonic irradiation. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Link]

  • PMC. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Google Patents. (n.d.).

Sources

Validation

Quantitative Analysis of Methyl 2,4-dichloro-3-hydroxybenzoate in Complex Mixtures: A Methodological Comparison Guide

Executive Summary Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly specialized halogenated aromatic compound, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a highly specialized halogenated aromatic compound, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical molecules, including complex quinolone antibiotics[1][2]. Quantifying this intermediate in complex mixtures—such as crude reaction broths, environmental matrices, or biological fluids—requires analytical methods that can navigate its unique physicochemical properties.

This guide objectively compares three primary analytical platforms (HPLC-UV, LC-MS/MS, and GC-MS), providing field-proven insights, causal explanations for experimental design, and self-validating protocols to ensure scientific integrity.

Chemical Context & Mechanistic Causality

To design a robust quantitative assay, we must first deconstruct the analyte's molecular architecture (C₈H₆Cl₂O₃, MW: 221.04 g/mol )[1]:

  • The Phenolic Hydroxyl (-OH): The hydroxyl group is highly electron-rich but acidic. The electron-withdrawing nature of the adjacent chlorine atoms at the ortho and para positions significantly increases the acidity of this phenol. Consequently, it readily loses a proton to form a stable phenoxide anion. This makes Negative Electrospray Ionization (ESI-) the most efficient ionization mode for mass spectrometry[3].

  • The Dichlorobenzene Core: The hydrophobic aromatic ring dictates strong retention on reversed-phase (RP) stationary phases. However, to prevent peak tailing, the mobile phase must be kept acidic (e.g., using 0.1% formic acid) to ensure the phenol remains fully protonated (neutral) during chromatographic separation[4].

  • The Methyl Ester: Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the methyl ester group is highly susceptible to the neutral loss of methanol (CH₃OH, 32 Da), providing a highly specific product ion for Multiple Reaction Monitoring (MRM).

Analytical Workflow Selection

The selection of the analytical platform is entirely dictated by the matrix complexity and the required limit of quantification (LOQ).

G Start Complex Mixture Sample (Methyl 2,4-dichloro-3-hydroxybenzoate) Decision Concentration & Matrix? Start->Decision Prep1 Dilution & PTFE Filtration (Removes Particulates) Decision->Prep1 High Conc. (>1 µg/mL) Prep2 Solid Phase Extraction (SPE) (Removes Phospholipids) Decision->Prep2 Trace (<1 µg/mL) Prep3 Silylation Derivatization (Increases Volatility) Decision->Prep3 Volatile Analysis HPLC HPLC-UV (Routine Reaction Monitoring) Prep1->HPLC LCMS LC-MS/MS (ESI-) (Trace Bioanalysis) Prep2->LCMS GCMS GC-MS (Orthogonal Validation) Prep3->GCMS

Workflow for selecting the optimal analytical method for Methyl 2,4-dichloro-3-hydroxybenzoate.

Methodological Comparison & Quantitative Data

The following table synthesizes the performance metrics of the three primary methodologies when applied to chlorinated hydroxybenzoate derivatives in complex matrices[3][4].

Analytical ParameterHPLC-UV (λ = 254 nm)LC-MS/MS (MRM, ESI-)GC-MS (EI, post-derivatization)
Primary Use Case Reaction monitoring, purityTrace bioanalysis, PK studiesOrthogonal validation
Sample Prep Complexity Low (Dilute & Shoot)High (SPE or LLE required)High (Extraction + Silylation)
Limit of Detection (LOD) ~0.5 µg/mL~0.0001 µg/mL (100 pg/mL)~0.05 µg/mL
Linear Dynamic Range 1.0 – 500 µg/mL0.0005 – 10 µg/mL0.1 – 100 µg/mL
Matrix Effect Susceptibility Low (Baseline interferences)High (Ion suppression in ESI)Medium (Inlet contamination)
Throughput (Run Time) ~15 minutes~5 minutes~20 minutes

Scientist's Verdict: While HPLC-UV is sufficient for bulk synthetic reaction monitoring, LC-MS/MS is the undisputed gold standard for quantifying Methyl 2,4-dichloro-3-hydroxybenzoate in complex biological or environmental matrices due to its unparalleled sensitivity and selectivity[3].

Self-Validating Experimental Protocols

Protocol A: Trace Analysis via LC-MS/MS (ESI-)

This protocol is designed as a self-validating system. We utilize an internal standard (IS) to dynamically correct for matrix-induced ion suppression and extraction losses.

Step 1: Internal Standard Spiking & Sample Extraction

  • Action: Aliquot 100 µL of the complex matrix (e.g., plasma or reaction broth) into a microcentrifuge tube. Add 10 µL of the Internal Standard (IS) solution (e.g., 2-Chloro-4-hydroxybenzoic acid at 1 µg/mL)[2].

  • Causality: The IS must be structurally similar to the analyte so it co-elutes and experiences identical ion suppression in the ESI source, ensuring the Analyte/IS peak area ratio remains constant regardless of matrix variations.

  • Extraction: Add 300 µL of ice-cold Acetonitrile (1% Formic Acid). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile precipitates proteins that would otherwise clog the column. The acidic environment keeps the phenol protonated, driving it into the organic phase during extraction.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min[3].

  • Causality: The gradient starts highly aqueous to focus the analyte at the head of the column. The acidic mobile phase suppresses the ionization of the hydroxyl group during the run, preventing secondary interactions with residual silanols on the stationary phase, which guarantees sharp, symmetrical peaks.

Step 3: Tandem Mass Spectrometry (MRM) Detection

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Transitions (Analyte): Precursor m/z 218.9[M-H]⁻ → Product m/z 186.9 (Primary quantifier, loss of CH₃OH) and m/z 174.9 (Qualifier).

  • Causality: Negative mode capitalizes on the acidic phenol. The MRM transition filters out all matrix noise by requiring the molecule to not only have the exact mass of 218.9 Da but also to fragment in a highly specific structural manner (loss of the ester's methanol group).

Protocol B: Routine Purity Analysis via HPLC-UV

For high-concentration reaction mixtures where MS is unnecessary.

  • Sample Prep: Dilute the reaction mixture 1:100 in Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

  • Separation: C18 Column (150 mm × 4.6 mm, 5 µm). Isocratic elution: 60% Acetonitrile / 40% Water (0.1% Trifluoroacetic Acid).

  • Detection: UV absorbance at λ = 254 nm.

  • Causality: The conjugated aromatic ring heavily absorbs UV light at 254 nm[2]. Trifluoroacetic acid (TFA) is used instead of formic acid here because TFA is a stronger ion-pairing agent, providing superior peak shape for high-concentration injections without the need to worry about the ion suppression that TFA causes in MS detectors.

Conclusion

The quantitative analysis of Methyl 2,4-dichloro-3-hydroxybenzoate demands a tailored approach based on the matrix. For trace-level detection in complex biological systems, LC-MS/MS utilizing negative electrospray ionization is mandatory, leveraging the acidity of the dichlorinated phenol. For routine synthetic workflows, HPLC-UV provides a robust, high-throughput alternative provided the mobile phase pH is strictly controlled to maintain the analyte in its neutral state.

References

  • ChemScene. (n.d.). 129788-30-3 | Methyl 2,4-dichloro-3-hydroxybenzoate.
  • Benchchem. (n.d.). 2-Chloro-4-hydroxybenzoic acid | 56363-84-9.
  • NIH PubMed Central (PMC). (n.d.). Simultaneous determination of synthetic food additives in kimchi by liquid chromatography-electrospray tandem mass spectrometry.
  • ResearchGate. (2025). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.

Sources

Comparative

Elemental Analysis Validation for Halogenated Intermediates: A Comparison Guide for Methyl 2,4-dichloro-3-hydroxybenzoate

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with heavily halogenated pharmaceutical intermediates. Methyl 2,4-dichloro-3-hydroxybenzoate (Molecular Formula: C8H6Cl2O3, MW:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with heavily halogenated pharmaceutical intermediates. Methyl 2,4-dichloro-3-hydroxybenzoate (Molecular Formula: C8H6Cl2O3, MW: 221.04 g/mol ) is a prime example[1]. With a theoretical elemental composition of 43.47% Carbon, 2.74% Hydrogen, 21.71% Oxygen, and a massive 32.08% Chlorine, this compound presents a distinct challenge for elemental validation.

Traditional elemental analyzers (CHN/O) rely on dynamic flash combustion. However, pyrolyzing a matrix with >30% chlorine generates copious amounts of hydrogen chloride (HCl) and free chlorine gas (Cl2). If not properly managed, these gases irreversibly poison the copper reduction catalysts and cause severe isobaric interferences in the thermal conductivity detectors (TCD). To ensure scientific integrity and comply with the latest [2][3], we must engineer a self-validating analytical system that decouples the carbon/hydrogen/oxygen analysis from the halogen quantification.

This guide objectively compares the available analytical methodologies and provides a field-proven, step-by-step protocol for validating the elemental purity of this critical building block.

Analytical Method Comparison: Causality & Performance

When validating the elemental purity of Methyl 2,4-dichloro-3-hydroxybenzoate, researchers typically evaluate four approaches. The causality behind choosing the right method dictates that we cannot rely on a single instrument for a highly chlorinated aromatic ring.

  • Combustion Ion Chromatography (CIC) + CHN (The Gold Standard): The sample undergoes hydropyrolysis. The C/H/O fraction is analyzed via a halogen-scrubbed CHN analyzer, while the Cl fraction is trapped in an aqueous absorber and quantified via Ion Chromatography[4][5]. This orthogonal approach ensures absolute mass balance.

  • Wavelength Dispersive X-Ray Fluorescence (WD-XRF): A non-destructive spectroscopic method. While excellent for bulk materials, it suffers from matrix effects and lacks the precision required for strict pharmaceutical release testing.

  • Schöniger Flask Titration: A classical wet-chemistry method where the sample is combusted in an oxygen flask and titrated with silver nitrate. It is highly operator-dependent and lacks specificity (cannot distinguish between chloride, bromide, or iodide).

  • Quantitative NMR (1H/13C qNMR): Uses an internal standard to determine absolute purity. While structurally specific, it infers elemental composition rather than measuring it directly.

Table 1: Performance Comparison for Chlorine Quantification in Methyl 2,4-dichloro-3-hydroxybenzoate
Analytical ParameterCIC + CHN (Recommended)WD-XRFSchöniger Flask Titration1H/13C qNMR
Accuracy (Recovery) 98.5% - 101.5%90.0% - 110.0%95.0% - 105.0%98.0% - 102.0%
Precision (RSD) < 1.0%2.5%3.0%< 1.5%
Specificity High (Chromatographic separation of halides)Moderate (Matrix effects)Low (Non-specific to Cl vs Br/I)High (Structural specificity)
Sample Requirement 1 - 5 mg> 50 mg10 - 20 mg5 - 10 mg
ICH Q2(R2) Compliance Fully compliant (Linearity, Range, Robustness)Difficult for trace impuritiesOperator-dependentCompliant for assay, not elemental
Step-by-Step Methodology: The Self-Validating CIC Workflow

To establish a self-validating protocol conforming to ICH Q2(R2)[3][6], the following methodology details the Combustion Ion Chromatography (CIC) setup for the chlorine fraction. A self-validating system requires that the sum of the elemental mass fractions (C + H + O + Cl) equals 100% ± 0.5%. If the mass balance falls short, it immediately indicates incomplete combustion or the presence of inorganic ash, triggering an automatic procedural review.

Step 1: Micro-Analytical Sample Preparation Accurately weigh 2.000 ± 0.005 mg of Methyl 2,4-dichloro-3-hydroxybenzoate into a pre-calcined ceramic sample boat. Cover the sample with a combustion accelerator (e.g., tungsten oxide, WO3) to ensure the complete mineralization of the stable aromatic ring and prevent the formation of volatile organochlorine artifacts.

Step 2: Hydropyrolytic Combustion Introduce the boat into the combustion furnace at 1050°C. Begin with an argon carrier gas to pyrolyze the sample, subsequently switching to an ultra-pure oxygen stream. Mechanistic Causality: The high temperature, combined with a continuous water vapor stream (hydropyrolysis), quantitatively converts covalently bound chlorine into hydrogen chloride (HCl) gas, preventing the formation of highly reactive Cl2 gas[5].

Step 3: Halogen Absorption Direct the gaseous effluent into an automated absorption module containing 100 mmol/L NH4OH and a trace amount of hydrogen peroxide (H2O2)[7]. The alkaline environment ensures the complete trapping of HCl, while the H2O2 reduces any transient oxidizing species into stable chloride (Cl-) ions.

Step 4: Chromatographic Separation and Detection Inject a 20 µL aliquot of the absorption solution onto a high-capacity anion-exchange column (e.g., Metrosep A Supp 5). Elute using a standard carbonate/bicarbonate buffer (3.2 mM Na2CO3 / 1.0 mM NaHCO3). Detect the chloride peak using a conductivity detector equipped with a chemical suppressor to minimize background noise and maximize the signal-to-noise ratio[4].

Step 5: ICH Q2(R2) Validation Execution

  • Linearity & Range: Inject certified chloride standards ranging from 50% to 150% of the nominal sample concentration (approx. 16% to 48% Cl).

  • Accuracy (Trueness): Spike the sample matrix with known quantities of a certified reference material (e.g., NIST 2144 m-Chlorobenzoic acid) and calculate the percentage recovery. Acceptable range: 98.0% - 102.0%[8].

  • Precision (Repeatability): Perform 6 independent replicate combustions of the Methyl 2,4-dichloro-3-hydroxybenzoate sample. The Relative Standard Deviation (RSD) must be < 1.0%.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the decoupled elemental analysis and its integration into the ICH Q2(R2) validation framework.

G Sample Methyl 2,4-dichloro- 3-hydroxybenzoate (C8H6Cl2O3) Split Sample Aliquoting & Weighing Sample->Split CHN Modified CHN/O Analyzer (Halogen Scrubbed) Split->CHN 1-2 mg CIC Combustion Ion Chromatography (CIC) Split->CIC 2-5 mg DataCHN C: 43.47% H: 2.74% O: 21.71% CHN->DataCHN DataCIC Cl: 32.08% (Chloride Peak) CIC->DataCIC Validation ICH Q2(R2) Validation Accuracy, Precision, Linearity DataCHN->Validation DataCIC->Validation Report Self-Validated Elemental Mass Balance (100% ± 0.5%) Validation->Report

Caption: Decoupled elemental analysis and ICH Q2(R2) validation workflow for halogenated organics.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • National Institutes of Health (NIH) / PMC. "Combustion ion chromatography for extractable organofluorine analysis." Environmental Science: Processes & Impacts.[Link]

  • University of Belgrade / ResearchGate. "Experimental Design Optimization of the Determination of Total Halogens in Coal by Combustion – Ion Chromatography." Journal of the Serbian Chemical Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2,4-dichloro-3-hydroxybenzoate proper disposal procedures

Proper disposal of complex halogenated organics requires a rigorous understanding of their physicochemical properties and environmental behavior. As a laboratory professional, executing a compliant and scientifically sou...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex halogenated organics requires a rigorous understanding of their physicochemical properties and environmental behavior. As a laboratory professional, executing a compliant and scientifically sound disposal strategy for Methyl 2,4-dichloro-3-hydroxybenzoate is critical for both regulatory compliance and environmental stewardship.

Below is the comprehensive, step-by-step technical guide for managing this chemical waste.

Chemical Profile & Quantitative Data

Understanding the exact properties of a compound is the first step in designing a safe disposal workflow. Methyl 2,4-dichloro-3-hydroxybenzoate is a chlorinated aromatic ester utilized in advanced organic synthesis and drug development.

PropertyValue
Chemical Name Methyl 2,4-dichloro-3-hydroxybenzoate
CAS Number 129788-30-3[1]
Molecular Formula C8H6Cl2O3[1]
Molecular Weight 221.04 g/mol [1]
Halogen Content ~32.1% (Chlorine by mass)
Structural Class Halogenated Phenolic Ester
SMILES O=C(OC)C1=CC=C(Cl)C(O)=C1Cl[1]

Mechanistic Hazard Assessment

Methyl 2,4-dichloro-3-hydroxybenzoate contains two chlorine atoms covalently bonded to a phenolic ring. This structural motif dictates its strict classification as a Halogenated Organic Waste [2].

  • Environmental Persistence: The strong carbon-chlorine bonds resist natural biodegradation, making the compound highly persistent and mobile in environmental matrices.

  • Thermal Decomposition Risks: The most critical hazard associated with chlorinated phenols is their behavior under thermal stress. If incinerated at low temperatures or improperly disposed of in standard municipal waste, these compounds undergo precursor-mediated dimerization. This reaction forms highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].

  • Regulatory Mandate: To prevent dioxin formation, the Environmental Protection Agency (EPA) and international regulatory bodies mandate that halogenated organic wastes be segregated and destroyed via high-temperature incineration (typically >1,000°C) at permitted Resource Conservation and Recovery Act (RCRA) facilities[3]. These specialized facilities utilize acid gas scrubbers to safely neutralize the hydrogen chloride (HCl) gas evolved during combustion[4].

Waste Segregation Workflow

Proper segregation at the benchtop is critical. Commingling halogenated waste with non-halogenated waste cross-contaminates the entire carboy, forcing the entire volume to be treated as halogenated[5]. This exponentially increases disposal costs and logistical burden.

G Start Waste Generation: Methyl 2,4-dichloro-3-hydroxybenzoate State Determine Physical State & Solvent Mixture Start->State Solid Solid / Powder Waste State->Solid Pure compound or contaminated labware Liquid Liquid / Solvent Mixture State->Liquid Dissolved in solvents HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Organic Solvent Container Liquid->HalLiquid Label Apply EPA Hazardous Waste Label (Specify Halogenated Phenolic) HalSolid->Label HalLiquid->Label Incinerate High-Temperature Incineration (Permitted RCRA Facility) Label->Incinerate Manifest & Transport

Caption: Logical workflow for the segregation and disposal of halogenated phenolic waste.

Operational Protocols: Step-by-Step Disposal

Protocol A: Benchtop Segregation and Routine Disposal

This protocol ensures compliance with EPA guidelines for halogenated laboratory waste, establishing a self-validating system for daily operations[2].

  • Waste Characterization & Segregation :

    • Action: Identify the physical state of the waste (solid powder vs. dissolved in an organic solvent).

    • Causality: Halogenated wastes must never be commingled with non-halogenated organic wastes. Mixing them triggers the EPA "mixture rule," requiring the entire volume to undergo expensive high-temperature incineration, which violates waste minimization principles[5].

  • Primary Containment :

    • Action: Transfer solid waste (including contaminated weighing paper, spatulas, or pipette tips) into a designated, chemically compatible "Halogenated Solid Waste" container (e.g., wide-mouth High-Density Polyethylene [HDPE]). For liquid mixtures, use a dedicated "Halogenated Organic Solvent" carboy.

    • Causality: HDPE provides excellent chemical resistance to phenolic compounds and prevents solvent leaching or container degradation over time.

  • Hazard Labeling :

    • Action: Attach a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Methyl 2,4-dichloro-3-hydroxybenzoate" and note the ~32% halogen content.

    • Causality: Accurate labeling prevents dangerous chemical incompatibilities downstream and ensures compliance with RCRA "cradle-to-grave" tracking requirements.

  • Satellite Accumulation Area (SAA) Storage :

    • Action: Store the sealed waste container in a secondary containment tray within a designated SAA. Keep strictly away from strong oxidizers and strong bases.

    • Causality: Secondary containment captures accidental leaks. Segregation from oxidizers prevents highly exothermic redox reactions that could breach the primary container.

  • Manifesting and Institutional Transfer :

    • Action: Once the container reaches 90% capacity, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

    • Causality: Leaving a 10% headspace prevents over-pressurization of containers due to vapor expansion and ensures the waste is transferred to a central accumulation area within legally mandated timeframes.

Protocol B: Spill Response & Surface Decontamination

A self-validating protocol for accidental benchtop releases to prevent exposure and ensure complete chemical neutralization.

  • Isolation & PPE :

    • Action: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if the powder is aerosolized).

    • Causality: Phenolic compounds can be severe skin and eye irritants; isolation prevents secondary exposure.

  • Containment (Solid Spill) :

    • Action: Avoid dry sweeping, which generates hazardous respirable dust. Gently cover the powder with damp paper towels or a commercial spill absorbent pad.

    • Causality: Wetting the powder eliminates aerosolization, keeping the chemical localized to the benchtop.

  • Collection :

    • Action: Carefully scoop the absorbed material using a non-sparking tool and place it into a heavy-duty hazardous waste bag or rigid container.

  • Chemical Decontamination :

    • Action: Wash the affected area with a mild alkaline detergent solution (pH 8-9), followed by a pure water rinse. Verify cleanliness by ensuring no visual residue or chemical odor remains.

    • Causality: The alkaline environment deprotonates the phenolic hydroxyl group, forming a highly water-soluble phenoxide salt. This chemical transformation ensures complete removal of microscopic residues from the benchtop surface.

  • Final Disposal :

    • Action: Treat all spill cleanup materials (towels, gloves, absorbents) as Halogenated Solid Waste and process via Protocol A.

References

  • ChemScene . "129788-30-3 | Methyl 2,4-dichloro-3-hydroxybenzoate | ChemScene". ChemScene. 1

  • Nipissing University . "Hazardous Materials Disposal Guide". Nipissing University Health and Safety. 2

  • INCHEM . "Chlorophenols (EHC 93, 1989)". International Programme on Chemical Safety. 3

  • UW Oshkosh . "UWO Guide to Classifying Unwanted Materials". University of Wisconsin Oshkosh. 5

  • U.S. Environmental Protection Agency (EPA) . "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA. 4

Sources

Handling

Personal protective equipment for handling Methyl 2,4-dichloro-3-hydroxybenzoate

Technical Safety & Operational Guide: Handling Methyl 2,4-dichloro-3-hydroxybenzoate As a Senior Application Scientist, I recognize that handling halogenated aromatic compounds requires more than passively reading a Safe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: Handling Methyl 2,4-dichloro-3-hydroxybenzoate

As a Senior Application Scientist, I recognize that handling halogenated aromatic compounds requires more than passively reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety, prevent sample degradation, and maintain analytical purity. This guide provides a comprehensive, self-validating protocol for the safe handling, weighing, and disposal of Methyl 2,4-dichloro-3-hydroxybenzoate , a critical building block in pharmaceutical synthesis and drug development.

Chemical Profile & Hazard Causality

Methyl 2,4-dichloro-3-hydroxybenzoate (CAS: 129788-30-3) is a chlorinated phenolic ester. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly increases the lipophilicity of the compound. This structural feature facilitates rapid penetration through biological membranes and certain porous glove materials. Furthermore, the phenolic hydroxyl group acts as a strong hydrogen bond donor, which is the primary mechanism behind its ability to cause severe irritation upon contact with mucosal membranes or skin.

Table 1: Quantitative Chemical & Hazard Profile

Property / HazardValue / SpecificationCausality / Operational Implication
CAS Number 129788-30-3Unique identifier required for strict SDS and inventory tracking[1].
Molecular Weight 221.04 g/mol Relatively low MW; fine powders pose immediate aerosolization and inhalation risks[1].
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient moisture hydrolysis of the delicate ester group[1].
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory tract irritation[2].
Signal Word Warning (GHS07)Mandates the use of strict engineering controls (e.g., chemical fume hood)[2].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide an insufficient barrier against chlorinated aromatics due to rapid permeation rates[3]. A self-validating safety system requires specific material choices grounded in chemical compatibility.

Table 2: Required PPE and Scientific Rationale

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm)Nitrile offers superior chemical resistance to halogenated aromatics compared to latex, preventing transdermal exposure[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates that can cause severe ocular irritation (H319)[2].
Body Protection Flame-retardant, knee-length lab coatMinimizes electrostatic discharge and prevents powder accumulation on personal clothing.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood (highly discouraged) to prevent inhalation of irritating dust (H335)[2].

Standard Operating Procedure (SOP): Handling & Weighing

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for dispensing the compound. This workflow is designed to prevent ester hydrolysis while mitigating inhalation risks.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a calibrated face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Place an anti-static weighing boat on the analytical balance strictly inside the hood.

Step 2: PPE Donning & Material Retrieval

  • Don the required PPE as outlined in Table 2.

  • Retrieve the Methyl 2,4-dichloro-3-hydroxybenzoate from the 2-8°C refrigerator[1].

  • Critical Step: Allow the sealed container to equilibrate to room temperature inside a desiccator for 15 minutes. Opening a cold container introduces ambient moisture condensation, which will actively hydrolyze the ester bond and ruin batch purity.

Step 3: Transfer and Weighing

  • Open the container slowly inside the fume hood to prevent the aerosolization of the fine powder.

  • Use a grounded, anti-static micro-spatula to transfer the solid.

  • Record the mass and close the primary container immediately after the required mass is obtained to minimize atmospheric exposure.

Step 4: Post-Weighing Decontamination

  • Wipe down the exterior of the primary container with a disposable cleanroom wipe lightly dampened with ethanol.

  • Return the sealed container to 2-8°C storage[1].

  • Dispose of the outer layer of nitrile gloves in the solid hazardous waste bin before touching non-contaminated lab equipment.

Operational Workflow Visualization

The following diagram illustrates the logical relationship and decision-making process during the handling of this compound.

G Start Pre-Operation Check (Verify Fume Hood & PPE) Equip Don PPE (Nitrile Gloves, Goggles, Coat) Start->Equip Transfer Transfer Chemical (Use Anti-static Spatula) Equip->Transfer Weigh Weighing (Analytical Balance in Hood) Transfer->Weigh Decision Spill Occurred? Weigh->Decision SpillResp Initiate Spill Protocol (Contain & Neutralize) Decision->SpillResp Yes Proceed Seal Container & Decontaminate Tools Decision->Proceed No SpillResp->Proceed End Store at 2-8°C (Desiccated) Proceed->End

Figure 1: Safe handling, weighing, and spill response workflow for Methyl 2,4-dichloro-3-hydroxybenzoate.

Spill Response & Decontamination Protocol

In the event of a localized spill, immediate action is required to prevent respiratory exposure and surface contamination.

  • Isolate the Area: Alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate vicinity for 10 minutes to allow airborne dust to settle.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the chlorinated powder, exacerbating the H335 inhalation hazard[2].

  • Neutralization & Collection: Cover the spilled powder with slightly moistened absorbent paper (using water or a dilute ethanol solution) to suppress dust. Carefully scoop the material using a non-sparking tool.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by a water rinse. Because the phenolic group is slightly acidic, mild bases assist in solubilizing the residue for complete removal.

  • Waste Segregation: Place all cleanup materials into a designated, sealable hazardous waste container.

Waste Disposal Plan

Because Methyl 2,4-dichloro-3-hydroxybenzoate contains two chlorine atoms per molecule, it must be strictly segregated from general organic waste to prevent the formation of highly toxic byproducts (e.g., dioxins) during high-temperature incineration.

  • Solid Waste: Dispose of empty vials, contaminated spatulas, and weighing boats in a clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO or Methanol for biological assays), the resulting solution must be disposed of in a "Halogenated Organic Liquid Waste" carboy.

  • Regulatory Compliance: Never discharge this compound into the municipal sewer system. Chlorinated aromatics exhibit high aquatic toxicity and resist standard wastewater biodegradation processes[4].

References

  • Title: Permeation of Protective Garment Material by liquid Halogenated Ethanes and a Polychlorinated Biphenyl Source: cdc.gov URL: [Link]

  • Title: Polychlorinated biphenyls - GESTIS-Stoffdatenbank Source: dguv.de URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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